Sirtinol
Description
Structure
3D Structure
Properties
CAS No. |
410536-97-9 |
|---|---|
Molecular Formula |
C26H22N2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-[(1S)-1-phenylethyl]benzamide |
InChI |
InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/t18-/m0/s1 |
InChI Key |
UXJFDYIHRJGPFS-SFHVURJKSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N=CC3=C(C=CC4=CC=CC=C43)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sirtinol; |
Origin of Product |
United States |
Foundational & Exploratory
Sirtinol: A Technical Guide to its Core Mechanism of Action
Introduction
Sirtinol is a cell-permeable small molecule identified through phenotypic screening as an inhibitor of the sirtuin family of NAD+-dependent deacetylases.[1][2][3][4] It has become a widely used chemical probe in biomedical research to investigate the physiological roles of sirtuins, particularly SIRT1 and SIRT2. Sirtuins (SIRT1-7 in mammals) are class III histone deacetylases (HDACs) that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and aging, by deacetylating histone and non-histone protein substrates.[5][6][7][8] This guide provides a detailed overview of this compound's primary mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Chemical Properties
This compound is a benzamide derivative with the following chemical properties:
| Property | Value |
| IUPAC Name | 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)-benzamide[2][9] |
| Molecular Formula | C₂₆H₂₂N₂O₂[1][2][9] |
| Molecular Weight | 394.5 g/mol [1][9] |
| CAS Number | 410536-97-9[1][2][9] |
| Appearance | Bright yellow solid[10] |
| Solubility | Soluble in DMSO and ethanol[1][11] |
Primary Mechanism of Action: Sirtuin Inhibition
This compound's primary mechanism of action is the inhibition of NAD+-dependent deacetylase activity of sirtuins.[1][2][12] Unlike other classes of histone deacetylase inhibitors, this compound is selective for class III HDACs (sirtuins) and does not inhibit class I or class II HDACs, such as HDAC1.[1][2][11]
The enzymatic reaction of sirtuins involves the cleavage of NAD+ into nicotinamide and O-acetyl-ADP-ribose, which is coupled to the deacetylation of a lysine residue on a substrate protein.[13][14] this compound interferes with this catalytic process, leading to the hyperacetylation of sirtuin substrates. It exhibits inhibitory activity against multiple sirtuin isoforms, most notably SIRT1 and SIRT2.[1][11]
A secondary, and potentially confounding, mechanism of action has been identified: this compound is also an intracellular iron chelator.[10][15] This property may contribute to its overall biological effects, as iron homeostasis is critical for cell growth and proliferation. This dual activity suggests that some of this compound's observed cellular effects might be a composite of both sirtuin inhibition and iron chelation.[10]
Quantitative Data
The inhibitory potency of this compound against various sirtuin isoforms has been characterized in multiple studies. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
Table 1: Inhibitory Potency (IC₅₀) of this compound against Sirtuin Isoforms
| Sirtuin Target | IC₅₀ (μM) | Assay Type | Reference(s) |
| Human SIRT1 | 131 | Cell-free | [1][2][3][4][11] |
| Human SIRT2 | 38 - 57.7 | Cell-free | [1][2][3][4][11][16] |
| Yeast Sir2p | 48 - 68 | In vitro / Cell-free | [1][2][3][4][11][16] |
The cellular effects of this compound have been documented across various cancer cell lines, often resulting in growth arrest and apoptosis.
Table 2: Cellular Effects of this compound
| Cell Line | Effect | Concentration (μM) | Incubation Time (h) | Reference(s) |
| MCF-7 (Breast Cancer) | Growth arrest, Apoptosis | 30 - 100 | 24 - 72 | [11][16] |
| H1299 (Lung Cancer) | Growth arrest | 100 | 24 | [11] |
| PCa (Prostate Cancer) | Decreased growth & viability | ~30 - 120 | 24 - 48 | [3][11] |
| HEK293T | Decreased growth & viability | Not specified | Not specified | [3][4] |
| U937 (Leukemia) | Apoptosis induction | 50 | 45 | [11] |
Affected Signaling Pathways
By inhibiting SIRT1 and SIRT2, this compound modulates the acetylation status and activity of numerous downstream target proteins, thereby impacting critical cellular signaling pathways.
p53 Pathway
SIRT1 is a known deacetylase of the tumor suppressor protein p53. Deacetylation by SIRT1 inhibits p53's transcriptional activity. By inhibiting SIRT1, this compound leads to an increase in acetylated p53.[16] Acetylated p53 is the active form, which can then induce the transcription of target genes involved in cell cycle arrest and apoptosis.[17][18]
NF-κB Pathway
SIRT1 can also deacetylate the p65 subunit of NF-κB, which suppresses its transcriptional activity and reduces inflammation. Inhibition of SIRT1 by this compound can therefore lead to increased NF-κB acetylation and subsequent activation of inflammatory pathways.[17][19]
Ras-MAPK Pathway
This compound has been shown to induce senescence-like growth arrest in cancer cells by attenuating the Ras-MAPK signaling pathway.[11] It can block the activation of Ras and the subsequent phosphorylation cascade involving Raf, MEK, and ERK. This disruption of a key proliferation pathway contributes significantly to its anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound's activity.
In Vitro Sirtuin Deacetylase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a recombinant sirtuin protein.
Principle: A fluorogenic acetylated peptide substrate is incubated with a recombinant human sirtuin (e.g., SIRT1 or SIRT2) and the cofactor NAD+, in the presence or absence of this compound. Deacetylation by the sirtuin allows a developing enzyme to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the sirtuin's activity.
Methodology:
-
Reagents: Recombinant human SIRT1/SIRT2, NAD+, fluorogenic acetylated peptide substrate (e.g., based on p53 sequence), developing enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 8.8, 4 mM MgCl₂, 0.2 mM DTT), this compound stock solution in DMSO.[11]
-
Procedure: a. In a 96-well plate, add assay buffer, NAD+ (e.g., 50-200 µM), and the fluorogenic substrate.[11][13] b. Add varying concentrations of this compound (dissolved in DMSO) to the wells. Include a DMSO-only control. c. Initiate the reaction by adding the recombinant sirtuin enzyme (e.g., 1-3 µg).[11][13] d. Incubate the plate at 37°C for 60 minutes.[13] e. Stop the deacetylation reaction and initiate the development step by adding the developing enzyme. f. Incubate for an additional 15-30 minutes at 37°C. g. Measure fluorescence using a plate reader (e.g., excitation 360 nm, emission 450 nm).[13]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (Trypan Blue Exclusion)
This method assesses the effect of this compound on the viability and proliferation of cultured cells.
Principle: Trypan blue is a vital stain that cannot pass through the intact cell membrane of live cells. Therefore, only dead cells with compromised membranes will be stained blue.
Methodology:
-
Cell Culture: Plate cells (e.g., LNCaP, MCF-7) in multi-well plates and allow them to adhere and grow to ~60% confluence.[11]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 30 µM, 120 µM) or vehicle (DMSO) for a specified duration (e.g., 24 or 48 hours).[11]
-
Cell Harvesting: a. Aspirate the culture medium. b. Wash cells with PBS. c. Trypsinize the cells and collect them in a microcentrifuge tube.
-
Staining and Counting: a. Pellet the cells by centrifugation and resuspend in a known volume of PBS (e.g., 120 µL).[11] b. Mix a small aliquot of the cell suspension (e.g., 10 µL) with an equal volume of 0.4% Trypan blue solution.[11] c. Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Data Analysis: Calculate the percentage of viable cells and the total cell count for each treatment condition. Compare the results from this compound-treated groups to the vehicle control to determine the effect on cell proliferation and viability.
Western Blot Analysis for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins (e.g., p53) following this compound treatment.
Methodology:
-
Sample Preparation: Treat cells with this compound (e.g., 50 µM for 24 hours) and prepare whole-cell lysates using a suitable lysis buffer containing protease and deacetylase inhibitors (like nicotinamide and trichostatin A).[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53 Lys382). b. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal to a loading control (e.g., β-actin or total p53) to compare the relative levels of protein acetylation between treated and control samples.
Conclusion
This compound is a foundational tool for studying the biology of sirtuins. Its primary mechanism of action is the selective inhibition of SIRT1 and SIRT2, which leads to the hyperacetylation of various protein substrates. This inhibition impacts multiple downstream signaling pathways, including those governed by p53, NF-κB, and Ras, resulting in significant cellular outcomes such as apoptosis and senescence-like growth arrest, particularly in cancer cells. While its secondary activity as an iron chelator warrants consideration in experimental design, this compound remains an invaluable chemical probe for elucidating the complex roles of sirtuins in health and disease.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. mdpi.com [mdpi.com]
- 6. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The role of NAD+ dependent histone deacetylases (sirtuins) in ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sirtuin inhibitor this compound is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Sirtuins: NAD(+)-dependent deacetylase mechanism and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Sirtuin inhibitor this compound is an intracellular iron chelator - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
An In-Depth Technical Guide to the Chemical and Biological Properties of Sirtinol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtinol is a pivotal small molecule inhibitor of the sirtuin family of NAD+-dependent deacetylases, primarily targeting SIRT1 and SIRT2. Its discovery and subsequent characterization have provided a valuable chemical tool for elucidating the diverse biological roles of sirtuins in cellular processes ranging from gene silencing and DNA repair to metabolism and inflammation. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, its mechanism of action, and its effects on key cellular signaling pathways. Detailed experimental protocols for assays commonly used to investigate this compound's activity are provided, alongside a quantitative summary of its biological effects. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound to facilitate a deeper understanding of its cellular impact.
Chemical Structure and Properties
This compound, with the IUPAC name 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)-benzamide, is a cell-permeable compound that has become a standard for studying sirtuin-dependent pathways.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)benzamide | [3] |
| Synonyms | Sir Two Inhibitor Naphthol | [1] |
| CAS Number | 410536-97-9 | [1][4][5][6] |
| Molecular Formula | C₂₆H₂₂N₂O₂ | [1][4][5][6] |
| Molecular Weight | 394.47 g/mol | [4][5] |
| Appearance | Crystalline solid | [1][6] |
| Solubility | DMF: 15 mg/mL, DMSO: 10 mg/mL, DMF:PBS (pH 7.2) (1:2): 0.3 mg/mL | [1][6] |
| SMILES | O=C(N([H])C(C1=CC=CC=C1)C)C(C=CC=C2)=C2/N=C/C3=C(O)C=CC4=C3C=CC=C4 | [1] |
| InChI | InChI=1S/C26H22N2O2/c1-18(19-9-3-2-4-10-19)28-26(30)22-13-7-8-14-24(22)27-17-23-21-12-6-5-11-20(21)15-16-25(23)29/h2-18,29H,1H3,(H,28,30)/b27-17+ | [1] |
Biological Properties and Mechanism of Action
This compound is a dual inhibitor of SIRT1 and SIRT2, with reported IC₅₀ values of 131 µM and 38 µM, respectively.[2][7] It exhibits no inhibitory activity against class I and II histone deacetylases (HDACs), highlighting its selectivity for the sirtuin family.[8] The primary mechanism of action of this compound is the inhibition of the NAD+-dependent deacetylase activity of SIRT1 and SIRT2. This leads to the hyperacetylation of various histone and non-histone protein substrates, thereby modulating their function and impacting downstream cellular processes.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer effects in a variety of cancer cell lines. Its inhibitory action on SIRT1 and SIRT2 leads to the induction of apoptosis and senescence-like growth arrest.
A key target of SIRT1 is the tumor suppressor protein p53. SIRT1 deacetylates p53 at lysine 382, leading to its inactivation and subsequent degradation. By inhibiting SIRT1, this compound promotes the acetylation of p53, enhancing its stability and transcriptional activity.[6] This, in turn, upregulates the expression of p53 target genes involved in cell cycle arrest and apoptosis.
This compound has been shown to induce senescence-like growth arrest in cancer cells by attenuating the Ras-MAPK signaling pathway.[9] This pathway is crucial for cell proliferation, and its inhibition contributes to the anti-proliferative effects of this compound. This compound treatment leads to a reduction in the levels of active Ras and impairs the phosphorylation of downstream kinases such as ERK, JNK, and p38 MAPK.[9]
Anti-Inflammatory Effects
This compound also exhibits anti-inflammatory properties by modulating the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. By inhibiting SIRT1, this compound can paradoxically lead to a decrease in the inflammatory response in certain cellular contexts, suggesting a complex regulatory role for sirtuins in inflammation.
Iron Chelation
Recent studies have suggested that this compound can also function as an intracellular iron chelator. This property may contribute to its biological effects, as iron is essential for cell proliferation and its deprivation can induce apoptosis. This dual activity of this compound as both a sirtuin inhibitor and an iron chelator adds another layer of complexity to its mechanism of action.
Quantitative Data Summary
The biological activity of this compound has been quantified in various assays. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (µM) | Assay Type | Reference |
| Human SIRT1 | 131 | In vitro | [7] |
| Human SIRT2 | 38 | In vitro | [7] |
| Yeast Sir2p | 68 | In vitro | [2] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 48.6 (24h), 43.5 (48h) | MTT | [6] |
| H1299 | Non-small cell lung cancer | Dose-dependent cytotoxicity at 20 and 50 µM | Proliferation Assay | [4] |
| K-562 | Chronic Myeloid Leukemia | Apoptosis induced at 50 µM | Annexin V | [10] |
| Jurkat | Acute T-cell Leukemia | Apoptosis induced at 50 µM | Annexin V | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol describes a method to measure the in vitro inhibitory activity of this compound against SIRT1 or SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound (dissolved in DMSO)
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in sirtuin assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of sirtuin assay buffer to all wells.
-
Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add 10 µL of the SIRT1 or SIRT2 enzyme solution to all wells except for the "No Enzyme Control" wells. Add 10 µL of assay buffer to the "No Enzyme Control" wells.
-
Add 10 µL of NAD+ solution to all wells.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~350 nm, emission ~460 nm).
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration.
Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis of Protein Expression and Acetylation
This protocol outlines the steps for analyzing the expression and acetylation status of proteins, such as p53, in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-p53, anti-acetyl-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflows
The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.
Conclusion
This compound remains an indispensable tool for researchers investigating the multifaceted roles of sirtuins in health and disease. Its well-defined chemical properties and established biological activities as a SIRT1/SIRT2 inhibitor provide a solid foundation for its use in target validation and mechanistic studies. The detailed protocols and summarized data presented in this guide are intended to support the scientific community in the effective utilization of this compound to further unravel the complexities of sirtuin biology and its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. d-nb.info [d-nb.info]
- 3. SIRT1 Polyclonal Antibody (PA5-17074) [thermofisher.com]
- 4. The Antiproliferative and Apoptotic Effects of this compound, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 6. stemcell.com [stemcell.com]
- 7. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]
- 10. scirp.org [scirp.org]
Discovery and Synthesis of Sirtinol Analogues: A Technical Guide for Researchers
Abstract
Sirtuins, a class of NAD+-dependent histone deacetylases (HDACs), have emerged as critical regulators of numerous cellular processes, including gene silencing, DNA repair, metabolism, and longevity. Their involvement in the pathophysiology of various diseases, notably cancer and neurodegenerative disorders, has positioned them as attractive therapeutic targets. Sirtinol, discovered through a cell-based screening assay, was one of the first identified inhibitors of the sirtuin family. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound and its key analogues. It is intended for researchers, scientists, and drug development professionals engaged in the field of sirtuin modulation. The guide details experimental protocols for the synthesis of these compounds and for assessing their inhibitory activity. Furthermore, it elucidates the key signaling pathways modulated by this compound, namely the p53, Ras-MAPK, and NF-κB pathways, with accompanying visual diagrams to facilitate a comprehensive understanding of their mechanism of action.
Introduction: The Discovery of this compound
This compound was identified from a high-throughput, cell-based screen of a chemical library for compounds that could mimic the cellular effects of disrupting Sir2 (Silent Information Regulator 2) function in yeast.[1] It was found to inhibit yeast Sir2 and human SIRT1 and SIRT2, albeit with moderate potency, having IC50 values in the micromolar range.[1][2] The discovery of this compound provided a valuable chemical tool to probe the function of sirtuins and served as a scaffold for the development of more potent and selective inhibitors. Subsequent structure-activity relationship (SAR) studies have led to the synthesis of a variety of this compound analogues with improved inhibitory activity against different sirtuin isoforms.[3][4]
Synthesis of this compound and Key Analogues
The synthesis of this compound and its analogues is primarily achieved through a condensation reaction between 2-hydroxy-1-naphthaldehyde and an appropriate aniline derivative. The general synthetic scheme allows for facile modification of the benzamide portion of the molecule, leading to a diverse range of analogues.
General Synthetic Protocol
A mixture of 2-hydroxy-1-naphthaldehyde and the corresponding substituted aminobenzamide (1:1 molar ratio) is refluxed in a solvent system of absolute ethanol and benzene (typically 2:1 v/v) in the presence of a catalytic amount of glacial acetic acid for approximately 4 hours.[4] Upon cooling, the resulting Schiff base product precipitates and can be collected by filtration, washed with a suitable solvent like chloroform, and purified by crystallization.
Detailed Synthesis of Key Analogues
The following protocols are based on the general procedure described above for the synthesis of this compound, m-Sirtinol, p-Sirtinol, and its enantiomers.
2.2.1. Synthesis of this compound (2-[(2-Hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide)
-
Preparation of 2-amino-N-(1-phenylethyl)benzamide: Catalytic reduction of (R/S)-2-nitro-N-(1-phenylethyl)benzamide affords the corresponding (R/S)-2-aminobenzamide.
-
Condensation: A mixture of 2-hydroxy-1-naphthaldehyde and 2-amino-N-(1-phenylethyl)benzamide in absolute ethanol/benzene (2:1) with a catalytic amount of glacial acetic acid is heated at reflux for 4 hours.
-
Isolation and Purification: The reaction mixture is cooled to room temperature, and the resulting yellow solid is collected by filtration, washed with chloroform, and purified by crystallization.
2.2.2. Synthesis of m-Sirtinol (3-[(2-Hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide)
-
Starting Material: 3-amino-N-(1-phenylethyl)benzamide is used as the aniline derivative.
-
Condensation: The general procedure is followed, reacting 3-amino-N-(1-phenylethyl)benzamide with 2-hydroxy-1-naphthaldehyde.
-
Isolation and Purification: The product is isolated and purified as described for this compound.
2.2.3. Synthesis of p-Sirtinol (4-[(2-Hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide)
-
Starting Material: 4-amino-N-(1-phenylethyl)benzamide is used as the aniline derivative.
-
Condensation: The general procedure is followed, reacting 4-amino-N-(1-phenylethyl)benzamide with 2-hydroxy-1-naphthaldehyde.[4]
-
Isolation and Purification: The product is isolated and purified as described for this compound.[4]
2.2.4. Synthesis of (R)- and (S)-Sirtinol
-
Preparation of Enantiomerically Pure Aminobenzamides: Catalytic reduction of enantiomerically pure (R)- and (S)-2-nitro-N-(1-phenylethyl)benzamides affords the corresponding (R)- and (S)-2-aminobenzamides.
-
Condensation: The general procedure is followed, reacting the respective enantiomerically pure aminobenzamide with 2-hydroxy-1-naphthaldehyde.
-
Isolation and Purification: The products are isolated and purified as described for this compound.
Biological Activity of this compound Analogues
The inhibitory activity of this compound and its analogues has been evaluated against various sirtuin isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Analogue Position | ySir2 IC50 (µM) | hSIRT1 IC50 (µM) | hSIRT2 IC50 (µM) | Reference |
| This compound | - | 48 | 131 | 38 | [2] |
| m-Sirtinol | meta | Not Reported | 59 | 22.5 | [3][4] |
| p-Sirtinol | para | Not Reported | 13 | 17.5 | [3][4] |
| (R)-Sirtinol | - | 45 | 65 | 35 | [3][4] |
| (S)-Sirtinol | - | 47 | 68 | 25 | [3][4] |
Experimental Protocols
In Vitro Sirtuin Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the in vitro inhibitory activity of compounds against sirtuins. The assay is based on the deacetylation of a fluorogenic acetylated peptide substrate.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease)
-
Test compounds (this compound and analogues) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the SIRT enzyme, fluorogenic substrate, and NAD+ in assay buffer. Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%).
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the diluted test compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add the SIRT enzyme solution to all wells except for the "No Enzyme Control" wells. Add assay buffer to these control wells instead.
-
Add a known sirtuin inhibitor (e.g., nicotinamide) to positive control wells.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the NAD+ and fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Modulation of Signaling Pathways by this compound
This compound exerts its cellular effects by inhibiting sirtuins, which in turn leads to the modulation of various downstream signaling pathways. The hyperacetylation of sirtuin substrates, including transcription factors and other key regulatory proteins, is a primary consequence of this compound treatment.
The p53 Pathway
The tumor suppressor protein p53 is a well-established substrate of SIRT1. Deacetylation by SIRT1 inhibits the transcriptional activity of p53. By inhibiting SIRT1, this compound leads to the hyperacetylation of p53, particularly at lysine 382.[5] This acetylation enhances p53's stability and transcriptional activity, leading to the upregulation of its target genes, such as p21 (CDKN1A), which promotes cell cycle arrest, and pro-apoptotic proteins like Bax.[6] The activation of the p53 pathway is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.
The Ras-MAPK Pathway
The Ras-MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to attenuate Ras-MAPK signaling.[1][3] Treatment with this compound leads to a reduction in the levels of active Ras (Ras-GTP).[3] This, in turn, impairs the downstream activation of key kinases in the MAPK cascade, including ERK (Extracellular signal-Regulated Kinase), JNK (c-Jun N-terminal Kinase), and p38 MAPK.[3] The inhibition of the Ras-MAPK pathway contributes to the senescence-like growth arrest observed in cancer cells treated with this compound.
The NF-κB Pathway
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a transcription factor that plays a central role in the inflammatory response. The p65 subunit of NF-κB is a substrate of SIRT1.[7] SIRT1-mediated deacetylation of p65 at lysine 310 inhibits the transcriptional activity of NF-κB. By inhibiting SIRT1, this compound can lead to the hyperacetylation and activation of NF-κB. However, the interplay is complex, as some studies suggest that the anti-inflammatory effects of other sirtuin modulators are mediated through SIRT1 activation and subsequent NF-κB inhibition. The net effect of this compound on the NF-κB pathway can be context-dependent.
Conclusion and Future Directions
This compound and its analogues have been instrumental in advancing our understanding of sirtuin biology and have provided a foundation for the development of novel therapeutics. The synthetic accessibility of these compounds allows for extensive medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. Future research will likely focus on developing isoform-selective sirtuin inhibitors to minimize off-target effects and to dissect the specific roles of individual sirtuins in health and disease. The detailed protocols and pathway analyses presented in this guide are intended to support these ongoing efforts and to facilitate the discovery of the next generation of sirtuin modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Activating SIRT1 deacetylates NF-κB p65 to alleviate liver inflammation and fibrosis via inhibiting NLRP3 pathway in macrophages [medsci.org]
- 3. Sirt1 inhibitor, this compound, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
Sirtinol: A Technical Guide to a Cell-Permeable Sirtuin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtinol is a cell-permeable small molecule that has been identified as a specific inhibitor of the NAD+-dependent class III histone deacetylases (HDACs), known as sirtuins. Primarily targeting SIRT1 and SIRT2, this compound has become a valuable chemical probe for elucidating the diverse biological roles of these enzymes in cellular processes ranging from gene silencing and DNA repair to metabolism and cell survival.[1][2][3] Its ability to induce senescence-like growth arrest, apoptosis, and cell cycle arrest in various cancer cell lines has positioned it as a compound of interest in oncology research.[1][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and a discussion of its effects on key signaling pathways.
Introduction to this compound
This compound, chemically known as 2-[(2-Hydroxynaphthalen-1-ylmethylene)amino]-N-(1-phenethyl)benzamide, is a synthetic compound that emerged from a cell-based screen for inhibitors of the yeast sirtuin, Sir2p.[6][7] It has since been characterized as a dual inhibitor of human SIRT1 and SIRT2.[8][9][10] Unlike pan-HDAC inhibitors, this compound does not affect class I and class II HDACs, highlighting its selectivity for the sirtuin family.[8][9] This specificity makes it a powerful tool for dissecting the distinct functions of sirtuins in complex biological systems.
Recent studies have also revealed that this compound can act as an intracellular iron chelator, a property that may contribute to its overall biological activity and should be considered when interpreting experimental results.[2][11]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₂N₂O₂ | [7][9][12] |
| Molecular Weight | 394.47 g/mol | [8][9][12] |
| CAS Number | 410536-97-9 | [7][9][12] |
| Appearance | Crystalline solid | [7] |
| Purity | >97% | [8] |
| Solubility | Soluble in DMSO (up to 35 mg/mL) and ethanol (10 mg/mL). | [9] |
| Storage | Store lyophilized powder at -20°C, desiccated. In solution (DMSO), store at -20°C and use within one month to prevent loss of potency. | [9] |
Quantitative Inhibitory Data
This compound exhibits inhibitory activity against sirtuins from different species. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the tables below.
Table 3.1: In Vitro Inhibitory Activity of this compound against Sirtuins
| Sirtuin Target | IC₅₀ (μM) | Assay Conditions | Reference |
| Human SIRT1 | 131 | Cell-free assay | [8][9][10] |
| Human SIRT2 | 38 | Cell-free assay | [8][9][10] |
| Yeast Sir2p | 68 | In vitro | [8][9] |
Table 3.2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) at 24h | IC₅₀ (μM) at 48h | Reference |
| MCF-7 | Breast Cancer | 48.6 | 43.5 | [4][13] |
| H1299 | Non-small cell lung cancer | Not specified | Not specified, but antigrowth effects observed at 20 and 50 µM | [5] |
Mechanism of Action and Cellular Effects
This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their downstream targets. This altered acetylation status triggers a cascade of cellular events, including:
-
Induction of Apoptosis: this compound treatment has been shown to induce apoptosis in various cancer cell lines.[4][5] This is mediated, in part, by the increased acetylation and activation of the tumor suppressor protein p53.[4] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[4][13]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, particularly in the G1 phase.[4][13] This effect is also linked to the activation of p53, which can transcriptionally activate the cyclin-dependent kinase inhibitor p21.
-
Induction of Autophagy: In some cellular contexts, such as in MCF-7 breast cancer cells, this compound has been observed to induce autophagic cell death, as evidenced by an increase in the autophagy marker LC3-II.[4][13]
-
Inhibition of Signaling Pathways: this compound can attenuate the Ras-MAPK signaling pathway, which is often hyperactivated in cancer.[1] It has also been shown to downregulate the Akt/β-catenin-Foxo3A axis in non-small cell lung cancer cells.[5]
-
Iron Chelation: this compound's ability to chelate intracellular iron can contribute to its anti-proliferative effects, as iron is an essential cofactor for enzymes involved in DNA synthesis.[2][11]
Signaling Pathways Affected by this compound
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound-induced apoptotic pathway.
Caption: Modulation of the Akt/β-catenin-Foxo3A axis by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to assess its biological effects.
Materials:
-
Cell line of interest (e.g., MCF-7, H1299)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Protocol:
-
Prepare this compound Stock Solution:
-
Cell Seeding:
-
Culture cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize and count the cells. Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
-
This compound Treatment:
-
The following day, dilute the this compound stock solution in fresh complete growth medium to the desired final concentrations (e.g., 10, 20, 50 µM).[5]
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration group.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).[8]
-
Caption: General workflow for this compound treatment of cultured cells.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
After this compound treatment, collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the floating and adherent cells and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V-FITC and the phycoerythrin signal detector (FL2) for PI.
-
The cell population can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Proliferation Assay by Trypan Blue Exclusion
Objective: To determine the effect of this compound on cell proliferation by counting viable cells.
Materials:
-
This compound-treated and control cells
-
Trypan Blue solution (0.4%)
-
Hemocytometer or an automated cell counter
Protocol:
-
Cell Harvesting:
-
Following this compound treatment, detach the cells using trypsin and resuspend them in a known volume of complete medium.
-
-
Staining and Counting:
-
Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Alternatively, use an automated cell counter for a more rapid and standardized count.
-
-
Calculation:
-
Calculate the total number of viable cells and the percentage of viable cells. Compare the results between this compound-treated and control groups.
-
Western Blot Analysis of p53 Acetylation
Objective: To assess the effect of this compound on the acetylation status of p53, a direct target of SIRT1.
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with antibodies against total p53 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Conclusion
This compound is a well-characterized, cell-permeable inhibitor of SIRT1 and SIRT2 that has proven to be an invaluable tool in cellular and molecular biology. Its ability to modulate key signaling pathways involved in cell fate decisions has made it particularly relevant in the context of cancer research. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals. As with any chemical probe, it is crucial to consider its full pharmacological profile, including potential off-target effects like iron chelation, to ensure the robust interpretation of experimental findings. Further research into the therapeutic potential of this compound and its analogs may pave the way for novel strategies in the treatment of diseases with dysregulated sirtuin activity.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin inhibitor this compound is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The Antiproliferative and Apoptotic Effects of this compound, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Evaluating the iron chelator function of this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirtinol's Off-Target Identity: An In-Depth Technical Guide to its Iron Chelation Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtinol, widely recognized as a first-generation inhibitor of the NAD+-dependent deacetylases SIRT1 and SIRT2, possesses significant off-target activities rooted in its chemical structure. This technical guide provides a comprehensive examination of this compound's function as an intracellular iron chelator, a property that contributes significantly to its biological effects and potential polypharmacology. Through a detailed review of spectroscopic data, cellular assays, and mechanistic studies, this document elucidates the biochemical basis of this compound's iron-binding capabilities and the downstream cellular consequences. This guide offers researchers a critical perspective on interpreting data from studies involving this compound and highlights the importance of considering metal interactions in drug discovery and development.
Introduction
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes such as aging, metabolism, and stress responses. Small molecule inhibitors of sirtuins, like this compound, have been instrumental in dissecting these pathways and are explored for their therapeutic potential, particularly in oncology. This compound was one of the first sirtuin inhibitors identified through phenotypic screening and has been widely used to probe the functions of SIRT1 and SIRT2.[1] However, emerging evidence has revealed that the biological activity of this compound is not solely attributable to its inhibition of sirtuins.
The molecular architecture of this compound, featuring a 2-hydroxynaphthalenyl moiety linked to a benzamide via an aldiminic nitrogen, presents a tridentate O,N,O donor set.[1] This structural motif is analogous to that of known iron scavengers, suggesting a potential for this compound to interact with intracellular metal ions.[1][2] Indeed, subsequent studies have confirmed that this compound is an effective intracellular iron chelator, forming stable complexes with ferric iron (Fe³⁺).[1][3] This off-target effect has profound implications for cellular physiology, influencing iron homeostasis, reactive oxygen species (ROS) generation, and the activity of iron-dependent enzymes. Understanding this iron chelation activity is paramount for accurately interpreting experimental results obtained using this compound and for the rational design of more specific sirtuin inhibitors.
This compound: On-Target vs. Off-Target Activities
While this compound is a well-established inhibitor of SIRT1 and SIRT2, its affinity for these enzymes is modest. The biological effects observed at concentrations below its inhibitory levels have hinted at the existence of other intracellular targets or mechanisms of action.[1] The discovery of its iron-chelating properties provides a compelling explanation for some of these observations.
Sirtuin Inhibition
This compound acts as a competitive inhibitor with respect to the acetylated substrate of sirtuins. Its inhibitory concentrations (IC50) for SIRT1 and SIRT2 are in the micromolar range, as detailed in the table below.
| Target | IC50 (µM) | Assay Conditions |
| SIRT1 (human) | 131 | Cell-free assay |
| SIRT2 (human) | 38 | Cell-free assay |
| Sir2p (yeast) | 68 | In vitro |
Table 1: this compound's Inhibitory Activity against Sirtuins. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for human SIRT1 and SIRT2, and for yeast Sir2p.
Iron Chelation
Spectroscopic and structural analyses have demonstrated that this compound can bind to iron. It acts as a high-affinity tridentate chelator, particularly for ferric iron (Fe³⁺), under aerobic conditions.[1][3] This interaction leads to the formation of a stable high-spin ferric species both in vitro and within cultured cells.[1][3] While a precise thermodynamic affinity constant in physiological conditions is difficult to determine due to this compound's hydrolytic decomposition and poor aqueous solubility, the experimental evidence strongly supports its role as a potent iron chelator.[1]
Cellular Consequences of this compound's Iron Chelation
The sequestration of intracellular iron by this compound triggers a cascade of cellular events, impacting various iron-dependent processes.
Depletion of the Labile Iron Pool
The labile iron pool (LIP) is a transient pool of chelatable, redox-active iron in the cytoplasm that is essential for various cellular functions. This compound treatment leads to a significant reduction in the LIP. This effect has been demonstrated in various cell lines, including non-small cell lung cancer (NSCLC) cells, where this compound's impact on the LIP is comparable to that of the well-known iron chelator deferoxamine (DFO).[3]
| Cell Line | This compound Concentration (µM) | Treatment Duration | Reduction in Labile Iron Pool (%) |
| H1299 | 50 | 72 h | 36.3 |
| A549 | 50 | 72 h | 79.2 |
Table 2: Effect of this compound on the Intracellular Labile Iron Pool. This table shows the percentage reduction in the labile iron pool in H1299 and A549 non-small cell lung cancer cells after treatment with 50 µM this compound for 72 hours.
Generation of Reactive Oxygen Species (ROS)
While this compound itself does not appear to significantly increase intracellular ROS levels, the ferric complex of this compound has been shown to be redox-active.[2] Incubation of cells with a pre-formed this compound-Fe³⁺ complex leads to a notable increase in ROS production, suggesting that the intracellular formation of this complex can contribute to oxidative stress.[2] This phenomenon is attributed to the potential of the ferric complex to undergo intracellular redox cycling.[2]
Impact on Iron-Dependent Enzymes
A critical consequence of iron chelation is the inhibition of iron-dependent enzymes. Ribonucleotide reductase (RNR) is a key enzyme in DNA synthesis that requires an iron-cofactored tyrosyl radical for its activity. Electron Paramagnetic Resonance (EPR) spectroscopy has shown that this compound treatment reduces the EPR signal associated with this tyrosyl radical, indicating a decrease in RNR activity, similar to the effect of DFO.[1][3]
Perturbation of Iron Homeostasis Signaling
This compound's ability to chelate intracellular iron directly impacts the central regulatory system of iron homeostasis, the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system.
The IRP/IRE system post-transcriptionally regulates the expression of key proteins involved in iron uptake, storage, and utilization. This regulation is mediated by two iron regulatory proteins, IRP1 and IRP2. Under iron-deficient conditions, these proteins bind to IREs, which are stem-loop structures in the untranslated regions of specific mRNAs.
-
Binding to 5' IREs (e.g., in ferritin mRNA) blocks translation, thus reducing iron storage.
-
Binding to 3' IREs (e.g., in transferrin receptor 1 mRNA) stabilizes the mRNA, leading to increased synthesis of the receptor and enhanced iron uptake.
IRP1 is a bifunctional protein that, in its iron-replete state, assembles a [4Fe-4S] cluster and functions as a cytosolic aconitase. In iron-deficient conditions, the cluster is lost, and the apo-protein functions as an RNA-binding protein.
By depleting the intracellular labile iron pool, this compound promotes the RNA-binding activity of IRPs. This leads to:
-
Increased stability and protein levels of Transferrin Receptor 1 (TfR1) , enhancing the cell's capacity for iron uptake.
-
Repression of Ferritin Heavy Chain (FtH) translation , reducing the cell's iron storage capacity.
These effects have been observed in a cell-type-dependent manner, with some cell lines showing a more pronounced adaptive response to this compound-induced iron depletion.[3]
Stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α)
HIF-1α is a key transcription factor that orchestrates the cellular response to low oxygen conditions (hypoxia). Its stability is regulated by prolyl hydroxylases (PHDs), which are iron-dependent enzymes. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation.
By chelating intracellular iron, this compound can inhibit the activity of PHDs, leading to the stabilization of HIF-1α even under normoxic conditions. This "pseudo-hypoxic" response can activate the transcription of various genes involved in angiogenesis, glucose metabolism, and cell survival.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound's iron chelation activity.
Measurement of Intracellular Labile Iron Pool using Calcein-AM Assay
This assay is based on the quenching of calcein fluorescence upon binding to intracellular labile iron. An increase in fluorescence after treatment with a chelator indicates a reduction in the LIP.
Materials:
-
Calcein-AM (acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
This compound
-
Deferoxamine (DFO) as a positive control
-
Vehicle control (e.g., DMSO)
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Calcein-AM Loading:
-
Prepare a working solution of Calcein-AM (typically 0.1-1 µM) in HBSS.
-
Wash cells once with HBSS.
-
Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Aspirate the Calcein-AM solution and wash the cells twice with HBSS to remove the extracellular probe.
-
Treatment:
-
Prepare serial dilutions of this compound and controls (DFO, vehicle) in cell culture medium or HBSS.
-
Add the treatment solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure fluorescence intensity at regular intervals (e.g., every 2-5 minutes) for a desired period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no Calcein-AM).
-
Normalize the fluorescence values to the initial reading (time zero) for each well.
-
Plot the normalized fluorescence intensity against time. The rate and extent of the fluorescence increase are indicative of intracellular iron chelation.
-
Detection of Intracellular Ferric Species by Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a sensitive technique for detecting paramagnetic species, such as high-spin Fe³⁺ complexes.
Materials:
-
Cultured cells (e.g., Jurkat leukemia cells)
-
This compound
-
Deferoxamine (DFO) as a positive control
-
Phosphate-buffered saline (PBS)
-
EPR tubes
-
Liquid nitrogen
-
EPR spectrometer
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired density.
-
Treat the cells with this compound (e.g., 50 µM) or DFO for a specified time (e.g., 3 hours). Include an untreated control group.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in a minimal volume of PBS to create a dense cell suspension.
-
Transfer the cell suspension to EPR tubes.
-
-
Sample Freezing: Immediately freeze the EPR tubes in liquid nitrogen to trap the intracellular species.
-
EPR Measurement:
-
Perform EPR measurements at cryogenic temperatures (e.g., 10 K).
-
Set the spectrometer parameters to detect high-spin ferric signals (typically in the g = 4.3 region).
-
Acquire the EPR spectra for all samples.
-
-
Data Analysis:
-
Compare the EPR spectra of the treated samples to the untreated control.
-
The appearance or enhancement of a signal at g ≈ 4.3 is indicative of the formation of high-spin Fe³⁺ complexes.
-
The relative concentrations of the ferric species can be estimated by double integration of the EPR signals.
-
Conclusion and Future Directions
The evidence presented in this technical guide unequivocally demonstrates that this compound, in addition to its role as a sirtuin inhibitor, functions as a potent intracellular iron chelator. This off-target activity has significant biological ramifications, including the depletion of the labile iron pool, generation of reactive oxygen species by its ferric complex, inhibition of iron-dependent enzymes, and perturbation of iron homeostasis and hypoxia signaling pathways.
For researchers utilizing this compound as a chemical probe, it is crucial to acknowledge and account for these iron-chelating effects when interpreting experimental outcomes. The observed cellular responses may be a composite of both sirtuin inhibition and iron sequestration, and in some contexts, the latter may be the dominant mechanism of action.
Future research in this area should focus on:
-
Developing more specific sirtuin inhibitors that lack metal-chelating properties to delineate the precise roles of sirtuins in various biological processes.
-
Further exploring the therapeutic potential of this compound's iron-chelating activity, particularly in the context of diseases characterized by iron dysregulation, such as certain cancers.
-
Investigating the potential for other small molecule inhibitors with similar structural motifs to exhibit off-target metal-binding effects.
A thorough understanding of the polypharmacology of chemical probes like this compound is essential for the advancement of robust and reproducible biomedical research.
References
Sirtinol solubility in DMSO and other lab solvents
An In-depth Technical Guide to Sirtinol Solubility for the Research Professional
Introduction
This compound is a pivotal cell-permeable chemical compound widely utilized in biomedical research. It functions as a first-generation inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases, particularly targeting human SIRT1 and SIRT2.[1][2] Its inhibitory action on these key enzymes makes it a valuable tool for studying a multitude of cellular processes, including gene silencing, DNA repair, cell cycle regulation, apoptosis, and metabolism.[][4] Given its application in in vitro and, to a lesser extent, in vivo studies, a comprehensive understanding of its solubility characteristics is paramount for researchers to ensure experimental reproducibility and accuracy.
This technical guide provides a detailed overview of this compound's solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents. It includes a consolidated data table from various suppliers, detailed experimental protocols for solubility determination and stock solution preparation, and visualizations of key experimental and biological pathways.
This compound: Core Chemical Properties
-
Formal Name: 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)-benzamide[1]
Quantitative Solubility Profile
The solubility of this compound can vary significantly depending on the solvent, temperature, and the purity of both the compound and the solvent. Data compiled from various commercial suppliers and scientific literature are presented below. The notable variance in reported solubility in DMSO highlights the importance of empirical verification within the specific laboratory context.
Table 1: this compound Solubility Data
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes |
| DMSO | ~10 | ~25.3 | Cayman Chemical[1] | |
| 1 | 2.5 | Sigma-Aldrich | ||
| 11.67 | 29.6 | MedchemExpress[7] | Requires ultrasonic and warming to 60°C. | |
| 23 | 58.3 | Selleck Chemicals[8] | Use of fresh, non-hygroscopic DMSO is critical as moisture reduces solubility. | |
| 35 | 88.7 | Cell Signaling Technology[2] | ||
| Up to 30 | Up to 76.0 | ChemicalBook[6] | ||
| ≥19.7 | ≥50.0 | APExBIO[9] | Corresponds to >10 mM. | |
| Dimethylformamide (DMF) | ~15 | ~38.0 | Cayman Chemical[1] | |
| Ethanol | 10 | 25.3 | Cell Signaling Technology[2] | |
| Insoluble | - | Selleck Chemicals[8] | Contradictory data exists for this solvent. | |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble / Insoluble | - | Cayman Chemical[1], Selleck Chemicals[8] | Prone to hydrolytic decomposition in neutral aqueous solutions.[10] |
| DMF:PBS (1:2, pH 7.2) | ~0.3 | ~0.76 | Cayman Chemical[1] | For aqueous studies, initial dissolution in DMF is recommended before dilution. Aqueous solutions should not be stored for more than one day.[1] |
Experimental Protocols
Accurate solubility data is foundational for designing robust experiments. Below are detailed protocols for determining this compound's solubility and preparing standardized stock solutions.
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[11][12]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of choice (e.g., HPLC-grade DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Analytical balance
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
HPLC or UV-Vis Spectrophotometer for quantification
-
Volumetric flasks and pipettes for standard curve preparation
Methodology:
-
Preparation: Add an excess amount of solid this compound to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached (e.g., add 2-3 mg of this compound to 1 mL of solvent).
-
Equilibration: Place the sealed tube in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period to reach equilibrium. For sparingly soluble compounds, this can take 24 to 72 hours.[12]
-
Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved this compound.
-
Sample Extraction: Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification:
-
Prepare a standard curve using known concentrations of this compound.
-
Measure the concentration of the diluted sample using the calibrated analytical instrument.
-
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.
Protocol 2: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution in DMSO for subsequent dilution into experimental media.
Materials:
-
This compound (crystalline solid)
-
Anhydrous/fresh DMSO
-
Sterile, conical tube (e.g., 15 mL)
-
Inert gas (e.g., Argon or Nitrogen)
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Weighing: Weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare a 10 mM stock, weigh 3.945 mg of this compound.
-
Solvent Addition: Add the calculated volume of fresh DMSO. For a 10 mM stock from 3.945 mg of this compound, add 1 mL of DMSO.
-
Inert Gas Purge: Briefly purge the headspace of the tube with an inert gas like argon or nitrogen to displace oxygen and minimize oxidative degradation.[1] This is especially important for long-term storage.
-
Dissolution:
-
Verification: Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[2] Stock solutions in DMSO are typically stable for at least one month at -20°C.[2][8]
Caption: Workflow for Thermodynamic Solubility Determination.
This compound Signaling Pathways
This compound primarily functions by inhibiting SIRT1 and SIRT2, which are NAD+-dependent deacetylases. This inhibition prevents the removal of acetyl groups from various protein substrates, thereby altering their function and impacting downstream signaling cascades.[1][4]
Key Downstream Effects:
-
p53 Regulation: SIRT1 normally deacetylates and inactivates the tumor suppressor protein p53. This compound treatment blocks this deacetylation, leading to hyperacetylated and activated p53. This can, in turn, induce cell cycle arrest and apoptosis.[4][15]
-
NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of NF-κB, which generally suppresses its transcriptional activity. Inhibition by this compound can lead to increased NF-κB acetylation and modulation of inflammatory responses.[4][15]
-
Apoptosis Induction: By activating p53 and modulating other pathways, this compound can trigger the intrinsic apoptotic pathway. This is often characterized by an increased ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, and the activation of executioner caspases such as cleaved caspase-3.[7][15]
-
MAPK Pathway Attenuation: In some cancer cell lines, this compound has been shown to attenuate the Ras-MAPK signaling pathway, reducing the phosphorylation and activation of key kinases like ERK, JNK, and p38.[1]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 4. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C26H22N2O2 | CID 2827646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 410536-97-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Metal-binding effects of sirtuin inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Sirtinol in Studying Aging and Longevity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of cellular processes intimately linked to aging and longevity. Their activity influences genomic stability, metabolism, and stress resistance. Consequently, molecules that modulate sirtuin activity are invaluable tools for research in aging and the development of therapeutics for age-related diseases. Sirtinol, a cell-permeable small molecule, has emerged as a key chemical probe for studying the consequences of sirtuin inhibition. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in aging and longevity research, with a focus on quantitative data, detailed experimental protocols, and the visualization of implicated signaling pathways.
This compound: A Sirtuin Inhibitor
This compound was identified as an inhibitor of the yeast sirtuin Sir2 and its human homolog SIRT1. It functions by inhibiting the deacetylase activity of these enzymes, leading to the hyperacetylation of their substrates. This inhibitory action allows researchers to dissect the roles of SIRT1 and SIRT2 in various cellular processes, including those that underpin aging.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against different sirtuins has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Sirtuin Target | Organism/Cell Type | IC50 (μM) | Reference(s) |
| Sir2 | Saccharomyces cerevisiae (yeast) | 68 - 70 | [1] |
| SIRT1 | Human | 40, 131 | [1][2] |
| SIRT2 | Human | 38, 57.7 | [1][3][4] |
| SIRT1 | Human (cell-free assay) | 131 | [3] |
| SIRT2 | Human (cell-free assay) | 38 | [3] |
| ySir2 | Yeast | 48 | [4] |
| hSIRT2 | Human | 131 | [4] |
This compound in the Study of Cellular Senescence
One of the primary applications of this compound in aging research is the induction and study of cellular senescence, a state of irreversible cell cycle arrest that is a hallmark of aging. By inhibiting SIRT1, this compound can trigger a senescence-like phenotype in various cell types.
This compound-Induced Cellular Senescence Signaling Pathway
This compound-induced senescence is primarily mediated through the p53 signaling pathway. Inhibition of SIRT1 by this compound leads to the increased acetylation and activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21, which in turn inhibits cell cycle progression and induces senescence.
Caption: this compound-induced cellular senescence via the p53/p21 pathway.
This compound and the Ras-MAPK Signaling Pathway
This compound has also been shown to impact the Ras-MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is crucial for cell proliferation and survival.[5] this compound treatment can lead to a reduction in the levels of active Ras, which in turn attenuates the downstream phosphorylation and activation of key kinases in the MAPK cascade, such as ERK, JNK, and p38. This contributes to the anti-proliferative effects of this compound and the induction of a senescence-like growth arrest.
Caption: this compound's impact on the Ras-MAPK signaling pathway.
This compound in the Study of Longevity in Model Organisms
While sirtuins are well-established regulators of lifespan in model organisms such as yeast (Saccharomyces cerevisiae), worms (Caenorhabditis elegans), and flies (Drosophila melanogaster), direct quantitative data on the effects of this compound on the lifespan of these organisms is not extensively available in the current literature. Research has predominantly focused on the genetic manipulation of sirtuin genes or the use of sirtuin activators like resveratrol to study longevity. This compound's primary role in this context is as a tool to pharmacologically inhibit sirtuin activity to understand the necessity of sirtuins in lifespan extension mediated by other interventions, such as caloric restriction.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. The following are protocols for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and to determine its IC50 value.
Materials:
-
Cells of interest (e.g., MCF-7 breast cancer cells)
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,500 cells per well and incubate for 48 hours.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24 or 48 hours.[2]
-
At the end of the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Gently agitate the plate for 15 minutes at 37°C.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[2]
-
Normalize the data to the untreated control (100% viability) and calculate the IC50 values.[2]
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This histochemical assay detects the activity of β-galactosidase at pH 6.0, a biomarker for senescent cells.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2 in water)
-
Microscope
Procedure:
-
Culture cells on 6-well plates and treat with this compound (e.g., 50-100 µM) for 24 hours.[3]
-
Wash the cells with inhibitor-free medium and culture for an additional 8 days.[3]
-
On day 9, wash the cells twice with PBS.[3]
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.[3]
-
Wash the cells twice with PBS.[3]
-
Add the SA-β-Gal staining solution and incubate at 37°C for 12-24 hours in a CO2-free incubator.[3]
-
Observe the cells under a light microscope for the development of a blue color, indicative of SA-β-Gal activity.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.[3]
Western Blot Analysis for Acetylated p53
This protocol is used to detect the levels of acetylated p53, a direct target of SIRT1, following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated p53 signal to total p53 and the loading control.
Experimental Workflow for Studying this compound's Role in Cellular Aging
A typical experimental workflow to investigate the effects of this compound on cellular aging is outlined below.
Caption: A typical experimental workflow for studying this compound's effects on cellular aging.
Conclusion
This compound is a potent and specific inhibitor of SIRT1 and SIRT2, making it an indispensable tool for researchers in the field of aging. Its ability to induce cellular senescence and modulate key signaling pathways provides a valuable pharmacological approach to unravel the complex roles of sirtuins in the aging process. While its direct effects on the lifespan of model organisms require further investigation, its utility in dissecting the cellular and molecular mechanisms of aging is well-established. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to advance our understanding of aging and age-related diseases.
References
- 1. Sirt6 regulates lifespan in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ionizing Radiation Induces Cellular Senescence of Articular Chondrocytes via Negative Regulation of SIRT1 by p38 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 Overexpression Antagonizes Cellular Senescence with Activated ERK/S6k1 Signaling in Human Diploid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin Cleavage of Sirtuin 1 in Endothelial Progenitor Cells Mediates Stress-Induced Premature Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylresorcinols activate SIRT1 and delay ageing in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Differential Activity of Sirtinol Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtinol is a well-established inhibitor of the sirtuin family of NAD+-dependent deacetylases, particularly SIRT1 and SIRT2.[1][2][3][4] These enzymes are critical regulators of numerous cellular processes, including gene silencing, metabolism, and stress responses, making them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This compound possesses a chiral center, and thus exists as two enantiomers: (+)-Sirtinol and (-)-Sirtinol. Understanding the differential activity of these enantiomers is crucial for the development of more specific and potent sirtuin inhibitors. This technical guide provides an in-depth analysis of the available data on the activity of this compound enantiomers, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways.
Quantitative Analysis of Inhibitory Activity
While racemic this compound has been extensively studied, data directly comparing the inhibitory potency of its individual enantiomers are less common. However, the available literature consistently indicates that there is no significant difference in the inhibitory activity of (+)-Sirtinol and (-)-Sirtinol against human SIRT1 and SIRT2.[5] This suggests that the stereochemistry of the chiral center does not play a critical role in the interaction with the active site of these sirtuins.
One study reported that the enantiomers of this compound were approximately twofold more potent in inhibiting human SIRT1 compared to the racemic mixture. For human SIRT2, the same study found that the enantiomers exhibited similar IC50 values, with the (S)-enantiomer being slightly more active (approximately 1.5-fold) than the racemate.[6]
| Compound | Target | IC50 (µM) | Reference |
| Racemic this compound | Human SIRT1 | 131 | [2][3][4] |
| Racemic this compound | Human SIRT2 | 38 | [2][3][4] |
| Racemic this compound | Yeast Sir2p | 68 | [2][3] |
Note: The lack of readily available, specific IC50 values for the individual enantiomers highlights a gap in the current literature and an opportunity for further research.
Experimental Protocols
To assess the inhibitory activity of this compound enantiomers on sirtuin activity, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for a common in vitro fluorometric sirtuin activity assay.
In Vitro Fluorometric Sirtuin Activity Assay
This assay measures the NAD+-dependent deacetylase activity of sirtuins using a fluorogenic acetylated peptide substrate. Upon deacetylation by the sirtuin, the peptide can be cleaved by a developing reagent to release a highly fluorescent molecule.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., a p53-based peptide)
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound enantiomers ((+)-Sirtinol and (-)-Sirtinol) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing reagent (e.g., containing trypsin and nicotinamidase)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of each this compound enantiomer in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in Assay Buffer to achieve the desired final concentrations for the assay. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant sirtuin enzyme to the desired concentration in Assay Buffer. Prepare a solution of the fluorogenic acetylated peptide substrate and NAD+ in Assay Buffer. The final concentrations will need to be optimized but are typically in the low micromolar range for the peptide and mid-micromolar range for NAD+.
-
Reaction Setup:
-
Add 25 µL of the diluted sirtuin enzyme to each well of the 96-well plate.
-
Add 5 µL of the diluted this compound enantiomer or DMSO control to the respective wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add 20 µL of the peptide/NAD+ mixture to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Add 50 µL of the developing reagent to each well.
-
Final Incubation: Incubate the plate at 37°C for an additional 30 minutes to allow for the development of the fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis: Calculate the percent inhibition for each concentration of the this compound enantiomers relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental workflow for the in vitro sirtuin inhibition assay.
Signaling Pathway Analysis
This compound's inhibitory effect on SIRT1 and SIRT2 can impact various downstream signaling pathways. One of the key pathways affected is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway, which is frequently dysregulated in cancer.[7] Inhibition of SIRT1 by this compound has been shown to induce a senescence-like growth arrest in cancer cells, and this is associated with an attenuation of the Ras-MAPK signaling cascade.[7]
The following diagram illustrates the simplified signaling pathway affected by this compound's inhibition of SIRT1.
Simplified signaling pathway showing this compound's effect on SIRT1 and the Ras-MAPK cascade.
Conclusion
The available evidence strongly suggests that the enantiomers of this compound exhibit similar inhibitory activity against SIRT1 and SIRT2, indicating a lack of significant enantioselectivity. This information is valuable for researchers in the field of sirtuin biology and drug discovery, as it suggests that the use of racemic this compound is likely sufficient for many screening and mechanistic studies. However, the subtle differences in potency that have been reported warrant further, more detailed investigation. The provided experimental protocol offers a robust starting point for such studies. Furthermore, the elucidation of this compound's impact on key signaling pathways, such as the Ras-MAPK pathway, provides a basis for understanding its cellular effects and exploring its therapeutic potential. Future research should focus on obtaining precise quantitative data for the individual enantiomers against a broader panel of sirtuin isoforms and further dissecting the downstream consequences of their inhibitory action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Metal-binding effects of sirtuin inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sirt1 inhibitor, this compound, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirtinol CAS number and molecular formula for ordering
For immediate ordering, the key identifiers for Sirtinol are:
This document provides an in-depth technical overview of this compound, a widely used sirtuin inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, experimental applications, and relevant protocols.
Core Compound Information
This compound is a cell-permeable small molecule that functions as an inhibitor of the sirtuin class of NAD⁺-dependent deacetylases.[2][3][6] It is particularly noted for its inhibitory action against human SIRT1 and SIRT2.[2][3]
| Property | Value | Source |
| CAS Number | 410536-97-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₆H₂₂N₂O₂ | [1][2][3][4][5][6] |
| Molecular Weight | 394.47 g/mol | [1][4] |
| Purity | ≥98% | [2][3][6] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO, DMF, Ethanol | [1][2][3] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, which are Class III histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of a variety of protein substrates, including histones and non-histone proteins such as the tumor suppressor p53, the transcription factor NF-κB, and members of the FOXO family.[3]
The inhibitory concentrations (IC₅₀) of this compound have been determined for several sirtuins:
Of note, this compound does not show significant inhibitory activity against Class I and II HDACs, such as HDAC1.[2][3][6]
The inhibition of SIRT1 by this compound prevents the deacetylation of key cellular proteins, thereby modulating critical signaling pathways. For instance, the increased acetylation of p53 enhances its transcriptional activity, leading to cell cycle arrest and apoptosis. Similarly, the modulation of NF-κB and FOXO pathways through SIRT1 inhibition impacts inflammatory responses and cellular stress resistance.
Caption: this compound inhibits SIRT1, leading to increased acetylation of p53 and NF-κB.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Lines: MCF-7 (breast cancer), H1299 (non-small cell lung cancer), or other relevant cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[7] Store at -20°C. Further dilutions should be made in the culture medium to achieve the desired final concentrations.
-
Treatment Protocol: Seed cells in appropriate culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. The incubation time will vary depending on the specific assay (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of this compound for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Western Blot for Acetylated-p53
This method is used to determine the effect of this compound on the acetylation status of p53.
-
Procedure:
-
Culture and treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide).
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-p53 (e.g., at Lys382) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the results to total p53 and a loading control like β-actin or GAPDH.
-
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of NF-κB.
-
Procedure:
-
Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of this compound for 6-24 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
-
References
- 1. Targeting SIRT1 to inhibit the proliferation of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
A Preliminary Investigation of Sirtinol in Plant Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigations into the effects of Sirtinol in the field of plant biology. This compound, initially identified as an inhibitor of the Sir2 family of NAD⁺-dependent deacetylases (sirtuins), has been shown to elicit significant and complex responses in plants, primarily through its influence on phytohormone signaling pathways.[1][2][3] This document summarizes the current understanding of this compound's mechanism of action, its impact on plant development, and provides detailed experimental protocols and quantitative data derived from foundational studies, primarily in the model organism Arabidopsis thaliana.
Core Concepts: this compound's Dual Identity in Plants
While this compound is a known inhibitor of sirtuin deacetylases in yeast and human cells, its primary mode of action in plants appears to be independent of sirtuin inhibition.[3][4] Instead, this compound acts as a pro-drug, being metabolized into a compound that activates auxin signaling.[5][6]
Key Points:
-
Sirtuin Inhibition: this compound inhibits yeast Sir2p and human SIRT1 and SIRT2 with IC50 values in the micromolar range.[3][7][8] However, a direct link between sirtuin inhibition and the primary phenotypes observed in plants has not been firmly established. Sirtuins themselves are crucial regulators of various cellular processes, including metabolism, stress response, and aging.[9][10][11]
-
Activation of Auxin Signaling: In Arabidopsis, this compound is converted to 2-hydroxy-1-naphthaldehyde (HNA), which is then oxidized to 2-hydroxy-1-naphthoic acid (HNC).[5][12] HNC is the active molecule that triggers auxin signaling pathways, leading to auxin-related developmental phenotypes.[5][6] This conversion is a key step and is dependent on a molybdenum cofactor (moco)-containing aldehyde oxidase.[5][12]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound's effects.
Table 1: Inhibitory Concentrations (IC50) of this compound on Sirtuin Deacetylases
| Sirtuin Target | Organism/Cell Type | IC50 Value (µM) | Reference(s) |
| Sir2p | Yeast | 68 | [3][7] |
| SIRT1 | Human | 131 | [3][7][8] |
| SIRT2 | Human | 38 | [3][7][8] |
Table 2: Dose-Dependent Effects of this compound on Arabidopsis thaliana Seedling Development
| This compound Concentration (µM) | Observed Phenotype | Reference(s) |
| 0 - 0.1 | No significant effect on growth. | [13] |
| 1 - 10 | Severe defects in shoot and root growth; swollen and retarded roots; failure to develop proper shoots and leaf primordia. | [13][14] |
| 5 - 25 | Effects on seedling growth partially similar to auxin treatment. | [13] |
| 25 - 100 | Lack of primary roots, shortened and thickened hypocotyls; blockage of vascular system formation in cotyledons. | [15] |
Table 3: this compound-Induced Changes in Gene Expression in Arabidopsis thaliana
| Gene | Biological Process | Change in Expression | This compound Concentration (µM) | Reference(s) |
| WUSCHEL (WUS) | Shoot stem cell niche | Upregulated | Not specified | [1][2] |
| CLAVATA3 (CLV3) | Shoot stem cell niche | Upregulated | Not specified | [1][2] |
| SHOOT MERISTEMLESS (STM) | Shoot stem cell niche | Downregulated | Not specified | [1][2] |
| PLETHORA (PLTs) | Root stem cell regulators | Altered expression domain | Not specified | [1][2] |
| WUS-Related Homeobox 5 (WOX5) | Root stem cell regulators | Altered expression domain | Not specified | [1][2] |
| IPT3 | Cytokinin biosynthesis | Upregulated | 10 | [13][16] |
| IPT5 | Cytokinin biosynthesis | Upregulated | 10 | [13][16] |
| ARR1 | Cytokinin signaling (Type-B) | Upregulated | 10 | [13][16] |
| ARR12 | Cytokinin signaling (Type-B) | Upregulated | 10 | [13][16] |
| ARR5 | Cytokinin signaling (Type-A) | Downregulated | 10 | [13][16] |
| SHY2 | Cytokinin signaling target | Upregulated | 10 | [13][16] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows associated with this compound research in plants.
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature for studying this compound's effects in Arabidopsis thaliana.
Plant Material and Growth Conditions
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds (e.g., Col-0 ecotype) using a standard protocol, such as treatment with 70% ethanol for 1 minute followed by 20% bleach with 0.1% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile distilled water.
-
Plating: Sow sterile seeds on plates containing Murashige and Skoog (MS) medium with 0.8% agar and 1% sucrose, adjusted to pH 5.7.
-
Vernalization: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.
-
Growth Conditions: Transfer the plates to a growth chamber under a 16-hour light/8-hour dark cycle at 22°C. For root growth assays, orient the plates vertically.
This compound Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[7] Store at -20°C.
-
Working Solutions: Prepare the MS medium as described above and autoclave. Allow the medium to cool to approximately 50-55°C.
-
Application: Add the this compound stock solution to the cooled MS medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 5 µM, 10 µM).[13] Also, prepare a control medium containing an equivalent amount of DMSO.
-
Plating: Pour the this compound-containing and control media into sterile petri dishes and allow them to solidify.
-
Germination and Growth: Sow sterilized seeds directly onto the treatment and control plates and grow under the conditions described in section 4.1.
Phenotypic Analysis
-
Seedling Growth: Observe and document seedling development at specific time points (e.g., 2, 4, and 7 days after germination).
-
Root Measurement: For vertically grown seedlings, scan the plates and use image analysis software (e.g., ImageJ) to measure primary root length and count the number of lateral roots.
-
Microscopy: Visualize shoot and root apical meristems using a stereomicroscope or a compound microscope with differential interference contrast (DIC) optics to assess structural integrity.[14]
Molecular Analysis: Gene Expression
-
Tissue Collection: Collect seedlings grown on this compound and control media.
-
Staining Solution: Incubate the seedlings in GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc).
-
Incubation: Incubate at 37°C in the dark for a suitable period (e.g., 2-12 hours), depending on the strength of the promoter.
-
Destaining: Clear the chlorophyll from the tissues by incubating in 70% ethanol.
-
Visualization: Observe the staining pattern under a microscope.[16]
-
RNA Extraction: Collect whole seedlings or specific tissues (e.g., roots, shoots) from this compound-treated and control plants and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).
-
DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and oligo(dT) or random primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers.
-
Analysis: Run the reaction in a real-time PCR machine. Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to a suitable internal control gene (e.g., ACTIN2 or UBIQUITIN10).[13]
Conclusion and Future Directions
The preliminary investigation of this compound in plant biology reveals a fascinating case of a molecule with a well-defined role in one biological kingdom acting through a different mechanism in another. Its utility as a tool to probe auxin and cytokinin signaling is evident.[1][2] Future research should aim to:
-
Identify the specific aldehyde oxidase(s) responsible for converting HNA to HNC.
-
Elucidate the precise molecular targets of HNC within the auxin signaling cascade.
-
Explore the effects of this compound in other plant species, including crops, to determine the conservation of its mechanism of action.
-
Investigate potential off-target effects or sirtuin-dependent roles of this compound in specific plant stress responses, an area that remains largely unexplored.[17][18]
References
- 1. This compound, a Sir2 protein inhibitor, affects stem cell maintenance and root development in Arabidopsis thaliana by modulating auxin-cytokinin signaling components | Semantic Scholar [semanticscholar.org]
- 2. This compound, a Sir2 protein inhibitor, affects stem cell maintenance and root development in Arabidopsis thaliana by modulating auxin-cytokinin signaling components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Genetic and chemical analyses of the action mechanisms of this compound in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Sirtuin signaling in cellular senescence and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcription Regulation by Class III Histone Deacetylases (HDACs)—Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT1 Activation by Natural Phytochemicals: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic and chemical analyses of the action mechanisms of this compound in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a Sir2 protein inhibitor, affects stem cell maintenance and root development in Arabidopsis thaliana by modulating auxin-cytokinin signaling components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Unraveling the Role of AtSRT2 in Energy Metabolism, Stress Responses, and Gene Expression during Osmotic Stress in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histone Deacetylase AtSRT1 Links Metabolic Flux and Stress Response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Sirtinol: An In Vitro Histone Deacetylase (HDAC) Assay Protocol
Application Note
Introduction
Sirtuins are a class of NAD+-dependent histone deacetylases (HDACs) that play a crucial role in regulating various cellular processes, including gene silencing, DNA repair, and metabolism. Among the seven mammalian sirtuins (SIRT1-7), SIRT1 has been extensively studied for its role in cell survival and its implications in cancer. Sirtinol is a cell-permeable small molecule that acts as a specific inhibitor of sirtuins, particularly SIRT1 and SIRT2, with no significant activity against class I and II HDACs.[1] This selectivity makes this compound a valuable tool for studying the biological functions of sirtuins and for screening potential therapeutic agents targeting these enzymes. This document provides a detailed protocol for an in vitro fluorogenic assay to determine the inhibitory activity of this compound against SIRT1.
Principle of the Assay
The in vitro SIRT1 activity assay is a two-step fluorometric method. In the first step, recombinant human SIRT1 enzyme is incubated with a synthetic peptide substrate containing an acetylated lysine residue, along with the co-substrate NAD+. SIRT1 deacetylates the lysine residue on the peptide. In the second step, a developer solution is added, which contains a protease that specifically cleaves the deacetylated peptide, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The fluorescence intensity is directly proportional to the SIRT1 activity. The inhibitory effect of this compound is determined by measuring the reduction in fluorescence in the presence of the compound.
Data Presentation
Table 1: Inhibitory Activity of this compound against Sirtuins
| Target Sirtuin | IC50 Value (µM) |
| Human SIRT1 | 131 |
| Human SIRT2 | 38 |
| Yeast Sir2p | 68 |
Note: IC50 values can vary slightly depending on the specific assay conditions.
Experimental Protocols
Materials and Reagents
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., a peptide derived from p53 with an acetylated lysine and a fluorescent tag)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease specific for the deacetylated substrate)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation ~350-360 nm, Emission ~450-460 nm)
Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions of this compound: Create a series of dilutions of the this compound stock solution in SIRT1 Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.
-
SIRT1 Enzyme Working Solution: Thaw the recombinant SIRT1 enzyme on ice and dilute it to the desired concentration in cold SIRT1 Assay Buffer. Keep the enzyme on ice.
-
Substrate/NAD+ Mixture: Prepare a mixture containing the fluorogenic SIRT1 substrate and NAD+ in SIRT1 Assay Buffer. The final concentrations in the assay are typically in the range of 25-100 µM for the substrate and 0.1-1 mM for NAD+.
Assay Procedure
-
Plate Setup:
-
Add 40 µL of SIRT1 Assay Buffer to each well of a 96-well black microplate.
-
Add 10 µL of the diluted this compound solutions to the corresponding wells.
-
For the positive control (no inhibition), add 10 µL of SIRT1 Assay Buffer with the same final DMSO concentration as the this compound wells.
-
For the negative control (no enzyme), add 10 µL of SIRT1 Assay Buffer.
-
-
Enzyme Addition:
-
Add 25 µL of the SIRT1 enzyme working solution to all wells except the negative control wells.
-
Add 25 µL of SIRT1 Assay Buffer to the negative control wells.
-
-
Initiation of Reaction:
-
Add 25 µL of the Substrate/NAD+ mixture to all wells to start the reaction. The total reaction volume is 100 µL.
-
Mix the plate gently on a shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development:
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 350-360 nm and an emission wavelength of approximately 450-460 nm.
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence reading of the negative control wells from all other readings.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of SIRT1 activity).
Mandatory Visualization
Caption: Workflow for the in vitro this compound HDAC assay.
Caption: SIRT1-p53 signaling pathway and this compound's mechanism.
References
Sirtinol in Oncology Research: Recommended Working Concentrations and Experimental Protocols
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sirtinol is a cell-permeable small molecule that acts as an inhibitor of the NAD+-dependent histone deacetylases (HDACs) of the sirtuin family, particularly SIRT1 and SIRT2.[1] It has garnered significant interest in cancer research due to its ability to induce apoptosis, cell cycle arrest, and senescence in various cancer cell lines.[2][3] These effects are primarily mediated through the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their target proteins, including the tumor suppressor p53.[4][5] This document provides a comprehensive overview of the recommended working concentrations of this compound for different cancer cell lines, detailed protocols for key cellular assays, and a visualization of the underlying signaling pathways.
Data Presentation: this compound Working Concentrations in Cancer Cell Lines
The following table summarizes the effective concentrations of this compound used in various cancer cell lines, detailing the observed biological effects.
| Cancer Cell Line | Concentration | Treatment Duration | Observed Effect | Citation(s) |
| Breast Cancer | ||||
| MCF-7 | 30 µM | 24-72 h | Antiproliferative activity | [6] |
| MCF-7 | 43.5 µM | 48 h | IC50 value | [5] |
| MCF-7 | 48.6 µM | 24 h | IC50 value | [5] |
| MCF-7 | 50 µM | 24 h | Increased p53 acetylation | [6] |
| MCF-7 | 50 µM | 48 h | Induction of apoptosis and autophagy | [4] |
| MCF-7 | 51 ± 2 µM | 48 h | IC50 value (MTT assay) | [7] |
| MDA-MB-231 | 83 ± 6 µM | 48 h | IC50 value (MTT assay) | [7] |
| Lung Cancer | ||||
| H1299 | 5, 10, 20, 50 µM | 15 days | Inhibition of colony formation | [8] |
| H1299 | 33 µM and higher | - | Inhibition of colony formation | [6] |
| H1299 | 100 µM | 24 h | Sustained growth arrest | [6][9] |
| A549 | 30 µM | 120 min | No increase in reactive oxygen species (ROS) | [7] |
| Leukemia | ||||
| U937 | 50 µM | 45 h | Induction of apoptosis | [6] |
| Esophageal Adenocarcinoma | ||||
| OE33 | 30 µM & 70 µM | 72 h | Induction of apoptosis | [10] |
| Prostate Cancer | ||||
| PC3 & DU145 | Not specified | - | Inhibition of growth, increased sensitivity to camptothecin and cisplatin | [2] |
Mechanism of Action and Signaling Pathways
This compound primarily functions by inhibiting the deacetylase activity of SIRT1 and SIRT2.[1] In the context of cancer, this inhibition leads to the accumulation of acetylated forms of key tumor suppressor proteins, most notably p53.[5] Acetylation of p53 at specific lysine residues enhances its transcriptional activity, leading to the upregulation of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., Bax).[3][4] Furthermore, this compound has been shown to attenuate the Ras-MAPK signaling pathway and can also induce cellular senescence.[3][4]
Caption: this compound inhibits SIRT1/SIRT2, leading to p53 acetylation and subsequent apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Preparation of this compound Stock Solution
Materials:
Protocol:
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.27 mL of DMSO.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.[1]
-
Store the stock solution at -20°C for up to one month.[1] For long-term storage, lyophilized powder should be stored at -20°C, desiccated, and is stable for 24 months.[1]
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.[7]
-
Allow cells to attach overnight (or for 24-48 hours depending on the cell line).[7]
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 560 nm using a microplate reader.[7]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[4][12]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Protein Expression
This protocol outlines the general steps for western blotting to detect changes in protein levels, such as acetylated p53, Bax, and Bcl-2.[4][13]
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.[13]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[13]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify protein expression relative to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for studying the effects of this compound on cancer cells.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Metal-binding effects of sirtuin inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Sirtuin | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting SIRT1 to inhibit the proliferation of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying p53 Acetylation in Response to DNA Damage Using Sirtinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sirtinol to investigate the role of SIRT1/SIRT2 in regulating p53 acetylation following DNA damage. The provided protocols and data are intended to assist in the design and execution of experiments to explore the therapeutic potential of sirtuin inhibitors.
Introduction
The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage, orchestrating cell cycle arrest, DNA repair, and apoptosis. The activity of p53 is intricately regulated by post-translational modifications, including acetylation. Acetylation of p53, primarily at lysine residues in its C-terminal domain, is associated with its increased stability and transcriptional activity.[1] Conversely, deacetylation by sirtuins, a class of NAD+-dependent deacetylases, can attenuate p53 function.
SIRT1, the most studied human sirtuin, directly interacts with and deacetylates p53, thereby acting as a negative regulator of its tumor-suppressive functions.[1] Inhibition of SIRT1 has emerged as a promising strategy to enhance p53-mediated cell death in cancer cells. This compound is a cell-permeable small molecule that inhibits the activity of both SIRT1 and SIRT2.[2] By blocking the deacetylase activity of these sirtuins, this compound treatment is expected to increase the levels of acetylated p53, particularly in the context of DNA damage, which itself promotes p53 acetylation.[3] These notes provide detailed protocols to study this phenomenon.
Data Presentation
The following tables summarize the inhibitory activity of this compound and its expected effects on p53 acetylation. The quantitative data presented are compiled from various studies and are intended to serve as a guide for experimental design. Actual results may vary depending on the cell type and experimental conditions.
Table 1: In Vitro Inhibitory Activity of this compound against Sirtuins
| Sirtuin Isoform | IC50 (µM) | Reference |
| SIRT1 | 37.6 | [2] |
| SIRT2 | 103.4 | [2] |
Table 2: Illustrative Dose-Response of this compound on p53 Acetylation (Lys382) in response to DNA Damage
Cells were pre-treated with the indicated concentrations of this compound for 2 hours, followed by treatment with a DNA damaging agent (e.g., 20 µM Etoposide) for 6 hours. Acetylated p53 levels were quantified by densitometry of Western blots and normalized to total p53.
| This compound Concentration (µM) | Fold Increase in Acetyl-p53 (Lys382) |
| 0 (DMSO control) | 1.0 |
| 10 | 1.5 - 2.0 |
| 25 | 2.5 - 3.5 |
| 50 | 4.0 - 5.0 |
| 100 | 4.5 - 5.5 |
Table 3: Illustrative Time-Course of this compound's Effect on p53 Acetylation (Lys382) in response to DNA Damage
Cells were pre-treated with 50 µM this compound for 2 hours, followed by treatment with a DNA damaging agent (e.g., 20 µM Etoposide) for the indicated times. Acetylated p53 levels were quantified by densitometry of Western blots and normalized to total p53.
| Time after DNA Damage (hours) | Fold Increase in Acetyl-p53 (Lys382) |
| 0 | 1.0 |
| 6 | 3.5 - 4.5 |
| 12 | 4.0 - 5.0 |
| 24 | 3.0 - 4.0 |
| 48 | 1.5 - 2.5 |
Mandatory Visualizations
Caption: Signaling pathway of p53 acetylation in response to DNA damage and its modulation by this compound.
Caption: Experimental workflow for studying the effect of this compound on p53 acetylation.
Caption: Logical relationship of this compound's mechanism of action leading to increased p53 acetylation.
Experimental Protocols
1. Cell Culture and Treatment
This protocol describes the general procedure for culturing mammalian cells and treating them with this compound and a DNA damaging agent.
-
Materials:
-
Mammalian cell line expressing wild-type p53 (e.g., MCF-7, U2OS, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or a UV transilluminator)
-
Phosphate-buffered saline (PBS)
-
6-well or 10 cm cell culture plates
-
-
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the desired confluency is reached, remove the growth medium.
-
For dose-response experiments, add fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). For time-course experiments, use a fixed concentration of this compound (e.g., 50 µM). Include a DMSO vehicle control.
-
Pre-incubate the cells with this compound for 2-4 hours.
-
Induce DNA damage by adding the DNA damaging agent to the medium (e.g., 20 µM Etoposide) or by exposing the cells to UV radiation (e.g., 20-50 J/m²).
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
After treatment, wash the cells twice with ice-cold PBS and proceed to cell lysis.
-
2. Western Blotting for p53 and Acetylated p53
This protocol details the detection of total and acetylated p53 by Western blotting.
-
Materials:
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors, 10 µM Trichostatin A, and 5 mM Nicotinamide to inhibit deacetylases during lysis)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-p53 (DO-1)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the acetyl-p53 signal to the total p53 signal.
-
3. Immunoprecipitation of p53
This optional protocol can be used to enrich for p53 before Western blotting, which can be particularly useful for detecting low-abundance acetylated p53.
-
Materials:
-
Cell lysate (prepared as described above)
-
Anti-p53 antibody (for immunoprecipitation, e.g., a mix of DO-1 and FL-393)
-
Protein A/G agarose beads
-
IP lysis buffer (non-denaturing)
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
-
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-p53 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation and wash them three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated p53 by boiling the beads in Laemmli sample buffer for 5 minutes.
-
The eluate is now ready for Western blot analysis as described in the previous protocol.
-
4. In Vitro SIRT1 Activity Assay
This protocol describes a fluorometric assay to measure the inhibitory effect of this compound on SIRT1 activity. Commercial kits are widely available and recommended for this purpose.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
This compound (at various concentrations)
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add different concentrations of this compound or a vehicle control (DMSO) to the wells of the microplate.
-
Add the recombinant SIRT1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
References
Sirtinol Treatment Protocol for In Vivo Animal Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtinol is a cell-permeable small molecule that acts as an inhibitor of the sirtuin family of NAD+-dependent deacetylases, with notable activity against SIRT1 and SIRT2.[1][2] Sirtuins are class III histone deacetylases (HDACs) that play crucial roles in a variety of cellular processes, including stress resistance, genomic stability, inflammation, metabolism, and apoptosis.[3][4] The inhibitory action of this compound on SIRT1 and SIRT2 leads to the hyperacetylation of their target proteins, thereby modulating their activity and downstream signaling pathways. This has made this compound a valuable tool for investigating the biological functions of SIRT1 and SIRT2 and a potential therapeutic agent, particularly in oncology and inflammatory diseases.
These application notes provide a comprehensive overview of this compound treatment protocols for in vivo animal studies, including detailed methodologies, quantitative data from preclinical studies, and a summary of its mechanism of action.
Physicochemical Properties and Formulation
This compound is a synthetic compound with the following properties:
| Property | Value |
| Molecular Formula | C₂₆H₂₂N₂O₂ |
| Molecular Weight | 394.5 g/mol [2] |
| Appearance | Lyophilized powder[2] |
| Solubility | Soluble in DMSO (35 mg/mL) and ethanol (10 mg/mL)[2] |
Formulation for In Vivo Administration:
For intraperitoneal (i.p.) and intravenous (i.v.) injections, this compound can be formulated in a vehicle consisting of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
Note: It is recommended to prepare the solution fresh for each use.
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of SIRT1 and SIRT2. This inhibition leads to an increase in the acetylation of various downstream targets, which in turn modulates their function. Key signaling pathways affected by this compound include:
-
p53 Pathway: SIRT1 deacetylates and inactivates the tumor suppressor protein p53. Inhibition of SIRT1 by this compound leads to increased p53 acetylation and activation, promoting apoptosis.
-
NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of NF-κB, suppressing its transcriptional activity. This compound treatment can therefore lead to increased NF-κB signaling and a pro-inflammatory response in some contexts.
-
FOXO Pathway: this compound has been shown to increase the acetylation of FOXO1, a transcription factor involved in apoptosis and cell cycle arrest.
-
Akt/β-catenin-Foxo3a Axis: this compound has been reported to modulate this pathway, impacting cell proliferation and apoptosis in cancer cells.
-
Ras-MAPK Pathway: In some cancer cell lines, this compound has been shown to attenuate the Ras-MAPK signaling pathway.
Caption: this compound inhibits SIRT1/SIRT2, affecting downstream pathways.
In Vivo Efficacy and Dosing
This compound has been evaluated in various preclinical animal models, primarily for its anti-cancer and anti-inflammatory properties. The following tables summarize the quantitative data from these studies.
Table 1: this compound in a Rat Trauma-Hemorrhage Model
This study investigated the effect of a single intravenous dose of this compound on hepatic injury following trauma-hemorrhage in male Sprague-Dawley rats.[5]
| Parameter | Sham | Trauma-Hemorrhage (Vehicle) | Trauma-Hemorrhage + this compound (1 mg/kg) |
| Plasma ALT (U/L) | 18 ± 2 | 155 ± 15 | 75 ± 8** |
| Plasma AST (U/L) | 45 ± 5 | 280 ± 25 | 130 ± 12 |
| Hepatic MPO Activity (U/g tissue) | 0.5 ± 0.1 | 3.2 ± 0.4* | 1.5 ± 0.2 |
| Hepatic ICAM-1 (relative expression) | 1.0 ± 0.2 | 4.5 ± 0.5 | 2.1 ± 0.3** |
| Hepatic IL-6 (pg/mg protein) | 25 ± 5 | 150 ± 18 | 70 ± 9** |
*Data are presented as mean ± SEM. *p < 0.05 vs. Sham; *p < 0.05 vs. Trauma-Hemorrhage (Vehicle).
Table 2: this compound in a Mouse Breast Cancer Model
A study in BALB/c mice bearing 4T1 breast cancer xenografts demonstrated the anti-metastatic potential of this compound.[6]
| Treatment Group | Primary Tumor Growth | Spleen Metastasis |
| Vehicle Control | Progressive growth | Observed in majority of mice |
| This compound (2 mg/kg, i.p.) | Cytotoxic effect observed (p < 0.05) | Significantly reduced (p < 0.01) |
| Cisplatin | Significant tumor growth inhibition | Not specified |
| This compound + Cisplatin | No synergistic effect on tumor growth | Not specified |
Note: This study highlights a qualitative reduction in metastasis. Quantitative data on tumor volume over time was not provided in the abstract.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol is a general guideline for the intraperitoneal administration of this compound in mice, based on standard laboratory procedures and information from related studies.
Materials:
-
This compound
-
Vehicle solution (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Sterile 1 mL syringes
-
Sterile 27-30 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse to determine the correct injection volume.
-
-
Dosing Solution Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 2 mg/kg) and the number and weight of the animals.
-
Dissolve the this compound powder in the vehicle solution to the desired final concentration. Ensure the solution is clear and free of particulates. It is recommended to prepare the solution fresh.
-
-
Injection Procedure:
-
Restrain the mouse firmly by the scruff of the neck to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Caption: Workflow for intraperitoneal injection of this compound in mice.
Protocol 2: Intravenous (i.v.) Injection in Rats (Tail Vein)
This protocol provides a general guideline for the intravenous administration of this compound via the lateral tail vein in rats.
Materials:
-
This compound
-
Vehicle solution (5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Rat restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Animal and Solution Preparation:
-
Follow the same initial steps for animal weighing and dosing solution preparation as in Protocol 1.
-
-
Injection Procedure:
-
Place the rat in a suitable restrainer, allowing access to the tail.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to overheat the tail.
-
Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle, parallel to the vein.
-
A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
-
Toxicology and Safety
Currently, there is limited publicly available information on the formal toxicology of this compound in vivo, including its LD50. As with any experimental compound, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used. Researchers should carefully observe animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Conclusion
This compound is a valuable research tool for studying the roles of SIRT1 and SIRT2 in various physiological and pathological processes. The provided protocols and data serve as a guide for designing and conducting in vivo studies with this compound. It is essential for researchers to adapt these protocols to their specific experimental needs and to adhere to all institutional and national guidelines for animal welfare. Further research is warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound to support its potential development as a therapeutic agent.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. This compound attenuates trauma hemorrhage-induced hepatic injury through Akt-dependent pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a SIRT1 inhibitor, inhibits the EMT and metastasis of 4T1 breast cancer cells and impacts the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing Sirtinol Inhibition of Yeast Sir2p
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silent Information Regulator 2 (Sir2) in yeast (Saccharomyces cerevisiae), the founding member of the sirtuin family of proteins, is a highly conserved NAD+-dependent histone deacetylase.[1][2] Its activity is intrinsically linked to the metabolic state of the cell via its dependence on NAD+. Sir2p plays a crucial role in transcriptional silencing at the ribosomal DNA (rDNA) locus, mating-type loci, and telomeres by deacetylating histone H4 at lysine 16 (H4K16ac).[1][3][4] This function is integral to processes such as aging and genomic stability. Sirtinol, a cell-permeable β-naphthol derivative, was identified as an inhibitor of the sirtuin family, including yeast Sir2p, through phenotypic screening.[5][6] These application notes provide detailed protocols for testing the inhibitory effect of this compound on yeast Sir2p activity, both in vitro and in vivo.
Signaling Pathway of Yeast Sir2p
Yeast Sir2p is a key effector in a conserved signaling pathway that responds to the cellular energy and redox state.[2] Its enzymatic activity, the deacetylation of acetylated lysine residues on histones and other proteins, is strictly dependent on the co-substrate NAD+.[2][3] This process yields the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose. The availability of NAD+ links Sir2p activity to the metabolic status of the cell. Sir2p is a central component of the silencing SIR complex (Sir2p, Sir3p, and Sir4p) which is recruited to specific genomic loci to establish and maintain heterochromatin.[7]
Experimental Protocols
Protocol 1: In Vitro Sir2p Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a fluorescence-based assay to measure the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant yeast Sir2p.
Materials:
-
Purified, recombinant yeast Sir2p
-
Fluorogenic sirtuin substrate (e.g., acetylated p53-AFC substrate or a peptide corresponding to histone H4 acetylated at lysine 16 coupled to a fluorophore)
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (to stop the reaction and generate the fluorescent signal)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in Assay Buffer to test a range of concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant Sir2p enzyme to the desired concentration in Assay Buffer. Prepare the fluorogenic substrate and NAD+ solutions in Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the diluted this compound solutions or DMSO control. Add the diluted Sir2p enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Add the NAD+ and fluorogenic substrate mixture to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This incubation time may need to be optimized.[8]
-
Develop Signal: Add the Developer solution to each well to stop the reaction and generate the fluorescent signal. Incubate for 10-15 minutes at 37°C.
-
Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., λex = 400 nm / λem = 505 nm).
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Plot the fluorescence intensity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Yeast-Based Telomeric Silencing Assay
This protocol describes a phenotypic assay to assess the effect of this compound on Sir2p-mediated gene silencing in living yeast cells.[5][8] This assay utilizes a yeast strain where a reporter gene, such as URA3, is integrated near a telomere, a region normally silenced by Sir2p.
Materials:
-
Yeast strain with a telomeric URA3 reporter (e.g., W303 with URA3 at telomere VIIL)
-
Synthetic complete (SC) medium
-
SC medium lacking uracil (SC-Ura)
-
SC medium containing 5-fluoroorotic acid (5-FOA)
-
This compound
-
DMSO (vehicle control)
-
96-well microplates or petri dishes
-
Yeast incubator
Procedure:
-
Yeast Culture Preparation: Grow the yeast reporter strain in liquid SC medium to mid-log phase.
-
Compound Treatment: Dilute the yeast culture to a starting OD600 of ~0.1 in fresh SC medium. Aliquot the culture into a 96-well plate or multiple flasks. Add this compound at various concentrations to the test wells/flasks. Include a DMSO-only control.
-
Incubation: Incubate the cultures at 30°C with shaking for a defined period (e.g., 6-8 hours or overnight).
-
Spot Assay: Create a 10-fold serial dilution series for each culture. Spot 5 µL of each dilution onto SC, SC-Ura, and 5-FOA plates.
-
Incubation of Plates: Incubate the plates at 30°C for 2-3 days.
-
Analysis of Results:
-
SC plate: All strains should grow, serving as a loading control.
-
SC-Ura plate: Growth on this plate indicates the expression of the URA3 gene, meaning that telomeric silencing has been disrupted.
-
5-FOA plate: 5-FOA is toxic to cells expressing URA3. Therefore, lack of growth on this plate indicates a loss of silencing.
-
Interpretation: Increased growth on SC-Ura and decreased growth on 5-FOA in the presence of this compound, compared to the DMSO control, indicates inhibition of Sir2p-mediated silencing.
-
Experimental Workflow Visualization
Data Presentation
The inhibitory activity of this compound and its analogs against yeast Sir2p can be summarized in a table for clear comparison.
| Compound | In Vitro IC50 (µM) vs. Yeast Sir2p | In Vivo Yeast Silencing Assay | Reference |
| This compound | 48 | Active | [8] |
| m-Sirtinol | Not Reported | As potent as this compound | [8] |
| p-Sirtinol | Not Reported | As potent as this compound | [8] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.
Conclusion
The described protocols provide robust methods for assessing the inhibitory activity of this compound against yeast Sir2p. The in vitro assay allows for direct measurement of enzymatic inhibition and determination of IC50 values, which is crucial for structure-activity relationship studies in drug development. The in vivo assay provides a physiologically relevant context to confirm the cell permeability and target engagement of the inhibitor. Together, these methods offer a comprehensive approach for characterizing sirtuin inhibitors.
References
- 1. Sir2 phosphorylation through cAMP-PKA and CK2 signaling inhibits the lifespan extension activity of Sir2 in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phylogenetically conserved NAD+-dependent protein deacetylase activity in the Sir2 protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the histone deacetylation activity of the yeast silencing gene SIR2 [dspace.mit.edu]
- 4. Sir2 phosphorylation through cAMP-PKA and CK2 signaling inhibits the lifespan extension activity of Sir2 in yeast | eLife [elifesciences.org]
- 5. Identification of a Class of Small Molecule Inhibitors of the Sirtuin Family of NAD-dependent Deacetylases by Phenotypic Screening [dash.harvard.edu]
- 6. Identification and characterization of Sir2 inhibitors through phenotypic assays in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Localization of Sir2p: the nucleolus as a compartment for silent information regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Sirtinol: A Potent Inducer of Apoptosis in Breast Cancer Cell Lines
Application Note & Protocol
Abstract
Sirtinol, a well-characterized inhibitor of the NAD+-dependent class III histone deacetylases (HDACs), specifically targeting SIRT1 and SIRT2, has demonstrated significant anti-cancer properties.[1] This document provides detailed application notes and protocols for utilizing this compound to induce apoptosis in breast cancer cell lines, with a particular focus on the MCF-7 human breast cancer cell line. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. The protocols outlined below cover cell viability assessment, apoptosis detection, and analysis of key apoptotic signaling pathways.
Introduction
Sirtuins (SIRTs) are a family of proteins that play a crucial role in various cellular processes, including cell division, survival, and senescence.[2] SIRT1, in particular, is often overexpressed in various cancers, including breast cancer, where it can promote cell survival and inhibit apoptosis, partly through the deacetylation and subsequent inactivation of the tumor suppressor protein p53.[3][4] this compound acts as a potent inhibitor of SIRT1, leading to the hyperacetylation and activation of p53, which in turn can trigger cell cycle arrest and apoptosis.[2][5] Studies have shown that this compound treatment in MCF-7 breast cancer cells leads to a dose-dependent inhibition of cell proliferation and the induction of apoptotic cell death.[5][6] This process is characterized by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from the mitochondria, and the cleavage of PARP.[5][6]
Data Presentation
The following table summarizes the quantitative data regarding the efficacy of this compound in the MCF-7 breast cancer cell line as reported in the literature.
| Parameter | Cell Line | Treatment Duration | Value | Reference |
| IC50 | MCF-7 | 24 hours | 48.6 µM | [2][5] |
| IC50 | MCF-7 | 48 hours | 43.5 µM | [2][5] |
| SIRT1 Inhibition (IC50) | Cell-free assay | N/A | 131 µM | [1] |
| SIRT2 Inhibition (IC50) | Cell-free assay | N/A | 38 µM | [1] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound induces apoptosis in breast cancer cells.
Caption: this compound-induced apoptotic signaling pathway in breast cancer cells.
Experimental Protocols
Cell Culture and this compound Treatment
Objective: To culture breast cancer cell lines and treat them with this compound.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
6-well plates, 96-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.[6]
-
Dilute the this compound stock solution to the desired final concentrations in culture medium containing 1% FBS.[6] The final DMSO concentration should be less than 0.1% (v/v) to avoid solvent toxicity.[6]
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration).
-
Incubate the cells for the desired time periods (e.g., 24 or 48 hours).
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on breast cancer cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01N HCl)[7]
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.[7]
-
Incubate the plate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Cell viability is determined as the ratio of the absorbance of treated cells to that of untreated control cells.[6]
Apoptosis Detection by Annexin V-FITC/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Workflow:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Western Blot Analysis
Objective: To analyze the expression levels of apoptosis-related proteins.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p53, acetylated-p53, Bax, Bcl-2, Cytochrome c, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the protein expression levels to a loading control such as β-actin.[5][6]
Conclusion
This compound effectively induces apoptosis in breast cancer cell lines, primarily through the inhibition of SIRT1/2 and subsequent activation of the p53-mediated mitochondrial apoptotic pathway. The protocols provided in this document offer a comprehensive guide for researchers to investigate the anti-cancer effects of this compound and to elucidate its mechanism of action. These methods can be adapted for use with various breast cancer cell lines and can be integrated into broader studies on novel cancer therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Antagonistic Pharmacological Interaction between Sirtuin Inhibitor Cambinol and Paclitaxel in Triple-Negative Breast Cancer Cell Lines: An Isobolographic Analysis [mdpi.com]
Sirtinol Application for Studying Neurodegenerative Disease Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including stress resistance, metabolism, and aging. In the context of the central nervous system, sirtuins, particularly SIRT1 and SIRT2, have emerged as significant regulators of neuronal survival and death, making them compelling targets for research in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Sirtinol is a cell-permeable, small molecule inhibitor of the sirtuin family of deacetylases. It primarily targets SIRT1 and SIRT2, albeit with different potencies, and does not affect Class I and II histone deacetylases (HDACs), making it a valuable tool for investigating the roles of these specific sirtuins in disease pathways.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in studying neurodegenerative disease pathways.
Mechanism of Action
This compound acts as a non-selective inhibitor of both human SIRT1 and SIRT2.[5] Its inhibitory activity is crucial for dissecting the complex and sometimes opposing roles of these two sirtuins in neuronal health. While SIRT1 is often considered neuroprotective, studies have shown that its inhibition can, under certain circumstances, enhance neuronal resistance to oxidative stress.[6] Conversely, inhibition of SIRT2 has been demonstrated to be protective in models of Huntington's and Parkinson's disease.[7][8] The use of this compound allows researchers to probe these context-dependent functions.
Data Presentation
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various sirtuins, providing a reference for its potency and selectivity.
| Sirtuin Target | IC50 Value (µM) | Source(s) |
| Human SIRT1 | 131 | [1][2][3][5] |
| Human SIRT2 | 38, 57.7 | [1][2][3][5][9] |
| Yeast Sir2p | 48, 68 | [1][2][3][9] |
Experimental Protocols
Preparation of this compound Stock Solution
For cellular experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.27 mL of DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Once in solution, it is recommended to use it within one month to prevent loss of potency.[4]
In Vitro Sirtuin Activity Assay
This protocol describes a general method to measure the inhibitory effect of this compound on SIRT1 or SIRT2 activity using a fluorometric assay.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., acetylated p53 peptide conjugated to a fluorophore)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Protocol:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate at their optimal concentrations.
-
Add varying concentrations of this compound (e.g., 0-200 µM) to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Add the recombinant SIRT1 or SIRT2 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and add the developer solution according to the manufacturer's instructions. The developer will generate a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Neuronal Cell Culture and this compound Treatment
This protocol provides a general guideline for treating neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons with this compound.
Materials:
-
Neuronal cells
-
Appropriate cell culture medium and supplements
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Plate the neuronal cells at the desired density in a suitable culture vessel and allow them to adhere and grow.
-
Once the cells have reached the desired confluency or differentiation state, prepare fresh culture medium containing the desired final concentration of this compound. A typical starting concentration range for cellular assays is 1-100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Include a vehicle control by adding an equivalent volume of DMSO to the control wells. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and gently wash with PBS.
-
Add the medium containing this compound or vehicle control to the cells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with downstream analyses such as cell viability assays, western blotting, or immunofluorescence.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of neuronal cells.
Materials:
-
Neuronal cells treated with this compound as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
After treating the cells with this compound for the desired time, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression and Acetylation
This protocol is used to determine the effect of this compound on the expression levels of total proteins and the acetylation status of sirtuin substrates (e.g., p53, α-tubulin).
Materials:
-
Neuronal cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-SIRT2, anti-acetylated-p53, anti-p53, anti-acetylated-α-tubulin, anti-α-tubulin, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the this compound-treated and control cells and determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression or acetylation levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits SIRT1 and SIRT2, leading to increased acetylation of downstream targets.
Caption: this compound's role in the neuroinflammatory pathway.
Caption: General experimental workflow for studying this compound in neuronal cells.
References
- 1. Frontiers | Will Sirtuin 2 Be a Promising Target for Neuroinflammatory Disorders? [frontiersin.org]
- 2. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. SIRT1 activating compounds reduce oxidative stress and prevent cell death in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distribution Analysis of Deacetylase SIRT1 in Rodent and Human Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of this compound analogues as class III histone/protein deacetylase (Sirtuin) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1 Activating compounds reduce oxidative stress mediated neuronal loss in viral induced CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Sirtinol's Effect on Reactive Oxygen Species (ROS) Levels
Introduction
Reactive Oxygen Species (ROS) are highly reactive, oxygen-containing molecules that function as critical signaling molecules in various cellular processes. However, an imbalance leading to excessive ROS accumulation results in oxidative stress, which can damage lipids, proteins, and DNA, contributing to numerous pathologies. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are key regulators of cellular stress responses, including the mitigation of oxidative stress.[1] Sirtinol is a well-established inhibitor of sirtuins, particularly SIRT1 and SIRT2.[2][3] By inhibiting sirtuin activity, this compound can disrupt the normal antioxidant defense mechanisms, leading to an increase in intracellular ROS levels.[1][4] For instance, inhibiting SIRT1 can prevent the deacetylation and activation of transcription factors like FoxO3a and PGC-1α, which are involved in expressing antioxidant genes.[4][5] Similarly, inhibiting the mitochondrial sirtuin SIRT3 can lead to increased mitochondrial ROS production.[1][3]
These application notes provide detailed protocols for quantifying the effects of this compound on both total cellular and mitochondrial ROS levels, enabling researchers to investigate its mechanism of action in various cell-based models.
Signaling Pathway: Sirtuin Inhibition and ROS Regulation
Sirtuins play a crucial role in maintaining redox homeostasis. Their inhibition by this compound disrupts this balance, leading to an increase in ROS. The diagram below illustrates a simplified pathway of how this compound's inhibition of SIRT1 and SIRT3 can elevate cellular oxidative stress.
Caption: this compound inhibits SIRT1/3, increasing ROS levels.
Application Note 1: Measurement of Total Cellular ROS using DCFDA
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a widely used method for detecting total intracellular ROS.[6] H2DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured using a fluorescence plate reader, microscope, or flow cytometer.[7][8] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[7]
Experimental Workflow: DCFDA Assay
Caption: Workflow for measuring cellular ROS with H2DCFDA.
Protocol: DCFDA Assay for 96-Well Plate Reader
Materials:
-
H2DCFDA (DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free recommended)[9]
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Positive Control (e.g., Hydrogen peroxide, H₂O₂, or Pyocyanin)[10]
-
Antioxidant Control (e.g., N-acetylcysteine, NAC)[10]
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Prepare positive control (e.g., 100 µM H₂O₂) and antioxidant control (e.g., 5 mM NAC pre-treatment for 1 hour before H₂O₂).
-
Remove the old medium and add 100 µL of the compound-containing medium (including vehicle control, this compound dilutions, and positive/negative controls) to the respective wells.
-
Incubate for the desired treatment period (e.g., 4, 12, or 24 hours).
-
-
H2DCFDA Staining:
-
Prepare a fresh H2DCFDA working solution (10-25 µM) by diluting the stock in pre-warmed, serum-free medium or PBS. Protect from light.[11]
-
Carefully aspirate the treatment medium from the wells.
-
Wash the cells once with 100 µL of warm PBS.[7]
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.[8]
-
-
Fluorescence Measurement:
Data Presentation: this compound Effect on Total Cellular ROS
| Treatment Group | This compound Conc. (µM) | Mean Fluorescence Intensity (RFU) | % Increase vs. Vehicle |
| Untreated | 0 | 1520 ± 85 | 0% |
| Vehicle (0.1% DMSO) | 0 | 1550 ± 90 | 2.0% |
| This compound | 10 | 2890 ± 150 | 89.5% |
| This compound | 25 | 4550 ± 210 | 196.7% |
| This compound | 50 | 7130 ± 350 | 366.5% |
| Positive Control (H₂O₂) | 100 µM | 8500 ± 420 | 454.8% |
Data are presented as mean ± SD (n=3) and are hypothetical.
Application Note 2: Measurement of Mitochondrial Superoxide with MitoSOX™ Red
Principle: MitoSOX™ Red is a cell-permeant fluorogenic dye designed for the highly selective detection of superoxide in the mitochondria of live cells.[12][13] It rapidly accumulates in the mitochondria, where it is oxidized by superoxide (but not other ROS) to a product that exhibits robust red fluorescence upon binding to mitochondrial nucleic acids.[12][14] This makes MitoSOX™ Red a specific indicator for mitochondrial oxidative stress.
Protocol: MitoSOX™ Red Staining for Flow Cytometry
Materials:
-
MitoSOX™ Red reagent (e.g., 5 mM stock in DMSO)
-
Cell culture medium
-
HBSS with Ca²⁺ and Mg²⁺
-
This compound
-
Positive Control (e.g., Antimycin A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in appropriate flasks or plates to achieve the desired number (~1 x 10⁶ cells per condition).
-
Treat cells with vehicle, various concentrations of this compound, or a positive control (e.g., 10 µM Antimycin A for 30-60 minutes) for the desired duration.
-
-
Cell Harvesting:
-
For adherent cells, detach using trypsin, quench with medium, and transfer to a conical tube. For suspension cells, transfer directly to a tube.
-
Centrifuge at 300 x g for 5 minutes, discard the supernatant.
-
Wash the cell pellet once with warm PBS.
-
-
MitoSOX™ Red Staining:
-
Washing:
-
Pellet the cells by centrifugation (300 x g, 5 min) and discard the supernatant.
-
Wash the cells by resuspending the pellet in warm HBSS and centrifuging again. Repeat this wash step two more times to remove excess probe.[12]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 500 µL of fresh warm HBSS.
-
Analyze the samples on a flow cytometer, using an excitation of ~510 nm (e.g., 488 nm blue laser) and detecting emission in the red channel (~580 nm, e.g., PE or equivalent channel).
-
Record the median or geometric mean fluorescence intensity for each sample.
-
Data Presentation: this compound Effect on Mitochondrial Superoxide
| Treatment Group | This compound Conc. (µM) | Median Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Untreated | 0 | 450 ± 30 | 1.00 |
| Vehicle (0.1% DMSO) | 0 | 465 ± 25 | 1.03 |
| This compound | 10 | 910 ± 65 | 2.02 |
| This compound | 25 | 1580 ± 110 | 3.51 |
| This compound | 50 | 2450 ± 180 | 5.44 |
| Positive Control (Antimycin A) | 10 µM | 3150 ± 250 | 7.00 |
Data are presented as mean ± SD (n=3) and are hypothetical.
Application Note 3: Assessment of Lipid Peroxidation
Principle: Increased ROS can lead to cellular damage, including the oxidation of lipids in cellular membranes, a process known as lipid peroxidation.[15] Malondialdehyde (MDA) is a major end-product of lipid peroxidation and serves as a common biomarker for oxidative damage.[16][17] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure MDA levels. In this assay, MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.
Protocol: TBARS Assay for MDA Measurement
Materials:
-
Cell lysates from treated cells
-
TBA reagent
-
Trichloroacetic acid (TCA)
-
MDA standard solution
-
Spectrophotometer or plate reader
Procedure (Brief Outline):
-
Sample Preparation: Culture and treat cells with this compound as described previously. Harvest and lyse the cells, and determine the protein concentration for normalization.
-
Reaction: Mix the cell lysate with TCA and TBA reagents.
-
Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.
-
Measurement: Cool the samples, centrifuge to pellet any precipitate, and measure the absorbance of the supernatant at ~532 nm.
-
Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of MDA.
Data Presentation: this compound Effect on Lipid Peroxidation
| Treatment Group | This compound Conc. (µM) | MDA Concentration (nmol/mg protein) |
| Vehicle (0.1% DMSO) | 0 | 1.2 ± 0.2 |
| This compound | 10 | 2.5 ± 0.3 |
| This compound | 25 | 4.1 ± 0.5 |
| This compound | 50 | 6.8 ± 0.7 |
| Positive Control (e.g., FeSO₄/H₂O₂) | - | 9.5 ± 1.1 |
Data are presented as mean ± SD (n=3) and are hypothetical.
References
- 1. The Role of Sirtuins in Antioxidant and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 3. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiproliferative and Apoptotic Effects of this compound, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between oxidative stress, SIRT1, reproductive and metabolic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. doc.abcam.com [doc.abcam.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. benchchem.com [benchchem.com]
- 13. apexbt.com [apexbt.com]
- 14. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement and Clinical Significance of Biomarkers of Oxidative Stress in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sirtinol solution stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Sirtinol solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the consistent performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: Lyophilized this compound powder should be stored at -20°C in a desiccated environment.[1][2] Under these conditions, the compound is stable for extended periods, with manufacturers reporting stability for 24 to 48 months.[1][3][4]
Q2: What is the best solvent to dissolve this compound?
A: this compound is readily soluble in organic solvents such as DMSO and DMF.[3] It is also soluble in ethanol, though to a lesser extent.[1] For most in vitro applications, DMSO is the recommended solvent for creating stock solutions.[1][5]
Q3: How should I prepare a this compound stock solution?
A: To prepare a stock solution, dissolve the lyophilized this compound powder in fresh, anhydrous DMSO to your desired concentration.[1][5] For example, to create a 10 mM stock solution from 5 mg of powder, you would reconstitute it in 1.27 mL of DMSO.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C.[1][2][6] Storing at -80°C may provide longer-term stability.[5][6]
Q5: How long is a this compound stock solution stable?
A: The stability of this compound stock solutions can vary depending on the storage temperature. When stored at -20°C, the solution should be used within 1 to 3 months to prevent loss of potency.[1][2][5] For longer-term storage, up to 6-12 months, -80°C is recommended.[5][6][7]
Q6: Can I store this compound in an aqueous solution?
A: It is not recommended to store this compound in aqueous solutions for more than one day.[3][8] The compound is sparingly soluble in aqueous buffers and is prone to slow hydrolytic decomposition.[3][9] For experiments requiring an aqueous buffer, it is best to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice just before use.[3]
Q7: Is this compound sensitive to light?
A: Yes, one source indicates that this compound should be protected from light, which suggests potential photosensitivity. It is good laboratory practice to store this compound solutions in amber vials or tubes wrapped in foil.
Data Summary Tables
Table 1: this compound Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Key Considerations | Citations |
| Lyophilized Powder | -20°C | 24 - 48 months | Store desiccated | [1][2][4] |
| Stock Solution in DMSO | -20°C | 1 - 3 months | Aliquot to avoid freeze-thaw cycles | [1][2][5] |
| Stock Solution in DMSO | -80°C | 6 - 12 months | Preferred for long-term storage | [5][7] |
| Aqueous Solution | 4°C | Not recommended (> 1 day) | Prone to hydrolysis and precipitation | [3][8][9] |
Table 2: this compound Solubility
| Solvent | Solubility | Concentration | Notes | Citations |
| DMSO | Soluble | ~10 - 35 mg/mL | Use fresh, anhydrous DMSO for best results | [1][3][5] |
| DMF | Soluble | ~15 mg/mL | - | [3] |
| Ethanol | Soluble | ~10 mg/mL | - | [1] |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | ~0.3 mg/mL (in 1:2 DMF:PBS) | Prepare fresh for immediate use | [3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution after thawing. | 1. The solution may have been frozen and thawed multiple times. 2. The storage temperature was not consistently maintained. 3. The initial concentration was too high. | 1. Gently warm the solution to 37°C and vortex to redissolve. 2. If precipitation persists, centrifuge the vial and use the supernatant, but be aware that the concentration may be lower than expected. 3. Always aliquot stock solutions to minimize freeze-thaw cycles. |
| Loss of this compound activity in the experiment. | 1. The stock solution has been stored for too long or at an improper temperature. 2. The compound has degraded due to repeated freeze-thaw cycles. 3. The aqueous working solution was prepared too far in advance. | 1. Use a fresh aliquot of the stock solution. 2. Prepare a new stock solution from lyophilized powder. 3. Prepare fresh dilutions in aqueous buffers immediately before each experiment. |
| Inconsistent experimental results. | 1. Inaccurate concentration of the stock solution due to precipitation. 2. Degradation of this compound over the course of a long experiment. 3. Variability between different aliquots. | 1. Ensure the stock solution is fully dissolved before use. 2. For lengthy experiments, consider adding freshly diluted this compound at different time points if feasible. 3. Ensure proper mixing and handling of stock solutions. |
Experimental Protocols & Visualizations
Protocol: Preparation and Storage of this compound Stock Solution
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use volumes in low-retention microcentrifuge tubes.
-
The aliquot volume should be appropriate for a single experiment to avoid partial use and re-freezing.
-
-
Storage:
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Protect the aliquots from light by storing them in a dark box or wrapping the tubes in aluminum foil.
-
Sirtuin Signaling Pathway Inhibition by this compound
Caption: this compound inhibits SIRT1/SIRT2, preventing substrate deacetylation.
Experimental Workflow for this compound Usage
Caption: Workflow for preparing and using this compound in experiments.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting guide for this compound stability issues.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. shellchemtech.com [shellchemtech.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Sirtuin | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Metal-binding effects of sirtuin inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid multiple freeze-thaw cycles of Sirtinol aliquots
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of Sirtinol to ensure its stability and efficacy in experiments.
Troubleshooting Guides
Issue: Potential Degradation of this compound Stock Solution
If you are concerned about the stability of your this compound stock solution, consider the following troubleshooting steps:
-
Review Your Handling Procedures: Have the this compound aliquots been subjected to multiple freeze-thaw cycles? Were they stored at the recommended temperature?
-
Check for Precipitate: Before use, visually inspect the aliquot for any precipitate. If present, gently warm the vial to 37°C for 10 minutes and vortex to redissolve the compound.
-
Run a Positive Control: If you suspect reduced activity, perform a pilot experiment with a fresh, properly handled aliquot of this compound alongside your current aliquot to compare their efficacy.
-
Consider Solvent Evaporation: Ensure that the caps of your aliquot tubes are sealed tightly to prevent solvent evaporation, which would alter the concentration of your stock solution.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to avoid multiple freeze-thaw cycles of this compound aliquots?
Q2: What is the proper way to prepare and store this compound stock solutions?
A2: Upon receiving lyophilized this compound, it should be reconstituted in a suitable solvent, such as DMSO, to create a stock solution. This stock solution should then be divided into single-use aliquots. These aliquots should be stored at -20°C for up to one to three months, depending on the supplier's recommendation, to prevent loss of potency.[1][2] Some manufacturers also suggest that for long-term storage, aliquots can be kept at -80°C for up to a year.[3]
Q3: How should I handle a this compound aliquot once it has been thawed for an experiment?
A3: Once an aliquot is thawed, it should be used for the experiment and any remaining solution should be discarded. Do not refreeze the aliquot. If immediate use is not possible, some suppliers suggest that after the initial thaw, the solution can be refrigerated at 4°C for a short period, but for optimal results, it is best to use it promptly.[4]
Q4: What are the signs that my this compound stock solution may have degraded?
A4: Signs of degradation can include a visible change in the color or clarity of the solution, the presence of precipitate that does not readily dissolve upon warming, or a noticeable decrease in its expected biological activity in your experiments.
Q5: Can I store my this compound stock solution at 4°C instead of freezing it?
A5: While short-term storage at 4°C after the initial thaw may be acceptable according to some sources, long-term storage at this temperature is not recommended. For maintaining the stability and potency of the this compound solution over weeks or months, storage at -20°C or -80°C is essential.[1][2][3]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendation |
| -20°C | Up to 1-3 Months | Recommended for short to mid-term storage.[1][2] |
| -80°C | Up to 1 Year | Recommended for long-term storage.[3] |
| 4°C | Short-term | May be acceptable for brief periods after initial thaw, but not recommended for extended storage.[4] |
| Room Temperature | Not Recommended | Prone to degradation. |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial until the this compound is completely dissolved.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid leftover solution.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Mandatory Visualization
Caption: Workflow for proper this compound handling and storage.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Sirtinol's Intracellular Iron Chelation in Experimental Design
For researchers, scientists, and drug development professionals utilizing Sirtinol, a known inhibitor of SIRT1 and SIRT2 sirtuins, it is crucial to consider its significant off-target effect as an intracellular iron chelator. This property can lead to experimental outcomes that are independent of or convoluted with its sirtuin inhibitory activity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help design robust experiments that account for this compound's iron-binding capabilities.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of this compound?
A1: this compound is a potent intracellular iron chelator. Its molecular structure contains a tridentate O,N,O donor set that can bind to intracellular iron, particularly the labile iron pool (LIP). This interaction can disrupt iron homeostasis within the cell, impacting various iron-dependent cellular processes.[1][2]
Q2: How can this compound's iron chelation affect my experimental results?
A2: The chelation of intracellular iron by this compound can lead to a range of biological effects that may be mistakenly attributed to its sirtuin inhibitory activity. These effects include:
-
Inhibition of cell growth and proliferation: Many enzymes essential for cell growth and DNA synthesis are iron-dependent.[2]
-
Induction of a cellular iron-deficiency response: This can manifest as changes in the expression of iron-responsive proteins like transferrin receptor (TfR) and ferritin.[1]
-
Alterations in enzymatic activity: Iron-sulfur cluster-containing enzymes, such as aconitase, can be inactivated.[1]
-
Induction of oxidative stress: The formation of a ferric this compound complex can be redox-active and lead to the generation of reactive oxygen species (ROS).[3]
Q3: How can I be sure that the observed effects of this compound in my experiment are due to sirtuin inhibition and not iron chelation?
A3: To dissect the effects of sirtuin inhibition from iron chelation, a combination of proper experimental controls and rescue experiments should be employed. These are detailed in the Troubleshooting Guide below.
Troubleshooting Guide
Issue 1: Observed cellular phenotype with this compound treatment (e.g., decreased cell viability) may be due to iron chelation.
Solution: Implement the following experimental controls:
-
Positive Control for Iron Chelation: Use a well-characterized iron chelator, such as deferoxamine (DFO), in parallel with your this compound treatment.[1][4] If DFO phenocopies the effects of this compound, it strongly suggests the observed phenotype is, at least in part, due to iron chelation.
-
Iron Supplementation Rescue: Perform a rescue experiment by co-treating cells with this compound and an iron source, such as holo-transferrin or ferrous ammonium sulfate.[1] If the addition of iron reverses the this compound-induced phenotype, this provides strong evidence for the involvement of iron chelation.
Issue 2: Need to confirm that this compound is chelating intracellular iron in your specific cell type.
Solution: Directly measure the labile iron pool (LIP) and assess the cellular iron-deficiency response.
-
Measure the Labile Iron Pool (LIP): Utilize a fluorescent probe, such as Calcein-AM, to quantify the intracellular LIP. A decrease in the LIP upon this compound treatment, similar to that caused by DFO, confirms its iron-chelating activity in your cells.[1][4]
-
Assess the Iron-Deficiency Response: Analyze the protein levels of key iron-responsive proteins by Western blot. An increase in transferrin receptor 1 (TfR1) and a decrease in ferritin heavy chain (FtH) are indicative of a cellular response to iron depletion.[1]
Quantitative Data Summary
The following table summarizes typical concentration ranges and incubation times for key reagents used in addressing this compound's iron chelation effects, as derived from published studies.
| Reagent | Cell Line Examples | Typical Concentration | Treatment Duration | Purpose | Reference |
| This compound | H1299, A549 (NSCLC), Jurkat | 10-50 µM | 6 - 72 hours | Sirtuin inhibition and experimental induction of iron chelation | [1][2] |
| Deferoxamine (DFO) | H1299, A549 (NSCLC), Jurkat | 50 µM | 3 - 72 hours | Positive control for intracellular iron chelation | [1][2] |
| Holo-transferrin | A549 (NSCLC) | 200 µg/mL | Co-treatment with this compound | Rescue of iron chelation-induced phenotypes by iron supplementation | [1] |
| Ferrous Ammonium Sulfate | H1299, A549 (NSCLC) | 50 µM | 3 hours | Positive control for increasing the labile iron pool | [4] |
| Calcein-AM | H1299, A549 (NSCLC) | Varies by kit | ~30 minutes | Fluorescent probe for measuring the labile iron pool | [1][4] |
Key Experimental Protocols
Protocol 1: Measurement of the Labile Iron Pool (LIP) using Calcein-AM
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate to allow for adherence and growth.
-
Treatment: Treat cells with this compound, DFO (positive control), or vehicle control for the desired duration (e.g., 72 hours at 50 µM). A positive control for increased LIP, such as ferrous ammonium sulfate (50 µM for 3 hours), can also be included.[4]
-
Calcein-AM Loading: Wash the cells with PBS and then incubate with Calcein-AM according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence of the calcein-loaded cells using a flow cytometer. A decrease in calcein fluorescence indicates an increase in the LIP (quenching), while an increase in fluorescence signifies a decrease in the LIP (de-quenching).[1]
Protocol 2: Iron Supplementation Rescue Experiment
-
Cell Seeding: Plate cells for the desired endpoint assay (e.g., colony formation or viability assay).
-
Co-treatment: Treat cells with this compound alone, holo-transferrin alone, a combination of this compound and holo-transferrin (e.g., 50 µM this compound and 200 µg/mL holo-transferrin), or vehicle control.[1]
-
Assay Endpoint: After the appropriate incubation period, perform the chosen assay to assess the cellular phenotype (e.g., count colonies after 7-10 days or measure cell viability).[1] A reversal of the this compound-induced effect by holo-transferrin indicates the phenotype is iron-dependent.
Protocol 3: Western Blot for Iron-Responsive Proteins
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound (e.g., 0-50 µM for 24 hours) and then lyse the cells to extract total protein.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against transferrin receptor 1 (TfR1) and ferritin heavy chain (FtH). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the relative protein expression levels.
Visualizing Experimental Logic and Pathways
To aid in experimental design, the following diagrams illustrate key concepts and workflows.
Caption: Dual mechanisms of this compound's action.
Caption: Logic for dissecting this compound's effects.
Caption: this compound's impact on iron homeostasis.
References
Technical Support Center: Sirtinol and SIRT1 Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Sirtinol as a SIRT1 inhibitor in their experiments. Understanding the nuances of IC50 determination is critical for obtaining reliable and reproducible results.
Interpreting IC50 Values of this compound Against SIRT1
The half-maximal inhibitory concentration (IC50) of this compound against SIRT1 is a widely cited parameter, yet experimental values can show variability. This guide will help you understand the factors that influence these values and troubleshoot your own experiments.
Summary of this compound IC50 Values
| Target | Reported IC50 (µM) | Notes |
| Human SIRT1 | 131[1][2][3][4] | This compound is a known inhibitor of SIRT1. |
| Human SIRT2 | 38[1][2][3][4] | This compound is more potent against SIRT2 than SIRT1. |
| Yeast Sir2p | 68[2][3][4] | Also demonstrates activity against the yeast homolog of SIRT1. |
Note: The IC50 values can vary depending on the specific experimental conditions.[5]
Troubleshooting Guide for Inconsistent IC50 Values
Variability in IC50 values is a common issue in enzyme inhibition assays. This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during the determination of this compound's IC50 against SIRT1.
Q1: My IC50 value for this compound against SIRT1 is significantly different from the reported 131 µM. What could be the reason?
A1: Several factors can contribute to this discrepancy. Consider the following:
-
Assay Conditions: IC50 values are highly dependent on the assay setup.[5] Factors such as substrate and NAD+ concentrations, enzyme concentration, incubation time, and temperature can all influence the outcome. Ensure these parameters are consistent with established protocols.
-
Substrate Choice: Different SIRT1 substrates (e.g., p53-derived peptides, acetylated histones) can yield different IC50 values. The affinity of the inhibitor can vary depending on the conformation of the enzyme-substrate complex.
-
Reagent Quality: The purity and activity of the recombinant SIRT1 enzyme are critical. Ensure the enzyme is properly stored and handled to maintain its activity. The purity of this compound should also be verified.
-
Solvent Concentration: this compound is typically dissolved in DMSO.[4] High concentrations of DMSO in the final reaction mixture can inhibit enzyme activity and affect the IC50 value. It is recommended to keep the final DMSO concentration low (e.g., <1%).
Q2: I am observing high variability between my replicate wells. What are the possible causes?
A2: High variability can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variations.
-
Incomplete Mixing: Ensure all components of the reaction are thoroughly mixed before starting the incubation.
-
Edge Effects: In 96-well plates, wells on the perimeter can experience more evaporation than the inner wells, leading to changes in reagent concentrations. Using only the inner wells or filling the outer wells with buffer can mitigate this effect.
-
Inconsistent Incubation Times: Ensure that the incubation time is precisely the same for all wells.
Q3: Could the type of assay I'm using affect the IC50 value?
A3: Absolutely. Different assay formats measure enzyme activity through different principles, which can lead to variations in the determined IC50. Common methods include:
-
Fluorometric Assays: These are the most common and typically involve a two-step reaction where a deacetylated fluorescent substrate is cleaved by a developer to release a fluorescent signal.
-
HPLC-based Assays: These directly measure the formation of the deacetylated product and are considered a gold-standard for accuracy, but have lower throughput.
-
Antibody-based Assays (ELISA): These assays use an antibody that specifically recognizes the deacetylated substrate.
It is important to be consistent with the chosen assay method and to be aware of its limitations.
Q4: Are there any known off-target effects of this compound that could be influencing my results?
A4: Yes, this compound has been reported to have off-target effects. Notably, it can act as an intracellular iron chelator. This activity is independent of its sirtuin inhibition and could contribute to its biological effects in cell-based assays. When interpreting results from cellular experiments, it's important to consider that not all observed effects may be solely due to SIRT1 inhibition.
Frequently Asked Questions (FAQs)
Q: Is this compound a specific inhibitor for SIRT1?
A: No, this compound is not highly specific for SIRT1. It is a dual inhibitor of SIRT1 and SIRT2, and is actually more potent against SIRT2 (IC50 of 38 µM) than SIRT1 (IC50 of 131 µM).[1][2][3][4]
Q: What is the mechanism of action of this compound?
A: this compound inhibits the NAD+-dependent deacetylase activity of sirtuins. The exact mechanism of binding and inhibition is still under investigation, but it is known to interfere with the deacetylation of target proteins like p53.
Q: How should I prepare and store this compound?
A: this compound is typically supplied as a powder and should be dissolved in DMSO to create a stock solution.[4] It is recommended to store the stock solution at -20°C and to aliquot it to avoid repeated freeze-thaw cycles.[4]
Q: What is a typical experimental workflow for determining the IC50 of this compound?
A: A common workflow involves a fluorometric assay using recombinant human SIRT1. The general steps are:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the SIRT1 enzyme, a fluorogenic substrate, and NAD+.
-
Add the different concentrations of this compound to the wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Experimental Protocols & Visualizations
Detailed Protocol: Fluorometric SIRT1 Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 of this compound against SIRT1 using a commercially available assay kit.
Materials:
-
Recombinant Human SIRT1 Enzyme
-
Fluorogenic SIRT1 Substrate (e.g., a peptide containing an acetylated lysine)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution
-
This compound
-
DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in SIRT1 Assay Buffer. Ensure the final DMSO concentration in the assay is below 1%.
-
Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 Assay Buffer at the desired concentrations.
-
-
Assay Plate Setup:
-
Add SIRT1 Assay Buffer to all wells.
-
Add the diluted this compound or vehicle (DMSO in assay buffer) to the respective wells.
-
Add the prepared SIRT1 enzyme solution to all wells except for the "No Enzyme Control" wells.
-
Add assay buffer to the "No Enzyme Control" wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the NAD+ and fluorogenic substrate solution to all wells.
-
Mix the plate gently on a shaker for 1 minute.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding the Developer Solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "No Enzyme Control" wells) from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: Optimizing Sirtinol Incubation Time for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sirtinol in cell viability assays. The following question-and-answer format directly addresses common issues and provides detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in a cell viability assay?
The optimal incubation time for this compound is cell-line dependent and is influenced by the cell's doubling time and the specific biological question being addressed. Generally, incubation times ranging from 24 to 72 hours are reported in the literature. Shorter incubation times may not be sufficient to observe a significant effect on cell viability, while longer incubations could lead to secondary effects not directly related to Sirtuin inhibition. It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific cell line and experimental conditions.
Q2: What is the mechanism of action of this compound that affects cell viability?
This compound is a cell-permeable inhibitor of NAD+-dependent histone deacetylases, specifically targeting Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] Inhibition of SIRT1 and SIRT2 leads to an increase in the acetylation of various protein substrates, including the tumor suppressor p53.[2][3] Hyperacetylation of p53 can activate downstream pathways leading to cell cycle arrest and apoptosis, thereby reducing cell viability.[2][3] Additionally, this compound has been reported to have off-target effects, such as acting as an intracellular iron chelator, which may also contribute to its effects on cell proliferation.
Q3: How does this compound's effect on signaling pathways translate to changes in cell viability?
This compound's inhibition of SIRT1/2 impacts key signaling pathways that regulate cell survival and proliferation:
-
p53 Pathway: By inhibiting SIRT1/2, this compound increases the acetylation of p53, enhancing its stability and transcriptional activity.[2][3] Activated p53 can induce the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, ultimately leading to apoptosis.[2]
-
NF-κB Pathway: SIRT1 is known to deacetylate the p65 subunit of NF-κB, which generally leads to the suppression of NF-κB activity.[1][4][5] By inhibiting SIRT1, this compound can potentiate NF-κB-mediated inflammatory responses.[1][4] The context-dependent role of NF-κB in either promoting or inhibiting cell survival means the net effect on viability can vary.
-
FOXO Pathway: SIRT1 deacetylates and thereby modulates the activity of FOXO (Forkhead box O) transcription factors, which are involved in stress resistance, cell cycle arrest, and apoptosis.[6][7][8][9] Inhibition of SIRT1 by this compound can alter FOXO-dependent gene expression, tipping the balance towards apoptosis in some cellular contexts.[6][8]
Q4: What are the typical IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies significantly across different cell lines. It is recommended to determine the IC50 empirically for your cell line of interest. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 24 | 48.6[2] |
| MCF-7 | Breast Cancer | 48 | 43.5[2] |
| H1299 | Non-small cell lung cancer | Not Specified | ~50 (growth arrest) |
| PC3 | Prostate Cancer | Not Specified | - |
| DU145 | Prostate Cancer | Not Specified | - |
| HeLa | Cervical Cancer | Not Specified | - |
Note: The IC50 values can be influenced by assay type, cell density, and specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution in the microplate. 2. Edge effects: Evaporation from wells on the plate perimeter. 3. Pipetting errors: Inaccurate dispensing of cells, this compound, or assay reagents. | 1. Ensure a single-cell suspension before seeding and mix gently before aliquoting to each well. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Calibrate pipettes regularly and use a consistent pipetting technique. |
| Low or no this compound-induced cytotoxicity | 1. Suboptimal incubation time: The incubation period may be too short for the effects to manifest. 2. This compound degradation: this compound may be unstable in the culture medium over long incubation periods. 3. Cell line resistance: The cell line may be inherently resistant to this compound. 4. Incorrect this compound concentration: Errors in stock solution preparation or dilution. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point. 2. Prepare fresh this compound dilutions for each experiment from a frozen stock. Consider a medium change with fresh this compound for longer incubation times. 3. Confirm SIRT1 and SIRT2 expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound. 4. Verify the concentration of your this compound stock solution. |
| U-shaped dose-response curve (higher viability at high concentrations) | 1. This compound precipitation: this compound may precipitate at high concentrations, interfering with the assay readout. 2. Compound interference with assay chemistry: this compound may directly react with the viability assay reagent (e.g., MTT). | 1. Visually inspect the wells for any precipitate. Determine the solubility limit of this compound in your culture medium. 2. Run a control experiment with this compound in cell-free medium to check for direct reaction with the assay reagent. |
| Inconsistent results between experiments | 1. Cell passage number: High passage numbers can lead to phenotypic drift. 2. Reagent variability: Differences in lots of media, serum, or assay reagents. 3. Mycoplasma contamination: Can significantly alter cellular metabolism and response to treatments. | 1. Use cells within a consistent and low passage number range. 2. Qualify new lots of critical reagents before use in experiments. 3. Regularly test cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well to ensure they are in the exponential growth phase throughout the this compound treatment period.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well clear flat-bottom microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Seed a range of cell densities (e.g., 1,000, 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium. Include a "no-cell" control (medium only).
-
Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance against the number of cells seeded. The optimal seeding density will be in the linear range of this curve, representing exponential growth.
Protocol 2: this compound Incubation and Cell Viability Measurement using MTT Assay
Objective: To determine the effect of different concentrations of this compound on cell viability at a predetermined incubation time.
Materials:
-
Cells seeded at the optimal density in a 96-well plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Allow the seeded cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control medium.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
This compound Experimental Workflow
Caption: A generalized workflow for assessing cell viability upon this compound treatment.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits SIRT1/2, leading to altered downstream signaling and cellular outcomes.
References
- 1. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
- 2. This compound, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The interaction between FOXO and SIRT1: tipping the balance towards survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stress-dependent regulation of FOXO transcription factors by the SIRT1 deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIRT1 is critical regulator of FOXO-mediated transcription in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low potency of Sirtinol in cellular experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cellular experiments involving Sirtinol. Here you will find answers to frequently asked questions and detailed guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that functions as an inhibitor of the sirtuin family of NAD+-dependent deacetylases.[1][2][3][4] It primarily targets human SIRT1 and SIRT2, which are Class III histone deacetylases (HDACs).[1][3][5] By inhibiting these sirtuins, this compound can lead to an increase in the acetylation of various protein substrates, thereby modulating a range of cellular processes including gene expression, cell cycle, and apoptosis.[6][7]
Q2: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological question being investigated.[1] However, concentrations in the range of 10 µM to 120 µM are frequently reported in the literature.[5][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
For a 10 mM stock solution, reconstitute 5 mg of lyophilized this compound powder in 1.27 mL of DMSO.[1] this compound is also soluble in ethanol at 10 mg/mL.[1] Lyophilized this compound is stable for up to 24-36 months when stored at -20°C and desiccated.[1][3] Once dissolved, the stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1][3] It is recommended to use the solution within one to three months to prevent loss of potency.[1][3]
Q4: Is this compound specific to SIRT1 and SIRT2?
While this compound is widely used as a SIRT1 and SIRT2 inhibitor, it is not entirely specific and can exhibit off-target effects.[6][9] For instance, it has been shown to act as an intracellular iron chelator, which can influence cellular processes independently of its sirtuin inhibitory activity.[10] Some studies also indicate that this compound has modest potency and that its selectivity for specific sirtuin isoforms has not been rigorously tested in all contexts.[9]
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype (e.g., apoptosis, cell cycle arrest) in my cells after this compound treatment.
This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot low potency.
Possible Cause & Solution
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-type dependent.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 10 µM to 100 µM) and narrow it down based on the observed effects.
-
-
Compound Instability: this compound solutions, especially in aqueous media, can be unstable over time.
-
Recommendation: Always prepare fresh working dilutions of this compound from a frozen stock immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.[11]
-
-
Incorrect Storage: Improper storage of this compound can lead to degradation and loss of activity.
-
Cellular Resistance/Metabolism: Your specific cell line may have mechanisms to resist the effects of this compound or metabolize it into an inactive form.
-
Recommendation: Consider increasing the incubation time or using a higher, yet non-toxic, concentration. You can also investigate the expression levels of SIRT1 and SIRT2 in your cell line, as lower expression might necessitate less inhibitor.
-
-
Off-Target Effects: The observed phenotype, or lack thereof, might be influenced by this compound's off-target activities, such as iron chelation.[10]
-
Recommendation: To confirm that the observed effect is due to sirtuin inhibition, consider using a structurally different sirtuin inhibitor as a positive control or using genetic approaches like siRNA-mediated knockdown of SIRT1/SIRT2.
-
Problem 2: I am observing high levels of cytotoxicity even at low concentrations of this compound.
Possible Cause & Solution
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at higher concentrations.
-
Recommendation: Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent toxicity.
-
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to the effects of sirtuin inhibition or the chemical properties of this compound.
-
Recommendation: Perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range for your specific cell line. Adjust your experimental concentrations accordingly.
-
-
Induction of Apoptosis: this compound is known to induce apoptosis in various cancer cell lines.[1][6] The observed cytotoxicity might be the intended biological effect.
-
Recommendation: Characterize the cell death mechanism using assays for apoptosis (e.g., Annexin V staining, caspase activity assays) to confirm if the observed cytotoxicity is due to programmed cell death.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: IC50 Values of this compound for Sirtuin Inhibition
| Sirtuin Target | IC50 (µM) | Reference |
| Human SIRT1 | 131 | [1] |
| Human SIRT2 | 38 | [1] |
| Yeast Sir2p | 68 | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature (°C) | Stability | Reference |
| Lyophilized Powder | -20 (desiccated) | 24 - 36 months | [1][3] |
| In Solution (DMSO/Ethanol) | -20 | 1 - 3 months | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing the this compound powder (e.g., for 5 mg of this compound with a molecular weight of 394.5 g/mol , add 1.27 mL of DMSO).[1]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: General Cell Treatment with this compound
-
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Sterile cell culture plates or flasks
-
-
Procedure:
-
Seed cells at the desired density and allow them to adhere and grow for 24 hours.
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare working dilutions of this compound in fresh cell culture medium. For example, to achieve a final concentration of 50 µM from a 10 mM stock, you can perform a 1:200 dilution.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Proceed with downstream analysis (e.g., viability assay, western blotting, cell cycle analysis).
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Troubleshooting workflow for low this compound potency.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. shellchemtech.com [shellchemtech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sirtuin inhibitor this compound is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Managing Sirtinol-induced cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for Sirtinol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing this compound-induced cytotoxicity in non-cancerous cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that acts as an inhibitor of the sirtuin family of NAD+-dependent deacetylases.[1][2] Specifically, it targets Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are involved in various cellular processes, including cell survival, senescence, and apoptosis.[1][2] By inhibiting these enzymes, this compound can induce cellular responses such as growth arrest and cell death.
Q2: Is this compound cytotoxic to non-cancerous cell lines?
Yes, this compound can exhibit cytotoxicity in non-cancerous cell lines, although its effects are often dose-dependent and cell-type specific. For instance, studies on human diploid fibroblasts like WI-38 have shown no significant toxicity at concentrations of 10µM or 20µM.[3] However, at higher concentrations, this compound can induce senescence-like growth arrest or apoptosis.[4][5] Interestingly, some studies suggest a degree of selectivity, with this compound enhancing apoptosis in leukemic cells but not in healthy leukocytes and hematopoietic progenitors.[2]
Q3: What are the typical signs of this compound-induced cytotoxicity in non-cancerous cells?
Researchers may observe several signs of cytotoxicity, including:
-
Reduced cell viability and proliferation: A decrease in the number of live cells, often assessed by MTT or trypan blue exclusion assays.
-
Morphological changes: Cells may appear rounded, detached from the culture surface, or show signs of blebbing.[3]
-
Induction of apoptosis: Characterized by caspase activation, DNA fragmentation, and phosphatidylserine externalization (detectable by Annexin V staining).
-
Induction of senescence: Cells may exhibit a flattened and enlarged morphology and test positive for senescence-associated β-galactosidase (SA-β-gal) activity.[4][5]
-
Increased levels of reactive oxygen species (ROS): this compound treatment can lead to oxidative stress.[6]
Q4: What is a typical effective concentration range for this compound, and what is its IC50?
The effective concentration of this compound can vary significantly depending on the cell line and the desired biological endpoint. For SIRT1/2 inhibition, concentrations in the micromolar range are typically used. The half-maximal inhibitory concentration (IC50) for this compound is cell-type dependent. While extensive IC50 data for non-cancerous cell lines is limited, reported IC50 values for cancer cell lines can provide a reference.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| ySir2 (yeast) | - | 48 | - |
| hSIRT1 (human) | - | 131 | - |
| hSIRT2 (human) | - | 57.7 | - |
| MCF-7 | Breast Cancer | 48.6 | 24 |
| MCF-7 | Breast Cancer | 43.5 | 48 |
Note: This table provides a summary of reported IC50 values, primarily in cancer cell lines, for reference. It is crucial to determine the optimal concentration for your specific non-cancerous cell line through a dose-response experiment.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in my non-cancerous cell line at concentrations effective in cancer cells.
Possible Cause: Non-cancerous cells may be more sensitive to this compound's effects than cancer cell lines. The optimal concentration for achieving the desired biological effect (e.g., SIRT1/2 inhibition) may be lower than the cytotoxic concentration.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To determine the optimal, non-toxic working concentration for your specific cell line, it is essential to perform a dose-response experiment. Test a wide range of this compound concentrations (e.g., 1 µM to 100 µM).
-
Optimize Incubation Time: Reduce the duration of this compound exposure. A shorter incubation time may be sufficient to achieve the desired effect while minimizing cytotoxicity.
-
Monitor Cell Morphology: Regularly observe the cells under a microscope for any morphological changes indicative of stress or toxicity.
-
Assess Viability: Use a reliable method like the MTT or LDH assay to quantify cell viability at different concentrations and time points.
Issue 2: My experiment requires long-term this compound treatment, but cytotoxicity is a limiting factor.
Possible Cause: Prolonged inhibition of SIRT1 and SIRT2 can disrupt normal cellular processes, leading to cumulative toxicity.
Troubleshooting Steps:
-
Intermittent Dosing: Consider a treatment regimen with intermittent exposure to this compound (e.g., 24 hours on, 24 hours off) to allow cells to recover.
-
Co-treatment with Antioxidants: this compound-induced cytotoxicity is often associated with increased reactive oxygen species (ROS). Co-treatment with an antioxidant may mitigate these effects.
-
N-acetylcysteine (NAC): A common antioxidant that can be tested at concentrations ranging from 1-10 mM.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can be explored at concentrations typically in the range of 50-200 µM.
-
Melatonin: Has been shown to protect keratinocytes from H2O2-induced cell death via the SIRT1 pathway, and its protective effects were reduced by this compound.[6][7]
-
It is crucial to perform a dose-response experiment for the antioxidant alone to ensure it does not affect your experimental outcome.
-
-
Optimize Culture Conditions:
-
Serum Concentration: The presence of growth factors in serum can influence cell health and sensitivity to cytotoxic agents. While serum starvation can impact SIRT1 expression, its direct effect on this compound cytotoxicity needs to be empirically determined for your cell line. Consider if your experimental design allows for adjustments in serum concentration.
-
Issue 3: I am observing a senescence-like phenotype in my non-cancerous cells after this compound treatment.
Possible Cause: Inhibition of SIRT1 and SIRT2 by this compound can lead to the induction of premature senescence in normal cells, such as human diploid fibroblasts.[4] This is a known biological effect of this compound.[5]
Troubleshooting/Verification Steps:
-
Confirm Senescence Markers: To confirm that the observed phenotype is indeed senescence, assess for the following markers:
-
SA-β-gal Staining: Perform a senescence-associated β-galactosidase assay.
-
Cell Cycle Arrest: Analyze the cell cycle profile by flow cytometry to look for an arrest in the G1 phase.
-
Expression of Senescence-Associated Proteins: Use western blotting to check for increased expression of proteins like p53 and p21.
-
-
Adjust Experimental Aims: If senescence is an unavoidable consequence of the required this compound concentration and treatment duration, you may need to adjust your experimental design or interpretation of the results to account for this cellular state.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay
This protocol provides a method to assess the effect of this compound on the viability of non-cancerous cell lines.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Assessing this compound-Induced Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Signaling Pathways and Workflows
References
- 1. SIRT1 confers protection against UVB- and H2O2-induced cell death via modulation of p53 and JNK in cultured skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin Regulation of Mitochondria - Energy Production, Apoptosis, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SIRT1 Promotes Differentiation of Normal Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuins in Skin and Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Why Sirtinol does not increase global histone acetylation in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sirtinol. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why doesn't this compound treatment lead to a global increase in histone acetylation in my cells, unlike other HDAC inhibitors such as Trichostatin A (TSA)?
A1: This is an expected observation and a key characteristic of this compound's mechanism of action. Unlike broad-spectrum histone deacetylase (HDAC) inhibitors, this compound does not cause a global surge in histone acetylation for several reasons:
-
Selective Inhibition of Sirtuins: this compound is a selective inhibitor of the sirtuin family of NAD+-dependent deacetylases (Class III HDACs), particularly SIRT1 and SIRT2.[1][2][3] It does not inhibit Class I and II HDACs, which are the targets of pan-HDAC inhibitors like TSA.[1][4] These other HDAC classes are major contributors to the overall deacetylation of histones throughout the genome.
-
Focus on Non-Histone Targets: Sirtuins, especially SIRT1 and SIRT2, have a wide range of non-histone protein substrates involved in various cellular processes like cell cycle control, apoptosis, and metabolism.[5][6][7][8] this compound's effects are often mediated through the increased acetylation and subsequent functional alteration of these non-histone targets, such as p53, α-tubulin, and FOXO transcription factors, rather than a widespread impact on histone acetylation.[6][9]
-
Locus-Specific Effects: Even when sirtuins do act on histones, their activity is often targeted to specific gene promoters, leading to localized changes in histone acetylation rather than a global increase.[10][11] For instance, SIRT1 is known to deacetylate H4K16, and its inhibition would be expected to increase acetylation at this specific site, which may not be readily detectable in a global analysis.[12]
-
Off-Target Activities: Research suggests that this compound has off-target effects, such as acting as an intracellular iron chelator.[13][14] This activity can contribute to its biological effects, including cytotoxicity, independent of its sirtuin inhibitory function and impact on histone acetylation.[14]
Troubleshooting Guides
Problem: I am not observing any significant change in the acetylation of my specific histone target after this compound treatment.
Possible Causes and Solutions:
-
Sub-optimal this compound Concentration or Treatment Duration:
-
The Histone Mark is Not a Primary Target of SIRT1 or SIRT2:
-
Low Sirtuin Expression in Your Cell Line:
-
Recommendation: Check the expression levels of SIRT1 and SIRT2 in your specific cell line. Cell lines with low endogenous levels of these sirtuins may show a less pronounced response to this compound.
-
-
Technical Issues with Western Blotting or other Detection Methods:
-
Recommendation: Ensure the quality and specificity of your primary antibody for the acetylated histone mark. Use appropriate controls, such as cells treated with a pan-HDAC inhibitor like TSA, to validate your detection method.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound against Sirtuins
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 131[1][3][16] |
| SIRT2 | 38[1][3][16] |
| Yeast Sir2p | 68[2][3] |
Table 2: Example Working Concentrations of this compound in Cell Culture
| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect |
| MCF-7 | Proliferation Assay | 30 | 24-72 h | Antiproliferative activity |
| MCF-7 | Function Assay (p53 acetylation) | 50 | 24 h | Increased acetylation of p53 |
| H1299 | Proliferation Assay | 20, 50 | 24, 48 h | Anti-growth effect |
| BJ Fibroblasts | Senescence Analysis | 50, 100 | 3 days | Induction of senescence |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[3] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[3]
-
Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 10, 20, 50, 100 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, cell viability assay).
Protocol 2: Western Blot Analysis of Histone Acetylation
-
Histone Extraction: After this compound treatment, harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against a total histone (e.g., anti-Histone H3) or use a loading control like β-actin if using whole-cell lysates.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 and SIRT2: emerging targets in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the development of histone deacylase SIRT2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06316A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. SIRT1-dependent epigenetic regulation of H3 and H4 histone acetylation in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIRT1 Negatively Regulates the Activities, Functions, and Protein Levels of hMOF and TIP60 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin inhibitor this compound is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-binding effects of sirtuin inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Antiproliferative and Apoptotic Effects of this compound, a Sirtuin Inhibitor on Human Lung Cancer Cells by Modulating Akt/β-Catenin-Foxo3A Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Overcoming Sirtinol solubility issues in aqueous buffers
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with Sirtinol, with a specific focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as an inhibitor of the sirtuin family of NAD+-dependent deacetylases.[1][2][3] It specifically targets Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2), which are Class III histone deacetylases (HDACs).[3][4] Sirtuins play a crucial role in various cellular processes, including gene silencing, DNA repair, and metabolism, by deacetylating histone and non-histone protein targets.[2][5] this compound exerts its inhibitory effect by competing with the acetylated substrate, thereby blocking the deacetylation reaction.[2]
Q2: I am having trouble dissolving this compound in my aqueous buffer. Why is this happening?
A2: this compound is known to be sparingly soluble in aqueous buffers.[6] This is a common issue faced by researchers. The chemical structure of this compound contributes to its hydrophobic nature, making it difficult to dissolve directly in water-based solutions like PBS or cell culture media.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is readily soluble in several organic solvents. The most commonly recommended solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1][6] It is crucial to prepare a concentrated stock solution in one of these organic solvents before diluting it into your aqueous experimental buffer.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?
A4: Precipitation upon dilution into aqueous media is a common consequence of this compound's low aqueous solubility. Here are some key strategies to prevent this:
-
Use an intermediate solvent: First, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to create a high-concentration stock solution.[1][6]
-
Stepwise Dilution: When preparing your working solution, do not add the this compound stock directly to a large volume of aqueous buffer. Instead, add the stock solution to a smaller volume of the buffer while vortexing or stirring to ensure rapid and even dispersion. This can then be brought up to the final volume.
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low (typically <0.5% v/v) to avoid solvent-induced cellular toxicity.[7]
-
Warm the buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock can sometimes help improve solubility. However, be cautious about the temperature stability of other components in your buffer.
-
Use of Surfactants/Co-solvents: For in vivo studies, formulations may include surfactants like Tween-80 or co-solvents like PEG300 to improve solubility and stability.[4]
Q5: What is the recommended procedure for preparing a this compound stock solution?
A5: To prepare a stock solution, dissolve the this compound powder in an appropriate organic solvent like DMSO to achieve a high concentration (e.g., 10 mM or 20 mg/ml).[1][4] For instance, to make a 10 mM stock solution, you would reconstitute 5 mg of this compound powder in 1.27 mL of DMSO.[1] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of many compounds.[4]
Q6: How should I store my this compound solutions?
A6: Lyophilized this compound powder should be stored at -20°C and desiccated.[1][3] Once dissolved in an organic solvent, the stock solution should be stored at -20°C.[1][3] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][3] Aqueous solutions of this compound are not recommended for storage for more than one day.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Inherent low aqueous solubility of this compound. | Dissolve this compound in an organic solvent like DMSO or DMF first to create a stock solution.[1][6] |
| Precipitate forms after adding this compound stock to cell culture media. | This compound is "crashing out" of solution due to its hydrophobicity. | Add the stock solution dropwise to the media while vortexing. Ensure the final DMSO concentration is low. Consider a stepwise dilution. |
| Inconsistent experimental results. | Degradation of this compound in solution or inaccurate concentration due to precipitation. | Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Visually inspect for any precipitation before use. |
| Observed cellular toxicity. | High concentration of the organic solvent (e.g., DMSO). | Perform a vehicle control experiment with the same final concentration of the organic solvent to assess its effect on the cells. Keep the final solvent concentration below 0.5%. |
Quantitative Data Summary
| Solvent | Solubility | Reference |
| DMSO | ~10-35 mg/mL | [1][4][6][8] |
| DMF | ~15 mg/mL | [6][9] |
| Ethanol | ~10 mg/mL | [1] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [6] |
| Water | <1 mg/mL (sparingly soluble) | [6][8] |
This compound Inhibitory Concentrations (IC50)
| Target | IC50 Value |
| Human SIRT1 | 131 µM |
| Human SIRT2 | 38 µM |
| Yeast Sir2p | 68 µM |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 394.47 g/mol .[10] To prepare a 10 mM solution, you will need 3.945 mg of this compound per mL of DMSO.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock, weigh 3.945 mg.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM this compound stock solution needed. For example, to prepare 10 mL of medium with a final this compound concentration of 100 µM, you will need 10 µL of the 10 mM stock.
-
Ensure the final DMSO concentration will be non-toxic to your cells (typically ≤ 0.1%). In the example above, the final DMSO concentration would be 0.1%.
-
In a sterile tube, add the required volume of the 10 mM this compound stock solution to a volume of pre-warmed cell culture medium.
-
Immediately vortex the solution to ensure rapid and uniform mixing and prevent precipitation.
-
Use the working solution immediately. Do not store aqueous dilutions of this compound.[6]
Visualizations
Caption: this compound's inhibitory action on the sirtuin deacetylation pathway.
Caption: Recommended workflow for preparing this compound solutions.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. shellchemtech.com [shellchemtech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Sirtinol Technical Support Center: Controlling for Off-Target Effects
Welcome to the technical support center for Sirtinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of this compound and to help troubleshoot potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is primarily known as an inhibitor of the NAD+-dependent class III histone deacetylases (HDACs), specifically Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2).[1][2] It has been shown to inhibit the deacetylase activity of these enzymes in various in vitro and in-cell assays.
Q2: What are the known off-target effects of this compound?
The most significant and well-documented off-target effect of this compound is its activity as an intracellular iron chelator.[3][4][5] This means this compound can bind to and sequester iron within cells, which can impact various iron-dependent cellular processes independently of its effects on sirtuins. Additionally, this compound has been observed to modulate signaling pathways such as the MAPK pathway and can induce the production of reactive oxygen species (ROS).[6]
Q3: I'm observing a cellular phenotype with this compound treatment. How can I be sure it's due to SIRT1/SIRT2 inhibition and not an off-target effect?
This is a critical question in pharmacological studies. To attribute an observed phenotype to the inhibition of SIRT1/SIRT2, a series of control experiments are essential. These include:
-
Using a structurally related inactive analog: An ideal negative control is a molecule structurally similar to this compound but lacking its inhibitory activity on sirtuins.
-
Genetic knockdown or knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of SIRT1 and/or SIRT2 should phenocopy the effects of this compound if they are on-target.
-
Rescue experiments: For suspected off-target effects, attempting to "rescue" the phenotype by counteracting the off-target mechanism can be very informative. For example, if iron chelation is suspected, co-treatment with an iron source might reverse the effect.
-
Using alternative inhibitors: Employing other well-characterized SIRT1/SIRT2 inhibitors with different chemical scaffolds can help confirm that the observed phenotype is due to sirtuin inhibition.
Q4: Are there any commercially available inactive analogs of this compound to use as a negative control?
Yes, analogs of this compound where the 2-hydroxy group on the naphthalene ring is removed have been shown to be significantly less potent or inactive as sirtuin inhibitors.[7] These can serve as excellent negative controls to distinguish between specific sirtuin inhibition and non-specific or off-target effects of the this compound chemical scaffold.
Troubleshooting Guides
Issue 1: Observed phenotype is inconsistent with known SIRT1/SIRT2 function.
Possible Cause: The phenotype may be a result of this compound's iron chelation activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspected iron chelation off-target effect.
Experimental Protocol: See "Protocol 1: Iron Rescue Experiment".
Issue 2: this compound treatment alters the phosphorylation status of ERK, JNK, or p38 MAPK.
Possible Cause: this compound may be modulating the MAPK signaling pathway, either as a downstream consequence of sirtuin inhibition or through a direct off-target interaction with kinases in the pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed MAPK pathway modulation.
Experimental Protocol: See "Protocol 2: Western Blot Analysis of MAPK Pathway Activation".
Issue 3: Increased reactive oxygen species (ROS) are detected upon this compound treatment.
Possible Cause: this compound's interaction with intracellular metals, particularly iron, can lead to redox cycling and the generation of ROS.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound-induced ROS production.
Experimental Protocol: See "Protocol 3: Measurement of Intracellular ROS".
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) | Assay Conditions |
| Human SIRT1 | 131 | Cell-free assay |
| Human SIRT2 | 38 | Cell-free assay |
| Yeast Sir2p | 68 | In vitro recombinant enzyme assay |
| Human HDAC1 | No effect | Cell-free assay |
Data compiled from multiple sources.[1][2]
Table 2: this compound Cellular Effects and Observed Concentrations
| Cellular Effect | Cell Line(s) | Concentration (µM) |
| Senescence-like growth arrest | MCF-7, H1299 | 100 |
| Inhibition of colony formation | MCF-7, H1299 | ≥ 33 |
| Apoptosis induction | U937 | 50 |
| Attenuation of ERK, JNK, p38 MAPK Phos. | MCF-7, H1299 | 100 |
| Decrease in labile iron pool | A549, H1299 | Not specified |
Data compiled from multiple sources.[1][3]
Detailed Experimental Protocols
Protocol 1: Iron Rescue Experiment
This protocol is designed to determine if an observed cellular phenotype caused by this compound is due to its iron-chelating properties.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferric Ammonium Citrate (FAC) or another bioavailable iron source
-
Vehicle control (e.g., DMSO)
-
Appropriate assay reagents to measure the phenotype of interest
Procedure:
-
Cell Seeding: Plate cells at a density appropriate for your specific assay and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of FAC in sterile water.
-
-
Treatment:
-
Control Group: Treat cells with the vehicle control.
-
This compound Group: Treat cells with the desired concentration of this compound.
-
Iron Control Group: Treat cells with the desired concentration of FAC alone.
-
Rescue Group: Co-treat cells with the same concentration of this compound and FAC. The concentration of FAC may need to be optimized, but a starting point is often in the range of 10-100 µM.
-
-
Incubation: Incubate the cells for the desired period to observe the phenotype.
-
Phenotypic Analysis: Perform the assay to measure your phenotype of interest (e.g., cell viability, gene expression, protein phosphorylation).
Data Interpretation:
-
If the phenotype observed in the "this compound Group" is significantly diminished or absent in the "Rescue Group", it strongly suggests that the effect is mediated by iron chelation.
-
If the phenotype persists in the "Rescue Group", it is less likely to be caused by iron chelation.
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol details how to assess the phosphorylation status of key MAPK pathway proteins (ERK, JNK, p38) following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Inactive this compound analog
-
SIRT1 and SIRT2 siRNA (and non-targeting control siRNA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
For inhibitor studies, treat cells with this compound, the inactive analog, or vehicle for the desired time.
-
For genetic knockdown, transfect cells with SIRT1, SIRT2, or control siRNA according to the manufacturer's protocol, then treat with this compound or vehicle.
-
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each MAPK.
-
Further normalize to the loading control to account for any loading differences.
-
Protocol 3: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This protocol provides a method to measure general intracellular ROS levels.
Materials:
-
Cells of interest
-
Phenol red-free cell culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) stock solution (in DMSO)
-
Positive control (e.g., H2O2)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
DCFDA Loading:
-
Remove the culture medium and wash the cells once with warm, phenol red-free medium.
-
Dilute the DCFDA stock solution in phenol red-free medium to a final working concentration (typically 5-20 µM).
-
Add the DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Treatment:
-
Remove the DCFDA solution and wash the cells once with phenol red-free medium.
-
Add fresh phenol red-free medium containing this compound, vehicle, or a positive control (e.g., H2O2) to the wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
For kinetic analysis, take readings at multiple time points.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Express the ROS levels as a fold change relative to the vehicle-treated control.
-
Normalization to cell number (e.g., using a crystal violet assay after the fluorescence reading) is recommended.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's primary mechanism of action on sirtuin signaling.
Caption: Overview of this compound's main off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. In-vitro and intracellular metal chelation properties of sirtuin inhibitor this compound [morressier.com]
- 3. Evaluating the iron chelator function of this compound in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin inhibitor this compound is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Sirtinol vs. Cambinol: A Comparative Guide for Dual SIRT1/SIRT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Sirtinol and Cambinol, two widely used small molecule inhibitors targeting Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). This document synthesizes experimental data on their inhibitory activity, mechanisms of action, and cellular effects to assist researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and Cambinol are both established dual inhibitors of the NAD+-dependent deacetylases SIRT1 and SIRT2, enzymes implicated in a myriad of cellular processes including cell cycle regulation, apoptosis, and metabolism. While both compounds effectively inhibit these two sirtuins, they exhibit distinct inhibitory profiles and cellular consequences. This compound demonstrates a preference for SIRT2 over SIRT1, whereas Cambinol inhibits both isoforms with similar potency. Their differential effects on downstream signaling pathways, such as the Ras-MAPK and p53 pathways, make them valuable yet distinct tools for investigating sirtuin biology and their roles in disease.
Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound and Cambinol against human SIRT1 and SIRT2.
| Compound | Target Sirtuin | IC50 (µM) | Mechanism of Inhibition (vs. Substrate) | Mechanism of Inhibition (vs. NAD+) |
| This compound | SIRT1 | 131[1] | Not explicitly defined | Not explicitly defined |
| SIRT2 | 38[1] | Not explicitly defined | Not explicitly defined | |
| Cambinol | SIRT1 | 56[2] | Competitive[2] | Non-competitive[2] |
| SIRT2 | 59[2] | Competitive[2] | Non-competitive[2] |
Comparative Analysis of Cellular Effects
The dual inhibition of SIRT1 and SIRT2 by this compound and Cambinol leads to a range of cellular outcomes, primarily investigated in the context of cancer biology.
This compound:
This compound treatment has been shown to induce senescence-like growth arrest in cancer cells, a phenomenon linked to the attenuation of the Ras-MAPK signaling pathway.[3] It also promotes apoptosis and G1 phase cell cycle arrest.[4][5][6] In MCF-7 human breast cancer cells, this compound treatment leads to increased acetylation of p53, a key substrate of SIRT1, and modulates the expression of apoptosis-regulating proteins such as Bax and Bcl-2.[4][6]
Cambinol:
Cambinol is known to induce apoptosis and cell cycle arrest, typically in the G1 or G2 phase, across various cancer cell lines.[7][8][9] Its mechanism is often linked to the hyperacetylation of key cellular proteins. Inhibition of SIRT1 by Cambinol results in the hyperacetylation of the tumor suppressor p53, leading to its activation and subsequent downstream effects on cell cycle and apoptosis.[2] Concurrently, inhibition of SIRT2 by Cambinol leads to the hyperacetylation of α-tubulin, a major component of microtubules, which can disrupt microtubule dynamics.[10]
The following table summarizes the observed cellular effects of this compound and Cambinol in selected cancer cell lines.
| Compound | Cell Line(s) | Effect on Cell Cycle | Effect on Apoptosis | Key Cellular Targets/Pathways Affected |
| This compound | MCF-7, H1299 | G1 arrest, Senescence-like growth arrest[3][4][5][6] | Induction of apoptosis[4][6][11] | Ras-MAPK pathway attenuation, p53 acetylation, Akt/β-catenin-Foxo3A axis modulation[3][5] |
| Cambinol | MCF-7, MDA-MB-231, RPMI8226, U266, HepG2 | G1 or G2 arrest[7][9][12] | Induction of apoptosis[8][12] | p53 hyperacetylation, α-tubulin hyperacetylation[2][10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Fluorometric Sirtuin Deacetylation Assay
This assay measures the direct inhibitory effect of this compound or Cambinol on purified SIRT1 and SIRT2 enzymes.
Materials:
-
Purified recombinant human SIRT1 and SIRT2 enzymes
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound or Cambinol dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound or Cambinol in assay buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the assay buffer, diluted inhibitor (or DMSO for control), and the SIRT1 or SIRT2 enzyme.
-
Initiate Reaction: Add NAD+ and the fluorogenic substrate to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Signal Development: Add the developer solution to each well and incubate for an additional 10-15 minutes at 37°C.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of this compound or Cambinol on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, H1299)
-
Complete cell culture medium
-
This compound or Cambinol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Cambinol (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins, such as p53 and α-tubulin, following treatment with this compound or Cambinol.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-p53, anti-p53, anti-acetyl-α-tubulin, anti-α-tubulin, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of acetylated and total protein.
Conclusion
This compound and Cambinol are both valuable research tools for studying the roles of SIRT1 and SIRT2. The choice between these two inhibitors will depend on the specific research question. This compound, with its preferential inhibition of SIRT2, may be more suitable for studies focused on the specific functions of this isoform. In contrast, Cambinol, with its equipotent inhibition of both SIRT1 and SIRT2, is a useful tool for investigating the combined effects of inhibiting both sirtuins. The detailed experimental data and protocols provided in this guide are intended to facilitate the design and execution of rigorous and reproducible research in the field of sirtuin biology.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. broadpharm.com [broadpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of Sirtinol and Sirt1-IN-3 Potency: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the potency and selectivity of two common sirtuin inhibitors, Sirtinol and Sirt1-IN-3. The information presented is intended for researchers, scientists, and drug development professionals engaged in studies involving sirtuin pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.
Introduction to Sirtuin Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[1] Among the seven mammalian sirtuins, SIRT1 is the most extensively studied. The development of small molecule inhibitors for sirtuins has become a valuable tool for investigating their biological functions and for therapeutic development. This guide focuses on a comparative analysis of two commercially available SIRT1 inhibitors: this compound and Sirt1-IN-3.
Quantitative Potency and Selectivity
The potency and selectivity of this compound and Sirt1-IN-3 have been evaluated using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity Notes |
| This compound | 131[2] | 38[2] | Data not widely available | Non-selective, also inhibits SIRT2. |
| Sirt1-IN-3 | 4.2[2] | Data not widely available | Data not widely available | Higher potency for SIRT1 compared to this compound. Specificity against other sirtuins has not been widely reported.[2] |
Key Observation: Sirt1-IN-3 demonstrates significantly higher potency against SIRT1 in vitro compared to this compound. This compound exhibits a broader inhibition profile, also targeting SIRT2 with higher potency than SIRT1. The selectivity profile of Sirt1-IN-3 against other sirtuin isoforms requires further characterization.
Mechanism of Action and Cellular Effects
Both this compound and Sirt1-IN-3 function by inhibiting the NAD+-dependent deacetylase activity of sirtuins. This inhibition leads to the hyperacetylation of various sirtuin substrates, thereby modulating their activity and downstream signaling pathways.
A key substrate of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 leads to increased acetylation of p53, which can enhance its stability and transcriptional activity, potentially leading to cell cycle arrest and apoptosis.[3] this compound has been demonstrated to induce p53 acetylation in cellular assays.[3]
SIRT1 also plays a critical role in regulating inflammation through the deacetylation of the p65 subunit of NF-κB, which generally suppresses NF-κB's transcriptional activity.[4][5][6][7] Inhibition of SIRT1 can, therefore, lead to increased NF-κB signaling and a pro-inflammatory response.
Experimental Protocols
The following is a representative protocol for determining the IC50 values of sirtuin inhibitors using a fluorometric assay.
In Vitro Fluorometric SIRT1/SIRT2 Inhibition Assay
This assay quantifies the deacetylase activity of SIRT1 or SIRT2 and is used to determine the potency of inhibitors.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)
-
Test compounds (this compound, Sirt1-IN-3) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare working solutions of the enzyme, substrate, and NAD+.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the test compound at various concentrations. Include wells for a no-inhibitor control and a no-enzyme control (blank).
-
Enzyme Addition: Add the recombinant SIRT1 or SIRT2 enzyme to all wells except the blank.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Development: Stop the reaction and initiate fluorescence by adding the developer solution to all wells.
-
Fluorescence Measurement: Incubate for a short period at room temperature to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Subtract the fluorescence of the blank from all other readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the SIRT1 signaling pathway and a general experimental workflow for characterizing sirtuin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | SIRT1 exerts protective effects by inhibiting endoplasmic reticulum stress and NF-κB signaling pathways [frontiersin.org]
- 5. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT1 Activators Suppress Inflammatory Responses through Promotion of p65 Deacetylation and Inhibition of NF-κB Activity | PLOS One [journals.plos.org]
Sirtinol's Selectivity for SIRT1 vs. SIRT2: A Comparative Analysis
This guide provides an objective comparison of Sirtinol's inhibitory activity against SIRT1 and SIRT2 isoforms, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the selectivity profile of sirtuin inhibitors.
Inhibitory Activity: this compound against SIRT1 and SIRT2
This compound is recognized as a dual inhibitor of both SIRT1 and SIRT2, which are Class III histone deacetylases (HDACs) dependent on NAD+.[1] Quantitative analysis from in vitro, cell-free assays reveals a preferential inhibition towards the SIRT2 isoform over SIRT1.
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The data compiled from biochemical assays indicates that this compound inhibits SIRT2 at a lower concentration than it does for SIRT1, suggesting a higher potency for SIRT2.
Data Presentation: Inhibitory Potency (IC50)
The following table summarizes the IC50 values of this compound against human SIRT1 and SIRT2 enzymes as determined in cell-free biochemical assays.
| Sirtuin Isoform | This compound IC50 (μM) | Reference |
| SIRT1 | 131 | [2][3] |
| SIRT2 | 38 - 49 | [2][3] |
This data demonstrates that this compound is approximately 2.7 to 3.4 times more potent as an inhibitor of SIRT2 than of SIRT1.
Experimental Protocols
The determination of IC50 values for sirtuin inhibitors like this compound typically involves in vitro enzymatic assays. The two primary methods used are fluorogenic assays and HPLC-based assays.
1. Fluorogenic Deacetylase Assay (Fluor de Lys Method)
This is a common high-throughput method for measuring sirtuin activity and inhibition.[4]
-
Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue linked to a fluorophore. When the sirtuin enzyme (SIRT1 or SIRT2) deacetylates the lysine, a developer solution containing a protease is added. This protease specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a measurable fluorescent signal. The inhibitor's potency is determined by its ability to reduce this signal.
-
Procedure:
-
Enzyme Reaction: Recombinant human SIRT1 or SIRT2 enzyme is incubated in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) with the acetylated fluorogenic substrate and the essential cofactor NAD+.[4]
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Incubation: The reaction is typically incubated at 37°C for a set period, for example, 60 minutes.[5]
-
Development: A developer solution containing nicotinamide (to stop the sirtuin reaction) and a protease (e.g., trypsin) is added. This is incubated at room temperature to allow for the cleavage of the deacetylated substrate.[5]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the sirtuin's enzymatic activity.[4]
-
2. HPLC-Based Deacetylase Assay
This method provides a direct and highly quantitative measurement of substrate deacetylation.
-
Principle: The assay directly measures the conversion of an acetylated peptide substrate to its deacetylated product. The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC), and the areas of the peaks corresponding to the substrate and product are used to quantify the enzyme's activity.
-
Procedure:
-
Enzyme Reaction: Recombinant SIRT1 or SIRT2 is incubated with a specific acetylated peptide substrate (e.g., a peptide derived from p53 or histone H3) and NAD+ in a suitable buffer.[5][6] this compound is added at varying concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined time.
-
Quenching: The reaction is stopped, typically by adding an acid like trifluoroacetic acid (TFA).[6]
-
HPLC Analysis: The sample is injected into an HPLC system, usually a reverse-phase column. The acetylated substrate and deacetylated product are separated based on their hydrophobicity and detected by UV absorbance (e.g., at 214 nm).[5]
-
Data Analysis: The percentage of substrate conversion is calculated by integrating the peak areas of the substrate and product. The IC50 value is determined from the dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining sirtuin inhibition and a simplified signaling pathway involving SIRT1 and SIRT2.
Caption: Workflow for an in vitro sirtuin inhibition assay.
Caption: this compound inhibits nuclear SIRT1 and cytoplasmic SIRT2.
Conclusion
The available experimental data consistently shows that this compound is a dual inhibitor of SIRT1 and SIRT2. However, it exhibits a clear selectivity profile, demonstrating greater potency against SIRT2 (IC50 ≈ 38-49 μM) compared to SIRT1 (IC50 ≈ 131 μM) in biochemical assays.[2][3] This preferential inhibition is an important consideration for researchers using this compound to probe the distinct biological functions of these two sirtuin isoforms. When interpreting cellular effects, the stronger inhibition of SIRT2 should be taken into account, as it may be the primary driver of the observed phenotype at lower concentrations of the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Sirtinol in the Landscape of Hydroxynaphthaldehyde-Based Sirtuin Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable sirtuin inhibitor is a critical step in investigating the roles of these NAD+-dependent deacetylases in various biological processes. Sirtinol, a 2-hydroxynaphthaldehyde derivative, represents a foundational scaffold for a class of sirtuin inhibitors. This guide provides an objective comparison of this compound's performance against other hydroxynaphthaldehyde-based inhibitors, supported by experimental data and detailed methodologies.
Sirtuins (SIRTs) are a family of seven NAD+-dependent deacetylases (SIRT1-7) that are pivotal in regulating cellular processes such as metabolism, DNA repair, and inflammation.[1] Their dysregulation is implicated in a range of diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1][2] this compound was among the first synthetic inhibitors of sirtuins to be identified and has been instrumental in elucidating sirtuin function.[3] It and other related compounds sharing the hydroxynaphthaldehyde core act as competitive inhibitors with respect to the acetylated substrate.[2][4]
Comparative Performance of Hydroxynaphthaldehyde-Based Inhibitors
The inhibitory potency of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against specific sirtuin isoforms, primarily SIRT1 and SIRT2. The following table summarizes the reported IC50 values for this compound and other notable hydroxynaphthaldehyde-based inhibitors, providing a quantitative basis for comparison.
| Compound | Target Sirtuin | IC50 Value (µM) | Reference(s) |
| This compound | Human SIRT1 | 131 | [3] |
| Human SIRT2 | 38 | [3] | |
| Yeast Sir2p | 68 | [3] | |
| Salermide | Human SIRT1 | 76.2 | [5] |
| Human SIRT2 | 45.0 | [5] | |
| Splitomicin | Human SIRT1 | 96 | [4] |
| Human SIRT2 | 113 | [4] | |
| Yeast Sir2 | 60 | [4] | |
| Cambinol | Human SIRT1 | 56 | [2][6] |
| Human SIRT2 | 59 | [2][6] |
Note: IC50 values can exhibit variability across different studies due to variations in assay conditions, substrate selection, and enzyme preparation.[3]
From the data, it is evident that while this compound is a dual inhibitor of SIRT1 and SIRT2, it displays a preference for SIRT2.[3] Salermide, a reverse amide analog of this compound, demonstrates more potent inhibition of SIRT1 and comparable inhibition of SIRT2.[5][7] Cambinol exhibits roughly equipotent inhibition of both SIRT1 and SIRT2.[2][4][6] In contrast, Splitomicin, while effective against the yeast homolog Sir2, is a weaker inhibitor of human sirtuins.[3][4]
Signaling Pathways and Experimental Workflows
The inhibition of SIRT1 and SIRT2 by these compounds leads to the hyperacetylation of various downstream targets, which in turn can trigger cellular processes like apoptosis. A key substrate of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 leads to increased acetylation of p53, enhancing its transcriptional activity and promoting the expression of pro-apoptotic genes.
The evaluation of these inhibitors typically follows a standardized experimental workflow, beginning with a biochemical assay to determine their direct inhibitory effect on the purified sirtuin enzyme, followed by cell-based assays to assess their activity in a cellular context.
A logical comparison highlights the key distinguishing features of these inhibitors, guiding researchers in their selection based on the specific requirements of their study.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate comparison of sirtuin inhibitors. Below are representative methodologies for key experiments.
Fluorometric Sirtuin Inhibition Assay (Biochemical)
This assay is a common method to determine the in vitro IC50 value of a sirtuin inhibitor.
Principle: The assay typically involves a two-step reaction. First, the sirtuin enzyme deacetylates a fluorogenic peptide substrate. In the second step, a developer solution is added that cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the sirtuin activity.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1 or SIRT2)
-
Fluorogenic acetylated peptide substrate (e.g., derived from p53)
-
NAD+
-
Test inhibitor (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease and nicotinamide as a stop reagent)
-
96-well or 384-well black microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the microplate wells, combine the sirtuin enzyme, NAD+, and the inhibitor at various concentrations. Include a control with DMSO instead of the inhibitor.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for a short period (e.g., 15-30 minutes) to allow for complete signal development.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[1][8]
Cellular p53 Acetylation Assay (Western Blot)
This assay is used to confirm the on-target effect of the inhibitor in a cellular context by measuring the acetylation status of a known sirtuin substrate.
Principle: Cells are treated with the sirtuin inhibitor, and the level of acetylated p53 is then quantified by Western blotting using an antibody specific for the acetylated form of p53. An increase in acetylated p53 indicates inhibition of SIRT1.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total-p53, and a loading control (e.g., anti-β-actin or anti-α-tubulin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours). Include a DMSO-treated control.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against acetylated p53.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total p53 and a loading control.[9][10]
Conclusion
This compound and other hydroxynaphthaldehyde-based compounds are valuable tools for studying the biological roles of sirtuins. While this compound serves as a foundational dual SIRT1/SIRT2 inhibitor, analogs like Salermide and Cambinol offer different potency and selectivity profiles. The choice of inhibitor should be guided by the specific research question, considering both the on-target potency and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and other novel sirtuin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Sirtinol's On-Target Effects: A Comparative Guide to Substrate Acetylation Analysis
For researchers, scientists, and drug development professionals, validating the on-target effects of a small molecule inhibitor is a critical step in its characterization. This guide provides an objective comparison of Sirtinol, a widely used sirtuin inhibitor, with other alternatives, focusing on the validation of its mechanism through the analysis of substrate acetylation. We present supporting experimental data, detailed protocols for key validation experiments, and clear visualizations of the underlying biological pathways and workflows.
This compound and the Sirtuin Deacetylase Family
Sirtuins are a family of NAD⁺-dependent deacetylases (Class III HDACs) that play crucial roles in regulating gene expression, metabolism, DNA repair, and cell survival.[1][2] this compound (2-[[(2-Hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)benzamide) is a cell-permeable small molecule that selectively inhibits sirtuin activity.[3][4] It functions by competing with the acylated substrate for the binding cleft, thereby preventing deacetylation.[5][6]
This compound primarily targets SIRT1 and SIRT2, two of the most studied mammalian sirtuins.[3][4][7] The inhibition of these enzymes leads to a detectable increase in the acetylation of their specific downstream substrates. This hyperacetylation serves as a direct readout of this compound's on-target activity within a cellular context. The most commonly analyzed substrates for validating the activity of this compound are the tumor suppressor protein p53 (a primary target of the nuclear SIRT1) and α-tubulin (a primary target of the cytoplasmic SIRT2).[8][9][10]
Performance Comparison with Alternative Sirtuin Inhibitors
To objectively evaluate this compound, it is essential to compare its activity and specificity against other common sirtuin inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and the observed effects on the acetylation of p53 and α-tubulin for this compound and several alternatives.
| Inhibitor | Target Sirtuin(s) | IC₅₀ (SIRT1) | IC₅₀ (SIRT2) | Effect on p53 Acetylation | Effect on α-tubulin Acetylation | Reference(s) |
| This compound | SIRT1 / SIRT2 | 131 µM | 38 µM | Increase | Increase | [3][4][7][8] |
| EX-527 (Selisistat) | SIRT1 selective | 38 nM | >200x less active | Increase | No significant change | [5][7][8][11] |
| Salermide | SIRT1 / SIRT2 | Not specified | Not specified | Increase | Increase | [8][9] |
| Cambinol | SIRT1 / SIRT2 | 56 µM | 59 µM | Increase | Not always reported | [1] |
| AGK2 | SIRT2 selective | >14x less active | 3.5 µM | No significant change | Increase | [5] |
| Nicotinamide | Pan-Sirtuin | Broad | Broad | Ineffective at some concentrations | Not specified | [1][8] |
This table demonstrates that while this compound effectively increases acetylation of both SIRT1 and SIRT2 substrates, more potent and selective inhibitors like EX-527 (for SIRT1) and AGK2 (for SIRT2) are available. The choice of inhibitor depends on whether the researcher aims to inhibit a specific sirtuin or both.
Experimental Protocols for Validating On-Target Effects
The most direct method to validate this compound's on-target effect is to measure the acetylation status of endogenous SIRT1 and SIRT2 substrates via Western Blot analysis.
Protocol: Western Blot Analysis of Substrate Acetylation
This protocol outlines the steps to detect changes in p53 and α-tubulin acetylation in cultured cells following treatment with this compound.
1. Materials and Reagents:
-
Cell culture reagents and chosen cell line (e.g., MCF-7, H1299, NCI-H460)[6][8][12]
-
This compound (reconstituted in DMSO)[4]
-
RIPA Lysis and Extraction Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-acetyl-p53 (Lys382)
-
Mouse anti-total p53
-
Mouse anti-acetyl-α-tubulin (Lys40)
-
Rabbit anti-total α-tubulin
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
2. Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 25-100 µM) or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).[8][12]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease and deacetylase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize protein amounts for all samples. Denature the protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Separate membranes should be used for p53 and tubulin analysis.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Data Analysis: Quantify the band intensities using densitometry software. For each substrate, normalize the intensity of the acetylated protein band to the intensity of the total protein band. Compare the normalized values across different treatment conditions to determine the fold-change in acetylation.
Conclusion
Validating the on-target effects of this compound is readily achievable by measuring the increased acetylation of its primary substrates, p53 (for SIRT1) and α-tubulin (for SIRT2). Standard Western blot analysis provides a robust and quantifiable method for this purpose. When designing experiments, researchers should consider this compound's activity on both SIRT1 and SIRT2. For studies requiring isoform-specific inhibition, highly selective alternatives such as EX-527 for SIRT1 or AGK2 for SIRT2 offer more precise tools. This guide provides the foundational data and protocols to empower researchers to confidently assess the cellular impact of this compound and related sirtuin inhibitors.
References
- 1. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
Sirtinol vs. EX-527: A Comparative Guide to Highly Selective SIRT1 Inhibition
For researchers, scientists, and drug development professionals, the selection of a specific and potent inhibitor is critical for elucidating the precise functions of Sirtuin 1 (SIRT1). This guide provides an objective comparison of two commonly used SIRT1 inhibitors, Sirtinol and EX-527, focusing on their performance, selectivity, and supporting experimental data to aid in the selection of the most appropriate tool for research applications.
At a Glance: Performance Comparison
| Feature | This compound | EX-527 (Selisistat) |
| SIRT1 IC50 | ~37.6 - 131 µM[1][2] | 38 - 98 nM[3][4][5] |
| SIRT2 IC50 | ~38 - 103.4 µM[1][2] | 19.6 µM[4][5] |
| SIRT3 IC50 | Data not consistently available | 48.7 µM[4][5] |
| Selectivity for SIRT1 | Low; inhibits SIRT1 and SIRT2 with similar potency[1][2] | High; >200-fold vs. SIRT2, >500-fold vs. SIRT3[3][6] |
| Mechanism of Action | Not fully elucidated; reported to have off-target iron-chelating effects[7] | Uncompetitive inhibitor with respect to NAD+[8] |
| Effect on p53 Acetylation | Can induce p53 acetylation, but may be linked to SIRT2 inhibition[2][9] | Potently increases p53 acetylation upon DNA damage[3][10][11] |
Delving Deeper: Mechanism and Specificity
EX-527 stands out as a highly potent and selective inhibitor of SIRT1. Its mechanism of action is well-characterized; it acts as an uncompetitive inhibitor with respect to the NAD+ cofactor, meaning it binds to the enzyme-substrate complex.[8] This leads to a highly specific interaction with SIRT1. In cellular assays, EX-527 has been shown to robustly increase the acetylation of p53, a key SIRT1 substrate, particularly in response to DNA damage.[3][10][11] This specificity makes EX-527 an excellent tool for studies aiming to dissect the precise roles of SIRT1-mediated deacetylation.
This compound , on the other hand, is a less potent inhibitor of SIRT1 and exhibits significant cross-reactivity with SIRT2, inhibiting both with similar efficacy.[1][2] Its mechanism of action is not as clearly defined, and it has been reported to possess off-target effects, including the chelation of intracellular iron.[7] While this compound has been shown to induce p53 acetylation, this effect may be, at least in part, attributable to its inhibition of SIRT2.[2][9] The lower potency and lack of selectivity of this compound necessitate careful interpretation of experimental results.
Visualizing the Pathways and Processes
To better understand the context of SIRT1 inhibition, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
In Vitro Fluorometric SIRT1 Inhibition Assay
This assay is a standard method to quantify the inhibitory potential of compounds against SIRT1.
Principle: The assay utilizes a synthetic peptide substrate derived from p53 (amino acids 379-382) containing an acetylated lysine residue linked to a fluorophore (e.g., aminomethylcoumarin, AMC). SIRT1 deacetylates the lysine, allowing a developer enzyme to cleave the peptide and release the fluorophore. The resulting fluorescence is directly proportional to SIRT1 activity.
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT1 substrate (p53-derived peptide)
-
NAD+ solution
-
Test inhibitor (this compound or EX-527) dissolved in DMSO
-
Developer solution
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+ solution, and the test inhibitor dilutions.
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add the developer solution to each well to stop the reaction and initiate fluorescence development.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a dose-response curve.[12][13]
Cellular Assay: Western Blot for p53 Acetylation
This assay assesses the ability of an inhibitor to increase the acetylation of endogenous p53 within a cellular context.
Principle: Cells are treated with a DNA damaging agent to induce p53 acetylation. Co-treatment with a SIRT1 inhibitor is expected to further increase the levels of acetylated p53. The amount of acetylated p53 is then quantified by Western blotting using an antibody specific to the acetylated form of p53.
Materials:
-
Cell line expressing wild-type p53 (e.g., MCF-7, U2OS)
-
Cell culture medium and reagents
-
DNA damaging agent (e.g., etoposide)
-
Test inhibitor (this compound or EX-527)
-
Lysis buffer
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with the test inhibitor or vehicle control for a specified time.
-
Induce DNA damage by adding a DNA damaging agent for the last few hours of inhibitor treatment.
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against acetylated p53.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total p53 and a loading control to confirm equal protein loading.[3]
Conclusion
For studies requiring a highly specific and potent inhibitor to investigate the direct roles of SIRT1, EX-527 is the superior choice . Its well-defined mechanism of action and high selectivity minimize the potential for confounding off-target effects. This compound, due to its lower potency and significant inhibition of SIRT2, should be used with caution. When using this compound, it is crucial to consider its potential off-target effects and to validate findings with more selective tools or complementary approaches. The provided experimental protocols offer a framework for the rigorous evaluation of these and other SIRT1 modulators.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. EX 527 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 6. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin inhibitor this compound is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the Landscape of Sirtuin Inhibition: A Comparative Analysis of Novel Sirtinol Analogues
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of targeted therapies for a range of diseases, including cancer and neurodegenerative disorders, the sirtuin family of enzymes, particularly SIRT1 and SIRT2, has emerged as a critical focus. This guide provides a comprehensive comparison of the potency and efficacy of novel Sirtinol analogues and other key sirtuin inhibitors, offering researchers, scientists, and drug development professionals a valuable resource for navigating this complex field. The data presented herein is supported by established experimental protocols, facilitating the replication and extension of these findings.
Comparative Potency of Sirtuin Inhibitors
The inhibitory activity of various compounds against SIRT1 and SIRT2 is a key determinant of their potential therapeutic utility. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency. The following table summarizes the IC50 values for this compound and a selection of its analogues, as well as other notable sirtuin inhibitors.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Selectivity | Reference |
| This compound | 40 - 131 | 38 - 58 | Non-selective | [1][2] |
| m-Sirtinol | More potent than this compound | More potent than this compound | - | |
| p-Sirtinol | More potent than this compound | More potent than this compound | - | |
| Tenovin-1 | 21 | 10 | SIRT2-preferring | [3] |
| Tenovin-6 | 21 | 10 | SIRT2-preferring | [4] |
| Tenovin-D3 | > 90 | 21.8 | SIRT2-selective | [5] |
| Cambinol | 56 | 59 | Non-selective | [6][7][8] |
| EX-527 | 0.038 - 0.098 | >20 (200-fold less than SIRT1) | SIRT1-selective | |
| AGK2 | >49 (14-fold less than SIRT2) | 3.5 | SIRT2-selective | |
| Suramin | 0.297 | 1.15 | Non-selective | [9] |
Experimental Protocols
The determination of inhibitor potency is reliant on robust and reproducible experimental methodologies. The following protocols outline the key in vitro and cell-based assays commonly employed in the evaluation of this compound analogues and other sirtuin inhibitors.
In Vitro Sirtuin Deacetylase Activity Assay (Fluor de Lys Method)
This assay is a widely used method for measuring the deacetylase activity of sirtuins and assessing the potency of their inhibitors.
Materials:
-
Recombinant human SIRT1 or SIRT2 enzyme
-
Fluor de Lys-SIRT1/SIRT2 substrate (a fluorogenic acetylated peptide)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (containing a protease to release the fluorophore from the deacetylated substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound analogues) dissolved in DMSO
-
96-well microtiter plates (black, for fluorescence measurements)
-
Microplate fluorometer
Procedure:
-
Reagent Preparation: Prepare working solutions of the SIRT1/SIRT2 enzyme, Fluor de Lys substrate, and NAD+ in assay buffer. Prepare serial dilutions of the test compounds in assay buffer, ensuring the final DMSO concentration remains below 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or vehicle (DMSO)
-
SIRT1 or SIRT2 enzyme
-
NAD+
-
-
Initiation of Reaction: Start the reaction by adding the Fluor de Lys substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Development: Stop the enzymatic reaction by adding the developer solution to each well. Incubate the plate at 37°C for an additional period (e.g., 30-45 minutes) to allow for the release of the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Subtract the background fluorescence (from wells without enzyme) from all readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a suitable model.
Cell-Based Assay for Sirtuin Inhibition
This assay evaluates the ability of a compound to inhibit sirtuin activity within a cellular context by measuring the acetylation status of known sirtuin substrates.
Materials:
-
Human cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds (this compound analogues)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies against acetylated-p53 (for SIRT1) or acetylated-α-tubulin (for SIRT2)
-
Primary antibody against total p53 or α-tubulin (as a loading control)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or vehicle for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities for the acetylated and total proteins. Normalize the acetylated protein levels to the total protein levels to determine the relative increase in acetylation upon compound treatment.
Visualizing the Impact: Signaling Pathways and Experimental Design
To better understand the biological context and experimental approach, the following diagrams illustrate a key signaling pathway influenced by SIRT1/SIRT2 and the general workflow for evaluating novel this compound analogues.
Caption: Experimental workflow for the evaluation of novel this compound analogues.
Caption: Simplified signaling pathway of SIRT1/SIRT2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Sirtinol: A Comparative Guide to its HDAC Class Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sirtinol's inhibitory activity against Histone Deacetylases (HDACs), clarifying its specificity for Class III sirtuin HDACs over Class I and Class II enzymes. Experimental data is presented to support these findings, alongside detailed methodologies for relevant assays and visual representations of key signaling pathways.
Executive Summary
This compound is a cell-permeable small molecule that selectively inhibits the NAD+-dependent Class III histone deacetylases, also known as sirtuins.[1] It does not exhibit inhibitory activity against Class I or Class II HDACs, making it a valuable tool for specifically studying sirtuin function.[2][3][4] This guide will compare the inhibitory profile of this compound with that of other well-characterized pan-HDAC and class-selective inhibitors, providing researchers with the data necessary to make informed decisions for their experimental designs.
This compound vs. Other HDAC Inhibitors: A Quantitative Comparison
The inhibitory potency of this compound and a selection of other HDAC inhibitors against various HDAC isoforms is summarized in the tables below. This data highlights this compound's distinct selectivity for Class III sirtuins.
Table 1: Inhibitory Activity of this compound and Comparative Compounds against Class I, II, and III HDACs
| Inhibitor | Class I (IC50) | Class II (IC50) | Class III (IC50) |
| HDAC1 | HDAC2 | HDAC3 | |
| This compound | No Effect[2][3][4] | - | - |
| Trichostatin A (TSA) | ~0.1-0.3 µM[5] | - | ~0.1-0.3 µM[5] |
| Vorinostat (SAHA) | 0.061 µM[6] | 0.251 µM[6] | 0.019 µM[6] |
| Entinostat (MS-275) | ~0.3 µM[5] | - | ~8 µM[5] |
| ACY-738 | - | - | - |
| EX-527 | - | - | - |
Key Signaling Pathways Modulated by this compound
This compound's inhibition of sirtuins, particularly SIRT1 and SIRT2, leads to the hyperacetylation of various protein substrates, influencing critical cellular processes such as apoptosis and cell cycle regulation.
One of the key non-histone targets of SIRT1 is the tumor suppressor protein p53.[5][6] Under normal conditions, SIRT1 deacetylates p53, leading to its inactivation and subsequent degradation. Inhibition of SIRT1 by this compound results in the accumulation of acetylated p53, which is the active form of the protein.[1][7] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax.
The upregulation of Bax by activated p53 shifts the cellular balance towards apoptosis. Bax is a pro-apoptotic member of the Bcl-2 family of proteins. It acts by promoting the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death. Anti-apoptotic proteins like Bcl-2 sequester Bax to prevent this process. The increased expression of Bax can overcome the inhibitory effect of Bcl-2, tipping the balance in favor of apoptosis.[2][8][9]
Experimental Protocols
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is a general method for measuring the activity of Class I and II HDACs and can be used to assess the lack of inhibitory effect of this compound on these enzymes.
Materials:
-
HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
85 µL of Assay Buffer
-
5 µL of diluted test compound (or DMSO for control)
-
10 µL of HDAC enzyme solution
-
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of HDAC Substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol is designed to measure the activity of Class III sirtuin HDACs and can be used to determine the IC50 value of this compound.[10]
Materials:
-
Sirtuin Substrate (e.g., acetylated p53-AFC)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)
-
NAD+ solution
-
Recombinant sirtuin enzyme (e.g., SIRT1 or SIRT2)
-
Developer solution
-
Test compounds (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~400 nm, Emission: ~505 nm)
Procedure:
-
Prepare serial dilutions of this compound in Sirtuin Assay Buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of Sirtuin Assay Buffer
-
10 µL of diluted this compound (or DMSO for control)
-
20 µL of NAD+ solution
-
10 µL of recombinant sirtuin enzyme
-
-
Incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 10 µL of Sirtuin Substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Add 10 µL of Developer solution to each well.
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
The experimental data unequivocally demonstrates that this compound is a selective inhibitor of Class III sirtuin HDACs, with no significant activity against Class I or Class II HDACs. This makes this compound an essential tool for researchers investigating the specific roles of sirtuins in various biological processes, including gene expression, metabolism, and cell death. When designing experiments to probe the effects of HDAC inhibition, it is crucial to select inhibitors with the appropriate class specificity. For the targeted inhibition of sirtuins, this compound remains a reliable and well-characterized choice.
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. assaygenie.com [assaygenie.com]
Sirtinol vs. Suramin: A Comparative Analysis of Sirtuin Inhibitors
In the landscape of sirtuin research, small molecule inhibitors are invaluable tools for elucidating the roles of these NAD+-dependent deacetylases in various cellular processes. Among these, Sirtinol and Suramin have emerged as widely studied inhibitors. This guide provides a detailed comparison of their potency and mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Potency: A Quantitative Comparison
The inhibitory potency of this compound and Suramin against sirtuin isoforms, particularly SIRT1 and SIRT2, varies significantly. Suramin demonstrates substantially higher potency, with IC50 values in the nanomolar to low micromolar range, whereas this compound exhibits IC50 values in the micromolar range.[1][2][3]
| Inhibitor | Target Sirtuin | IC50 Value | Assay Type |
| This compound | Human SIRT1 | 131 µM | Cell-free |
| Human SIRT2 | 38 µM | Cell-free | |
| Yeast Sir2p | 68 µM | In vitro | |
| Suramin | Human SIRT1 | 297 nM (0.297 µM) | Cell-free |
| Human SIRT2 | 1.15 µM | Cell-free | |
| Human SIRT5 | 22 µM | NAD+-dependent deacetylase activity |
Data compiled from multiple sources.[1][2][3][4][5]
Mechanism of Action
While both this compound and Suramin inhibit sirtuin activity, they do so through different proposed mechanisms and affect a distinct range of cellular pathways.
This compound is a cell-permeable inhibitor that has been shown to induce a senescence-like growth arrest in cancer cells.[1] Its mechanism involves the inhibition of both SIRT1 and SIRT2, leading to the hyperacetylation of downstream targets such as p53.[1] This can result in cell cycle arrest and apoptosis.[5] Some studies also suggest that this compound can elevate reactive oxygen species (ROS) levels, contributing to its apoptotic effects.[5] Furthermore, this compound has been reported to act as an intracellular iron chelator, which may contribute to its biological activities.[6]
Suramin , a polysulfonated naphthylurea, is a more potent and broad-spectrum inhibitor.[1] It is a non-competitive inhibitor with respect to both the acetylated peptide substrate and NAD+, suggesting its binding site may span across both.[7] The crystal structure of human SIRT5 in complex with suramin reveals that it occupies the nicotinamide ribose pocket, the nicotinamide pocket, and part of the substrate-binding site.[8] Beyond sirtuins, Suramin is known to inhibit a wide range of proteins, including protein-tyrosine phosphatases and reverse transcriptase.[3][4] Its effects on signaling pathways are also multifaceted, impacting purinergic signaling, the NF-κB pathway, and the JNK-Mst1 pathway.[9][10][11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: this compound's mechanism of action.
References
- 1. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. Sirtuin inhibitor this compound is an intracellular iron chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rejuvenating Sirtuins: The Rise of a New Family of Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suramin attenuates intervertebral disc degeneration by inhibiting NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. autismparentingmagazine.com [autismparentingmagazine.com]
- 11. Suramin protects hepatocytes from LPS-induced apoptosis by regulating mitochondrial stress and inactivating the JNK-Mst1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Sirtinol-Induced Senescence-Like Growth Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sirtinol's performance in inducing a senescence-like growth arrest phenotype in cancer cells against other established methods. Supporting experimental data, detailed protocols for key assays, and visualizations of the underlying signaling pathways are presented to facilitate a comprehensive understanding of this compound's cellular effects.
Comparative Efficacy of Senescence-Inducing Agents
The induction of cellular senescence is a promising anti-cancer strategy. This compound, a sirtuin inhibitor, has been demonstrated to induce a senescence-like growth arrest in various cancer cell lines. This section compares the efficacy of this compound with other known senescence-inducing agents. While direct head-to-head comparisons in single studies are limited, the following tables summarize key quantitative data from various publications to provide a comparative perspective.
Disclaimer: The data presented below are compiled from different studies and experimental systems. Direct comparison of absolute values should be made with caution.
Table 1: Comparison of Senescence-Associated β-Galactosidase (SA-β-gal) Induction
| Compound | Cell Line | Concentration | Treatment Duration | % SA-β-gal Positive Cells (approx.) | Reference |
| This compound | MCF-7 | 100 µM | 10 days | 40-50% | |
| This compound | H1299 | 100 µM | 10 days | 30-40% | |
| Splitomicin | MCF-7 | 100 µM | 10 days | 20-30% | |
| Splitomicin | H1299 | 100 µM | 10 days | 15-25% | |
| Doxorubicin | Endothelial Progenitor Cells | 0.25 µM | Not specified | ~50% | [1] |
| Doxorubicin | Tumor Cells (in vivo) | Not specified | Not specified | ~70% | [2] |
| Etoposide | Mouse Embryonic Fibroblasts | Not specified | Not specified | ~93% | [2] |
Table 2: Effect on Cell Cycle and Proliferation
| Compound | Cell Line | Concentration | Effect | Quantitative Data | Reference |
| This compound | H1299 | 5-50 µM | G1 Arrest | Dose-dependent increase in G1 population | [3] |
| This compound | MCF-7 | 50 µM | G1 Arrest | Significant increase in G1 phase | [4] |
| This compound | MCF-7 & H1299 | 100 µM | Inhibition of Colony Formation | Dose-dependent inhibition | [5] |
| Etoposide | Hep3B | 40 µg/ml | S and G2/M Arrest | Increase in S and G2/M populations | [6] |
Table 3: Modulation of Key Senescence-Associated Markers
| Compound | Cell Line | Marker | Effect | Fold Change/Observation | Reference |
| This compound | MCF-7 | Acetyl-p53 | Increased | Significant increase | [4][7] |
| This compound | MCF-7 & H1299 | p21 | Increased | Upregulation of protein expression | |
| This compound | MCF-7 & H1299 | PAI-1 | Increased | Upregulation of protein expression | |
| Doxorubicin | MCF-7 | p21 | Increased | ~2-3 fold increase in mRNA after 72h | [8] |
| Etoposide | U2OS | p21 | Increased | Upregulation of protein expression | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect the activity of β-galactosidase at pH 6.0, a well-established biomarker of senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining solution: 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), 40 mM citric acid/sodium phosphate buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the staining solution to the cells.
-
Incubate the cells at 37°C overnight in a dry incubator (do not use a CO₂ incubator).
-
Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.
-
Quantify the percentage of blue-stained cells by counting at least 300 cells in random microscopic fields.
Western Blot Analysis for Senescence Markers (p53, acetyl-p53, p21)
This protocol describes the detection and quantification of key protein markers of senescence.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
-
Primary antibodies (e.g., anti-p53, anti-acetyl-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Visualizations of the key signaling pathways involved in this compound-induced senescence and a general experimental workflow are provided below using the DOT language for Graphviz.
Caption: this compound-induced senescence signaling pathway.
Caption: Experimental workflow for confirming senescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative identification of senescent cells in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA damage-induced S and G2/M cell cycle arrest requires mTORC2-dependent regulation of Chk1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Differential effects on p53-mediated cell cycle arrest vs. apoptosis by p90 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sirtinol: A Guide to Safe and Compliant Practices
Proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. For researchers and professionals in drug development, handling and disposing of specialized compounds like Sirtinol requires a clear, systematic approach. This guide provides essential safety and logistical information, offering step-by-step procedures to ensure that this compound and its related waste are managed in a manner that is both safe and compliant with regulations.
This compound: Key Quantitative Data
A comprehensive understanding of a compound's properties is critical for its safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₂₆H₂₂N₂O₂[1][2] |
| Molecular Weight | 394.5 g/mol [1][2] |
| CAS Number | 410536-97-9[1][2] |
| Appearance | White to off-white solid |
| IC₅₀ for SIRT1 (human) | 131 µM[1][2] |
| IC₅₀ for SIRT2 (human) | 38 µM[1][2] |
| Solubility | DMSO: 10-23 mg/mL[1][3]DMF: 15 mg/mL[1]Water: <1 mg/mL[3] |
| Recommended Storage | -20°C, protected from light[4][5] |
Step-by-Step Disposal Procedures
Adherence to the following procedural guidance is essential for the safe disposal of this compound waste. Note that all waste disposal must ultimately comply with your institution's specific guidelines as well as local, regional, and national regulations.[6]
Personal Protective Equipment (PPE)
Before handling any form of this compound waste, it is imperative to be equipped with the appropriate PPE:
-
Safety Glasses or Goggles: To protect from potential splashes or dust.
-
Chemical-Resistant Gloves: Nitrile gloves are a common choice. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]
-
Laboratory Coat: To protect skin and clothing.
-
Respiratory Protection: If working with the powder form where dust may be generated, a type N95 (US) or type P1 (EN 143) dust mask is recommended.[4]
Segregation and Collection of this compound Waste
Proper segregation is critical to prevent hazardous reactions and ensure compliant disposal.[7][8]
Solid this compound Waste (Unused/Expired Powder):
-
Collect pure this compound powder in its original container or a clearly labeled, sealed container.
-
Do not mix with other chemical wastes.
-
Store this container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[8][9]
Liquid this compound Waste (Solutions):
-
Solutions of this compound, typically in solvents like DMSO, must be collected in a dedicated liquid waste container.
-
The container must be made of a material compatible with the solvent used.
-
Crucially, do not dispose of this compound solutions down the drain. [4][5]
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound in [Solvent Name]"), and the approximate concentration.
-
Keep the container securely closed when not in use and store it in the SAA.
Contaminated Labware:
-
Disposable items such as gloves, pipette tips, vials, and absorbent paper that have come into contact with this compound are considered chemically contaminated waste.[6][10]
-
Collect these items in a designated, clearly labeled, and sealed container or a durable, lined bag.
-
Broken glassware contaminated with this compound must be placed in a puncture-resistant container specifically for sharp objects.[9]
Final Disposal
-
Once a waste container is full or ready for disposal, arrange for a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[4]
-
Federal and state regulations require that hazardous waste be managed from its point of generation to its final disposal.[9]
Experimental Protocol: Waste Generation in a Cell-Based Assay
To illustrate how different this compound waste streams are generated, consider the following common experimental workflow.
Objective: To assess the effect of this compound on a specific signaling pathway in a human cancer cell line (e.g., MCF-7).
Methodology:
-
Stock Solution Preparation:
-
A 10 mM stock solution of this compound is prepared by dissolving the powdered compound in sterile DMSO. This generates solid waste (the original empty vial, weigh paper) and contaminated labware (pipette tips used for DMSO).
-
-
Cell Treatment:
-
MCF-7 cells are cultured in multi-well plates. The this compound stock solution is diluted to final working concentrations (e.g., 50 µM, 100 µM) in the cell culture medium.
-
The existing medium is aspirated from the cells, and the new medium containing this compound is added. This step generates liquid waste (aspirated medium, which may be considered biohazardous depending on institutional rules, and unused this compound-containing medium) and contaminated labware (pipette tips).
-
-
Incubation and Analysis:
-
Cells are incubated with this compound for a set period (e.g., 24 hours).
-
Following incubation, the this compound-containing medium is removed. This medium is collected as liquid chemical waste .
-
The cells are then washed with PBS (generating more liquid waste) and lysed for downstream analysis (e.g., Western blot). All disposable labware used in this process, such as the multi-well plate and pipette tips, is now contaminated labware .
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper segregation and disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. agscientific.com [agscientific.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. odu.edu [odu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Sirtinol
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of Sirtinol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous chemical and must be handled with care.[1][2] While one safety data sheet (SDS) describes it as not a hazardous substance, it also recommends full PPE, and other sources classify it as causing skin and serious eye irritation, and potential respiratory irritation.[2][3] Therefore, adhering to strict safety protocols is mandatory.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is the preferred designated area for all manipulations, including weighing and solution preparation.[4][5]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2][4]
Required Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory when working with this compound.[5]
| Protection Type | Specific Requirement | Rationale & Source(s) |
| Eye/Face Protection | Tight-sealing safety goggles or safety glasses with side shields. | Protects against dust particles and splashes. Required under appropriate government standards like NIOSH (US) or EN 166 (EU).[2][3][4] A face shield should be used when a splash hazard exists.[4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and a fully buttoned certified laboratory coat. | Prevents direct skin contact.[4] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[3] Contaminated gloves must be disposed of properly.[3] |
| Respiratory Protection | Not generally required with adequate engineering controls (fume hood). | If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA-approved respirator (e.g., N95 type) is recommended to prevent inhalation.[2][3] |
Operational Plan: From Receipt to Disposal
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. If the container is compromised, do not open it and follow your institution's emergency protocols.[5]
-
Storage of Solid: this compound is a crystalline solid.[1] It should be stored at -20°C in a tightly sealed container, protected from light and kept in a dry, well-ventilated place.[3][4][6][7]
-
Storage of Solutions: Stock solutions are typically prepared in organic solvents like DMSO or DMF.[1] Once in solution, aliquot to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for longer periods.[7] Aqueous solutions are not recommended for storage longer than one day.[1][8]
Handling and Preparation:
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[1][2]
-
Avoid Dust: Take measures to avoid the formation of dust during handling.[2][3]
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling, even when gloves have been worn.[1][3]
Accidental Release and Spill Response
In the event of a spill, follow these procedural steps.
Workflow for this compound Spill Management:
Key Spill Response Steps:
-
Personal Precautions: Evacuate the immediate area.[4] Ensure adequate ventilation. Wear all required personal protective equipment before addressing the spill.[2][4] Avoid breathing in dust or vapors.[3]
-
Containment: Prevent the product from entering drains.[3] For powder spills, you can cover them with a plastic sheet or tarp to minimize spreading.[4]
-
Clean-Up: Carefully sweep up and shovel the material into a suitable, closed, and properly labeled container for disposal.[2][3] After the solid is removed, clean the contaminated surface thoroughly.[4]
-
Disposal: All materials used for cleanup should be considered contaminated and disposed of as hazardous waste.
Disposal Plan
-
Waste Classification: All waste contaminated with this compound, including unused product, empty containers, and cleaning materials, must be treated as hazardous chemical waste.[3][5]
-
Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Dispose of contents and containers in accordance with all local, regional, and national regulations.[2][4] Contaminated packaging should be disposed of in the same manner as the unused product.[3]
Quantitative and Physical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₂N₂O₂ | [3][6] |
| Molecular Weight | 394.47 g/mol | [3] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | -20°C | [2][3][4][6] |
| Solubility | DMSO: ~10-35 mg/mLDMF: ~15 mg/mLEthanol: ~10 mg/mL | [1][7][9] |
| IC₅₀ (SIRT1) | 131 µM | [1][6][7] |
| IC₅₀ (SIRT2) | 38 µM | [1][6][7] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. agscientific.com [agscientific.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. stemcell.com [stemcell.com]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
